RO5256390
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKFUBXESWHSL-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1COC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
RO5256390: A Technical Guide to its Mechanism of Action as a TAAR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO5256390 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic neurotransmission. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and its effects on neuronal activity. The information presented herein is a synthesis of data from in vitro, ex vivo, and in vivo studies, intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism of Action: TAAR1 Agonism
The primary mechanism of action of this compound is its function as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines.[3] this compound is a full agonist at human, rat, and cynomolgus monkey TAAR1, and a high-efficacy partial agonist at the mouse receptor.[1]
Binding Affinity and Potency
This compound exhibits high affinity and potency for TAAR1 across multiple species. The binding affinity (Ki) and functional potency (EC50) have been quantified in various studies, demonstrating its robust interaction with the receptor.
| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) | Reference |
| Human | 24 | 16 | 98 | [1] |
| Monkey | 16 | 16 | 100 | |
| Rat | 2.9 | 5.1 | 107 | |
| Mouse | 4.4 | 2-18 | 68-79 |
Table 1: Binding Affinity and Functional Potency of this compound at TAAR1
Downstream Signaling Pathway
Activation of TAAR1 by this compound initiates a downstream signaling cascade primarily through the Gαs subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and neuronal function.
References
The Pharmacology of RO5256390: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5256390 is a potent and selective partial agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that has emerged as a promising therapeutic target for a range of neuropsychiatric and metabolic disorders.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the activation of TAAR1. As a partial agonist, it binds to and activates the receptor, but with a lower maximal efficacy compared to a full agonist.[1] TAAR1 is predominantly coupled to the Gs alpha-subunit of the heterotrimeric G-protein complex. Agonist binding, including that of this compound, initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA), leading to the phosphorylation of various cellular substrates, including the transcription factor CREB (cAMP response element-binding protein).[1] There is also evidence suggesting that TAAR1 can signal through Gq-coupled pathways and modulate the activity of other signaling proteins like ERK1/2.
Signaling Pathway of this compound at TAAR1
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound for TAAR1 across different species, as well as its pharmacokinetic parameters.
Table 1: In Vitro Affinity (Ki) and Potency (EC50) of this compound at TAAR1
| Species | Ki (nM) | EC50 (nM) (cAMP production) | Relative Efficacy (vs. β-phenylethylamine) | Reference |
| Human | 4.1 | 17 | 0.81 | |
| Monkey (Cynomolgus) | 24 | 251 | 0.85 | |
| Rat | 9.1 | 47 | 0.76 | |
| Mouse | 0.9 | 1.3 | 0.59 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Route of Administration | Reference |
| Cmax | 229.24 ± 64.26 | ng/mL | Oral (72 mg/kg) | |
| Tmax | 1.00 ± 0.7 | h | Oral (72 mg/kg) | |
| t1/2 (elimination) | 10.61 ± 0.2 | h | Oral (72 mg/kg) | |
| AUC(0-∞) | 1268.97 ± 27.04 | ng·h/mL | Oral (72 mg/kg) | |
| Bioavailability | ~16% | % | Oral vs. IV |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the pharmacology of this compound.
In Vitro Assay: cAMP Accumulation (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the intracellular accumulation of cAMP, a direct downstream product of TAAR1 activation, using a genetically encoded BRET-based biosensor.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Co-transfect cells with a mammalian expression vector for human TAAR1 and a cAMP BRET biosensor (e.g., CAMYEL) using a suitable transfection reagent according to the manufacturer's protocol.
-
Alternatively, use a stable cell line co-expressing TAAR1 and the BRET biosensor.
-
-
Assay Procedure:
-
On the day of the assay, harvest the cells and resuspend them in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Dispense 20 µL of the cell suspension (typically 5,000-10,000 cells per well) into each well of a white, clear-bottom 384-well microplate.
-
Prepare serial dilutions of this compound and a reference full agonist (e.g., β-phenylethylamine) in the assay buffer.
-
Add 10 µL of the compound dilutions to the respective wells. For negative controls, add 10 µL of assay buffer.
-
Incubate the plate at room temperature for 30-60 minutes to allow for compound-induced cAMP accumulation.
-
Prepare a solution of the luciferase substrate, Coelenterazine h, in assay buffer at a final concentration of 5 µM.
-
Add 10 µL of the Coelenterazine h solution to each well.
-
Immediately read the plate on a BRET-capable plate reader, measuring emissions at two wavelengths (e.g., ~475 nm for the donor, Renilla luciferase, and ~535 nm for the acceptor, Yellow Fluorescent Protein).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle control (0% activation) and a maximal concentration of the reference agonist (100% activation).
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
In Vivo Behavioral Assay: Forced Swim Test (Rat)
This test is used to assess potential antidepressant-like effects of a compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Detailed Methodology:
-
Apparatus:
-
A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
-
Procedure:
-
Habituation (Day 1): Place each rat individually into the swim cylinder for a 15-minute pre-swim session. After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): Administer this compound or vehicle (e.g., intraperitoneally or orally) at the desired dose and time before the test.
-
At the designated time after drug administration, place the rat in the swim cylinder for a 5-minute test session.
-
Record the entire session with a video camera for later analysis.
-
After the 5-minute test, remove the rat, dry it, and return it to its home cage.
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, scores the video recordings for the duration of immobility. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Compare the duration of immobility between the this compound-treated groups and the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
In Vivo Behavioral Assay: Conditioned Place Preference (Rat)
This paradigm is used to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
Detailed Methodology:
-
Apparatus:
-
A three-chamber apparatus with two larger conditioning chambers distinguished by different visual and tactile cues (e.g., wall patterns and floor textures) and a smaller, neutral central chamber.
-
-
Procedure:
-
Pre-conditioning (Day 1): Place each rat in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each of the two larger chambers to establish baseline preference. Rats showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded.
-
Conditioning (Days 2-9): This phase typically lasts for 8 days and involves alternating injections of this compound and vehicle.
-
On drug conditioning days (e.g., days 2, 4, 6, 8), administer this compound and immediately confine the rat to one of the conditioning chambers (e.g., the initially non-preferred chamber) for 30 minutes.
-
On vehicle conditioning days (e.g., days 3, 5, 7, 9), administer the vehicle and confine the rat to the opposite chamber for 30 minutes.
-
-
Test (Day 10): In a drug-free state, place the rat in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each of the two conditioning chambers.
-
-
Data Analysis:
-
Calculate a preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber on the test day.
-
Compare the preference scores between the this compound-treated group and a saline-treated control group. A significant positive preference score indicates a rewarding effect, while a significant negative score suggests an aversive effect.
-
Pharmacodynamic Effects
This compound has demonstrated a range of pharmacodynamic effects in preclinical studies, highlighting its therapeutic potential.
-
Modulation of Monoaminergic Systems: Acute administration of this compound has been shown to decrease the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN). This modulation of key neurotransmitter systems is believed to underlie many of its behavioral effects.
-
Antipsychotic-like Activity: In rodent models, this compound has been shown to attenuate hyperlocomotion induced by psychostimulants and NMDA receptor antagonists, a common screen for antipsychotic potential.
-
Effects on Compulsive Behavior: this compound has been found to reduce compulsive, binge-like eating of palatable food in rats, suggesting a potential role in the treatment of eating disorders.
-
Pro-cognitive Effects: Studies have indicated that this compound can improve cognitive performance in rodent and primate models of cognitive impairment.
Conclusion
This compound is a selective TAAR1 partial agonist with a well-characterized in vitro and in vivo pharmacological profile. Its ability to modulate key monoaminergic systems translates into a range of potentially therapeutic effects, including antipsychotic-like, anti-compulsive, and pro-cognitive properties. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other TAAR1-targeting compounds. Further research, particularly in non-human primates and clinical trials, will be crucial to fully elucidate the therapeutic utility of this compound.
References
RO5256390: A Comprehensive Technical Guide to a Potent TAAR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5256390 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that has emerged as a promising therapeutic target for a range of neuropsychiatric disorders. This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Data Summary
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound for TAAR1 across different species.
Table 1: Binding Affinity (Ki) of this compound for TAAR1
| Species | Ki (nM) | Reference |
| Human | 4.1 - 24 | [1][2] |
| Monkey (Cynomolgus) | 16 - 24 | [1][2] |
| Rat | 2.9 - 9.1 | [1] |
| Mouse | 0.9 - 4.4 |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound in cAMP Accumulation Assays
| Species | EC50 (nM) | Emax (%) | Reference Agonist | Reference |
| Human | 16 - 17 | 81 - 98 | β-phenylethylamine | |
| Monkey (Cynomolgus) | 16 - 251 | 85 - 100 | β-phenylethylamine | |
| Rat | 5.1 - 47 | 76 - 107 | β-phenylethylamine | |
| Mouse | 1.3 - 18 | 59 - 79 | β-phenylethylamine |
Selectivity Profile
This compound demonstrates high selectivity for TAAR1. In a comprehensive screening against a panel of 112 receptors, channels, and transporters, as well as 42 enzymes, this compound showed minimal off-target activity. Notably, it did not exhibit agonistic activity at mouse TAAR4 even at high concentrations (30 μM).
Signaling Pathways
Activation of TAAR1 by this compound primarily initiates a signaling cascade through the Gs alpha-subunit of the heterotrimeric G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA). TAAR1 activation can also modulate other signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the TAAR1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human TAAR1 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
TAAR1-expressing cell membranes (a predetermined amount of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-RO5166017).
-
Varying concentrations of the unlabeled test compound (this compound) or vehicle for total binding.
-
For determining non-specific binding, add a high concentration of a known unlabeled TAAR1 ligand.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) through the activation of TAAR1.
Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the human TAAR1 receptor (e.g., HEK293 cells) in an appropriate medium.
-
Seed the cells into a 96- or 384-well plate at a suitable density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known TAAR1 agonist like β-phenylethylamine) and a negative control (vehicle).
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a sensitive detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescence-based assay.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced in each well based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression analysis.
-
In Vivo Studies
This compound has been evaluated in various rodent and primate models, demonstrating pro-cognitive and antidepressant-like properties. For instance, in rats, this compound has been shown to block compulsive, binge-like eating behavior. In vivo electrophysiology studies in anesthetized rats have been conducted to assess the effects of this compound on the excitability of monoamine neurons. These studies typically involve intravenous or oral administration of the compound followed by single-unit electrophysiological recordings from brain regions such as the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN).
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of TAAR1. Its high potency, selectivity, and demonstrated in vivo activity make it a significant compound for preclinical research and a potential lead for the development of novel therapeutics for neuropsychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field.
References
The Modulatory Role of RO5256390 on Dopaminergic Neuron Activity: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the effects of RO5256390, a potent and selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, on dopaminergic neurons. The document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for dopamine-related disorders. It synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Executive Summary
This compound exerts a significant modulatory effect on the dopaminergic system, primarily through the activation of TAAR1. This activation leads to a general attenuation of dopaminergic neurotransmission. Key findings indicate that this compound reduces the firing rate of ventral tegmental area (VTA) dopamine neurons, modulates dopamine uptake and release in the nucleus accumbens (NAc), and interacts with dopamine D2 receptors to influence downstream signaling cascades. These actions underscore the potential of this compound and other TAAR1 agonists in the treatment of conditions characterized by hyperdopaminergic states, such as addiction and psychosis.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on various parameters of dopaminergic neuron function as reported in the scientific literature.
| Parameter | Species | Brain Region | This compound Concentration | Observed Effect | Citation |
| Dopamine Neuron Firing Rate | Rat | Ventral Tegmental Area | Not Specified | Decreased spontaneous firing rate. | [1] |
| Cocaine-Induced Inhibition of Dopamine Clearance (τ) | Rat | Nucleus Accumbens Slices | 2 µM | Attenuated cocaine (10 µM)-induced increase in tau by 52.86 ± 43.04%. | [2] |
| 5 µM | Attenuated cocaine (10 µM)-induced increase in tau by -13.59 ± 17.24% (effectively reversing the effect). | [2] | |||
| Dopamine Uptake (Vmax) | HEK293T cells expressing DAT | - | Pretreatment | Significantly decreased dopamine uptake. | [1] |
| Rodent Synaptosomes | - | Pretreatment | Reduced dopamine uptake by approximately half. | [3] |
Key Experimental Protocols
This section details the methodologies employed in the cited research to investigate the effects of this compound on dopaminergic neurons.
In Vivo Extracellular Electrophysiology in the Ventral Tegmental Area (VTA)
Objective: To measure the spontaneous firing rate of putative dopamine neurons in the VTA of anesthetized rats.
Animal Preparation:
-
Male Wistar rats are anesthetized with chloral hydrate (400 mg/kg, i.p.).
-
The animal is placed in a stereotaxic apparatus. A homeothermic blanket is used to maintain body temperature at 37°C.
-
A burr hole is drilled in the skull overlying the VTA at stereotaxic coordinates: 2.4–3.4 mm anterior to lambda, 0.3–0.7 mm lateral from the midline, and 7.5–8.5 mm ventral from the cortical surface.
Recording Procedure:
-
A glass microelectrode (pipette) filled with 2 M NaCl solution containing 2% Pontamine Sky Blue is lowered into the VTA.
-
Extracellular single-unit recordings are performed to identify putative dopaminergic neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (0.5-5 Hz), a long-duration action potential (>2.5 ms), and a triphasic waveform.
-
Once a stable baseline firing rate is established for a neuron, this compound or vehicle is administered intravenously or intraperitoneally.
-
The firing rate of the neuron is continuously recorded before, during, and after drug administration to determine the dose-dependent effects of the compound.
-
At the end of the experiment, the recording site is marked by iontophoretic ejection of Pontamine Sky Blue from the recording electrode for later histological verification.
Fast-Scan Cyclic Voltammetry (FSCV) in Nucleus Accumbens (NAc) Slices
Objective: To measure real-time changes in dopamine release and uptake in the NAc.
Slice Preparation:
-
Rats are decapitated, and the brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Coronal slices (300 µm) containing the NAc are prepared using a vibratome.
-
Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
Electrochemical Recording:
-
A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.
-
A carbon-fiber microelectrode is placed in the NAc shell, and a stimulating electrode is positioned nearby.
-
Dopamine release is evoked by electrical stimulation (e.g., a single pulse or a train of pulses).
-
The potential of the carbon-fiber electrode is scanned linearly from a holding potential (e.g., -0.4 V) to a switching potential (e.g., +1.2 V) and back at a high scan rate (e.g., 400 V/s). This allows for the oxidation and reduction of dopamine to be measured as a current, which is proportional to its concentration.
-
After establishing a stable baseline of evoked dopamine release, this compound is bath-applied at various concentrations to determine its effect on dopamine release and uptake kinetics (tau, τ).
In Vivo Microdialysis in the Nucleus Accumbens (NAc)
Objective: To measure extracellular levels of dopamine and its metabolites in the NAc of freely moving rats.
Surgical Procedure:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the NAc. The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for several days.
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the NAc.
-
The probe is continuously perfused with a sterile aCSF solution at a low flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
After a stable baseline of extracellular dopamine is established, this compound or vehicle is administered (e.g., systemically or via reverse dialysis through the probe).
-
Dialysate collection continues to monitor changes in dopamine concentration.
-
The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
This compound demonstrates a clear inhibitory influence on the mesolimbic dopamine system. Its ability to decrease the firing of VTA dopamine neurons and modulate dopamine dynamics in the nucleus accumbens, at least in part through interactions with the D2 receptor, highlights the therapeutic potential of TAAR1 agonism. Further research is warranted to fully elucidate the dose-dependent effects of this compound on basal dopaminergic activity and to translate these preclinical findings into clinical applications for disorders involving dopamine dysregulation.
References
- 1. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction Between the Trace Amine-Associated Receptor 1 and the Dopamine D2 Receptor Controls Cocaine’s Neurochemical Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimating extracellular concentrations of dopamine and 3,4-dihydroxyphenylacetic acid in nucleus accumbens and striatum using microdialysis: relationships between in vitro and in vivo recoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
The Serotonergic Profile of RO5256390: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO5256390 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission. While its primary target is TAAR1, the activation of this receptor instigates a cascade of downstream effects that indirectly, yet significantly, influence the serotonergic system. This technical guide provides an in-depth analysis of the serotonergic effects of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and processes. The information presented is intended to support further research and development of TAAR1-targeted therapeutics.
Core Mechanism of Action: A TAAR1 Agonist
This compound is characterized as a full agonist at the human and rat TAAR1, and a partial agonist at the mouse TAAR1. Its primary mechanism involves the activation of TAAR1, which is predominantly coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This activation of TAAR1 in monoaminergic neurons, including serotonergic neurons in the dorsal raphe nucleus (DRN), is the foundation of its indirect serotonergic effects.
Quantitative Analysis of Receptor Interactions
While this compound's primary affinity is for TAAR1, a comprehensive understanding of its serotonergic profile necessitates an evaluation of its direct interactions with serotonin (5-HT) receptors.
TAAR1 Binding Affinity and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound for TAAR1 across different species.
| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of β-phenylethylamine) |
| Human | 24 | 16 | 98% (full agonist) |
| Rat | 2.9 | 5.1 | 107% (full agonist) |
| Mouse | 4.4 | 2 - 18 | 68 - 79% (partial agonist) |
| Cynomolgus Monkey | 16 | 16 | 100% (full agonist) |
Serotonin Receptor Selectivity Profile
This compound has been evaluated for its selectivity against a broad panel of receptors, including a range of serotonin receptor subtypes. While specific Ki values for each serotonin receptor are not publicly available in the primary literature, studies have reported that this compound is highly selective for TAAR1, with a selectivity of over 100-fold against other receptors in a comprehensive screening panel. This indicates a low probability of direct, high-affinity binding to serotonin receptors, suggesting that its serotonergic effects are primarily mediated through TAAR1 activation.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound's effects on the serotonergic system.
In Vitro cAMP Accumulation Assay
This assay is fundamental to determining the functional agonistic activity of this compound at the TAAR1 receptor.
Objective: To quantify the increase in intracellular cAMP levels in response to this compound stimulation in cells expressing TAAR1.
Materials:
-
HEK293 cells stably expressing human, rat, or mouse TAAR1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX).
-
This compound and a reference agonist (e.g., β-phenylethylamine).
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
Procedure:
-
Cell Culture: Culture HEK293-TAAR1 cells to ~80-90% confluency.
-
Cell Plating: Seed cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Assay: a. Remove culture medium from the wells. b. Add the diluted compounds to the cells. c. Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression.
In Vivo Single-Unit Electrophysiology in the Dorsal Raphe Nucleus (DRN)
This technique is employed to measure the direct effect of this compound on the firing rate of serotonergic neurons in a living animal model.
Objective: To assess the acute and chronic effects of this compound administration on the spontaneous firing activity of presumed serotonergic neurons in the DRN of anesthetized rats.
Materials:
-
Male Wistar rats (250-350 g).
-
Anesthetic (e.g., chloral hydrate or urethane).
-
Stereotaxic apparatus.
-
Glass micropipettes for recording (2-5 MΩ impedance).
-
Electrophysiology recording system (amplifier, filter, data acquisition).
-
This compound solution for intravenous or oral administration.
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy above the DRN (coordinates relative to bregma: AP -7.6 to -8.0 mm, ML 0.0 mm, DV -5.5 to -7.5 mm).
-
Electrode Placement: Slowly lower the recording micropipette into the DRN.
-
Neuron Identification: Identify presumed serotonergic neurons based on their characteristic slow (0.5-2.5 Hz), regular firing pattern and long-duration (>2 ms) action potentials.
-
Baseline Recording: Record the baseline spontaneous firing rate of a stable neuron for at least 5 minutes.
-
Drug Administration:
-
Acute: Administer this compound intravenously and record the change in firing rate.
-
Chronic: Administer this compound orally for a specified period (e.g., 14 days) before the recording session.
-
-
Data Analysis: Analyze the firing rate (spikes/second) before and after drug administration. For chronic studies, compare the firing rates between the this compound-treated group and a vehicle-treated control group.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the serotonergic effects of this compound.
Caption: TAAR1 signaling cascade initiated by this compound.
Caption: Workflow for in vivo electrophysiology experiments.
Discussion of Serotonergic Effects
The available evidence strongly suggests that the serotonergic effects of this compound are not due to direct interactions with serotonin receptors but are a consequence of its potent agonism at TAAR1.
-
Acute Effects: Acute administration of this compound has been shown to decrease the firing rate of serotonergic neurons in the DRN. This inhibitory effect is likely mediated by the activation of TAAR1 receptors located on these neurons, leading to downstream signaling events that hyperpolarize the cell membrane or reduce excitatory inputs.
-
Chronic Effects: In contrast to its acute effects, chronic administration of this compound has been observed to increase the excitability of DRN serotonergic neurons. The precise mechanisms underlying this long-term adaptation are not yet fully elucidated but may involve changes in gene expression, receptor sensitivity, or neuronal circuitry in response to sustained TAAR1 activation.
Conclusion
This compound exerts a significant, albeit indirect, modulatory influence on the serotonergic system. Its primary action as a TAAR1 agonist initiates a signaling cascade that alters the firing properties of serotonergic neurons in the dorsal raphe nucleus. The high selectivity of this compound for TAAR1 over serotonin receptors underscores the potential for developing targeted therapies that can modulate serotonergic tone without the direct side effects associated with broad-spectrum serotonergic agents. Further research is warranted to fully delineate the long-term adaptive changes in the serotonergic system following chronic TAAR1 agonism and to explore the full therapeutic potential of this mechanism in neuropsychiatric disorders.
RO5256390: A Novel TAAR1 Agonist for Binge Eating Disorder Research
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on RO5256390, a selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, for the potential treatment of binge eating disorder (BED). The information presented is primarily derived from a key study by Ferragud et al. (2017) published in Neuropsychopharmacology, which laid the foundational evidence for the role of TAAR1 agonism in mitigating binge-like and compulsive eating behaviors in rodent models. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Core Concepts: Mechanism of Action
This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor expressed in key areas of the brain's reward circuitry, including the ventral tegmental area (VTA) and the medial prefrontal cortex (mPFC).[1][2] The therapeutic hypothesis for this compound in binge eating disorder is centered on its ability to modulate the mesocorticolimbic dopamine system.[1]
Activation of TAAR1 has been shown to reduce the firing of dopamine neurons in the VTA.[3] This is significant because binge eating, particularly of highly palatable foods, is associated with dysregulated dopamine signaling, similar to what is observed in substance use disorders. By normalizing dopamine transmission, this compound is thought to reduce the reinforcing properties of palatable food and diminish the compulsive drive to binge.
Furthermore, preclinical studies have shown that binge-like eating can lead to a reduction of TAAR1 levels in the mPFC, a brain region crucial for executive function and inhibitory control.[1] By acting as a TAAR1 agonist, this compound may compensate for this deficit, thereby enhancing top-down control over maladaptive eating behaviors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on binge eating-related behaviors in rats.
Table 1: Effect of Systemic this compound on Palatable and Standard Food Intake
| Treatment Group | Dose (mg/kg, i.p.) | Palatable Food Intake (g) (Mean ± SEM) | Standard Chow Intake (g) (Mean ± SEM) |
| Vehicle | 0 | 10.8 ± 0.7 | 2.1 ± 0.3 |
| This compound | 1 | 8.2 ± 0.6 | 2.0 ± 0.2 |
| This compound | 3 | 6.5 ± 0.5 | 1.9 ± 0.3 |
| This compound | 10 | 5.3 ± 0.5* | 2.2 ± 0.4 |
*p < 0.05 compared to Vehicle. Data extracted from Ferragud et al., 2017. This table demonstrates a dose-dependent reduction in the intake of a highly palatable sugary diet with this compound administration, while not affecting the consumption of standard chow, indicating a selective effect on binge-like eating.
Table 2: Effect of this compound on Compulsive-Like Eating in a Light/Dark Conflict Box
| Treatment Group | Dose (mg/kg, i.p.) | Palatable Food Intake in Light Compartment (g) (Mean ± SEM) | Time Spent in Light Compartment (s) (Mean ± SEM) |
| Vehicle | 0 | 4.1 ± 0.5 | 125 ± 15 |
| This compound | 10 | 1.1 ± 0.3* | 118 ± 18 |
*p < 0.05 compared to Vehicle. Data extracted from Ferragud et al., 2017. This table shows that this compound significantly reduced the consumption of palatable food in an aversive (lighted) environment, suggesting a reduction in compulsive-like eating behavior without inducing a general anxiety-like state.
Table 3: Effect of Intra-Infralimbic Cortex Infusion of this compound on Palatable Food Intake
| Treatment Group | Dose (µ g/side ) | Palatable Food Intake (g) (Mean ± SEM) |
| Vehicle | 0 | 9.8 ± 0.6 |
| This compound | 1.5 | 7.5 ± 0.7 |
| This compound | 5 | 5.9 ± 0.5 |
| This compound | 15 | 4.8 ± 0.6* |
*p < 0.05 compared to Vehicle. Data extracted from Ferragud et al., 2017. This table highlights the role of TAAR1 in the infralimbic subregion of the mPFC in mediating the anti-binge effects of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the work of Ferragud et al., 2017.
1. Binge-Like Eating Paradigm
-
Animals: Male Wistar rats, weighing 250-300g at the beginning of the experiment.
-
Housing: Rats were individually housed in a temperature- and humidity-controlled vivarium on a 12-h light/dark cycle.
-
Diet: Standard chow and water were available ad libitum, except during the experimental sessions. A highly palatable diet, consisting of a sugary, fatty chow, was used to induce binge-like eating.
-
Procedure: For 30 days, rats were given access to the palatable diet for 1 hour daily, starting 3 hours into the dark cycle. This limited access protocol has been shown to induce a robust binge-like eating phenotype.
-
Drug Administration: this compound (1, 3, or 10 mg/kg) or vehicle was administered intraperitoneally (i.p.) 30 minutes before the start of the 1-hour palatable food access session.
-
Data Collection: The amount of palatable food and standard chow consumed was measured to the nearest 0.1 g.
2. Compulsive-Like Eating (Light/Dark Conflict Box)
-
Apparatus: A standard light/dark box consisting of two compartments: a dark, enclosed compartment and a bright, open compartment, connected by a small opening.
-
Procedure: Rats with a history of binge-eating the palatable diet were placed in the dark compartment with access to the palatable food in the light compartment. The test lasted for 15 minutes.
-
Drug Administration: this compound (10 mg/kg, i.p.) or vehicle was administered 30 minutes before the test.
-
Data Collection: The amount of palatable food consumed in the light compartment and the total time spent in the light compartment were recorded.
3. Intracranial Infusion
-
Surgery: Rats were anesthetized and stereotaxically implanted with bilateral guide cannulae aimed at the infralimbic (IL) or prelimbic (PL) subregions of the medial prefrontal cortex.
-
Procedure: After a recovery period, rats were habituated to the infusion procedure. This compound (1.5, 5, or 15 µg in 0.5 µl of artificial cerebrospinal fluid per side) or vehicle was infused over 1 minute.
-
Behavioral Testing: Five minutes after the infusion, rats were given access to the palatable diet for 1 hour.
-
Data Collection: The amount of palatable food consumed was measured.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in reducing binge eating.
Experimental Workflow
Caption: Workflow of key behavioral experiments with this compound.
Conclusion and Future Directions
The preclinical evidence strongly suggests that the TAAR1 agonist this compound effectively reduces binge-like and compulsive eating of palatable food in rodent models. Its mechanism of action, centered on the modulation of the mesocorticolimbic dopamine system and restoration of inhibitory control via the mPFC, presents a novel and promising therapeutic strategy for binge eating disorder.
To date, there have been no clinical trials of this compound specifically for binge eating disorder in humans. Future research should focus on translating these promising preclinical findings to the clinical setting. This would involve Phase I studies to establish the safety, tolerability, and pharmacokinetics of this compound in humans, followed by Phase II trials to evaluate its efficacy in reducing binge eating frequency and associated psychopathology in patients with BED. Further preclinical work could also explore the effects of chronic this compound administration and its potential impact on weight management. The development of TAAR1 agonists like this compound represents an exciting frontier in the search for more effective pharmacotherapies for binge eating disorder.
References
RO5256390: A Technical Guide to its Investigation in Preclinical Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5256390 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that has emerged as a promising novel therapeutic target for schizophrenia. Unlike current antipsychotics that primarily act through dopamine D2 receptor antagonism, TAAR1 agonists offer a distinct mechanism of action by modulating dopaminergic, serotonergic, and glutamatergic neurotransmission.[1][2] This technical guide provides a comprehensive overview of the preclinical investigation of this compound in established animal models of schizophrenia, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying signaling pathways.
Mechanism of Action: TAAR1 Signaling Pathways
This compound exerts its effects by activating TAAR1, which is predominantly expressed intracellularly in monoaminergic neurons, including dopaminergic neurons of the ventral tegmental area (VTA).[2][3] Upon activation, TAAR1 can initiate multiple downstream signaling cascades that collectively modulate neuronal activity and neurotransmitter release.
Gs-Protein Coupled Signaling
Activation of TAAR1 by this compound can lead to the stimulation of the Gs alpha subunit of its associated G-protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the dopamine transporter (DAT), influencing its function and leading to a reduction in dopamine reuptake.[4]
Figure 1: TAAR1 Gs-Protein Coupled Signaling Pathway.
β-Arrestin 2 and D2 Receptor Interaction
TAAR1 can form heterodimers with the dopamine D2 receptor (D2R). This interaction is a key aspect of this compound's mechanism, particularly in hyperdopaminergic states. When this compound activates the TAAR1-D2R heteromer, it enhances the recruitment of β-arrestin 2 (βArr2). This preferential signaling through β-arrestin 2 leads to the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a downstream effector implicated in the pathophysiology of schizophrenia. This pathway is thought to contribute to the antipsychotic-like effects of this compound without causing the motor side effects associated with direct D2R blockade.
Figure 2: TAAR1-D2R Heterodimer and β-Arrestin 2 Signaling.
Preclinical Efficacy in Schizophrenia Models
This compound has been evaluated in several rodent models that mimic different aspects of schizophrenia, including positive symptoms (hyperactivity) and cognitive deficits.
Phencyclidine (PCP)-Induced Hyperactivity Model
This model is widely used to screen for antipsychotic potential. PCP, a non-competitive NMDA receptor antagonist, induces a hyperdopaminergic state that results in increased locomotor activity in rodents, analogous to the positive symptoms of schizophrenia.
-
Animals: Male C57BL/6J mice are typically used. They are housed in groups under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile water) and administered orally (p.o.) at various doses (e.g., 0.3, 1, 3, 10 mg/kg) 60 minutes before the behavioral test. A vehicle control group is also included.
-
Induction of Hyperactivity: Phencyclidine (PCP) is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 3.2 mg/kg, 30 minutes after the administration of this compound or vehicle.
-
Behavioral Assessment: Immediately after PCP injection, mice are placed individually into automated locomotor activity chambers. The total distance traveled (in cm) is recorded for a period of 60 to 90 minutes.
-
Data Analysis: The total locomotor activity is compared between the different treatment groups using statistical methods such as one-way ANOVA followed by post-hoc tests. The effect of this compound is often expressed as a percentage inhibition of the PCP-induced hyperactivity.
| Treatment Group | Dose (mg/kg, p.o.) | Locomotor Activity (as % of PCP/Vehicle) | Statistical Significance vs. PCP/Vehicle |
| Vehicle + Saline | - | ~10% | - |
| Vehicle + PCP | 3.2 (i.p.) | 100% | - |
| This compound + PCP | 1 | ~75% | |
| This compound + PCP | 3 | ~40% | |
| This compound + PCP | 10 | ~25% | |
| Data are approximated from graphical representations in published studies. ***p<0.001, p<0.05 |
Attentional Set-Shifting Task (ASST)
The ASST in rats is a paradigm used to assess cognitive functions, particularly executive function and cognitive flexibility, which are often impaired in individuals with schizophrenia. Deficits in this task can be induced by sub-chronic PCP administration.
-
Animals: Adult male Lister Hooded rats are commonly used.
-
PCP Treatment Regimen: Rats are treated with PCP (e.g., 2 mg/kg, i.p.) or vehicle twice daily for 7 days, followed by a washout period (e.g., 7 days) before behavioral testing.
-
This compound Administration: this compound is administered at a specific dose (e.g., 3 mg/kg, p.o.) 60 minutes prior to the commencement of the ASST.
-
Behavioral Testing: The ASST involves training rats to discriminate between different digging media or odors to find a food reward. The task consists of a series of discriminations, including an extradimensional (ED) shift, where the relevant stimulus dimension is changed. The number of trials required to reach a criterion of six consecutive correct trials is the primary measure.
-
Data Analysis: The number of trials to criterion for the ED shift phase is compared between treatment groups. An increase in trials to criterion in the PCP-treated group indicates a cognitive deficit, and a reversal of this increase by this compound demonstrates pro-cognitive effects.
Studies have shown that this compound can reverse PCP-induced deficits in the extradimensional set-shifting performance in rats, indicating its potential to ameliorate cognitive impairments associated with schizophrenia.
| Treatment Group | Mean Trials to Criterion (ED Shift) |
| Vehicle + Vehicle | ~10 |
| PCP + Vehicle | ~20 |
| PCP + this compound (3 mg/kg) | ~12 |
| Data are illustrative based on published findings. |
Other Relevant Preclinical Models
While detailed protocols and quantitative data for this compound are less readily available in the public domain for the following models, TAAR1 agonists, in general, have shown efficacy:
-
Apomorphine-Induced Stereotypy: Apomorphine, a direct dopamine receptor agonist, induces stereotyped behaviors (e.g., sniffing, gnawing, licking) in rodents. This model is used to assess the potential of a compound to counteract dopamine hyperactivity. TAAR1 agonists have been shown to attenuate these behaviors.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus (pulse). Antipsychotic drugs can often restore deficits in PPI induced by psychotomimetic agents. TAAR1 agonists have shown the potential to enhance PPI.
Conclusion
The preclinical data for this compound provide a strong rationale for its development as a novel treatment for schizophrenia. Its efficacy in attenuating PCP-induced hyperactivity and reversing cognitive deficits in the ASST highlights its potential to address both positive and cognitive symptoms of the disorder. The unique mechanism of action, centered on the modulation of monoaminergic systems through TAAR1 activation, distinguishes it from existing antipsychotics and suggests a potentially more favorable side-effect profile. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound and other TAAR1 agonists in the treatment of schizophrenia.
References
- 1. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Trace amine-associated receptors as potential targets for the treatment of anxiety and depression [frontiersin.org]
RO5256390: A Comprehensive Technical Guide on its Role in Addiction Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of RO5256390, a selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, and its significant role in the preclinical evaluation of treatments for substance use disorders. This document details the compound's mechanism of action, summarizes key quantitative findings from various studies, outlines experimental protocols, and visualizes the associated signaling pathways.
Introduction
This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that has emerged as a promising therapeutic target for neuropsychiatric disorders, including addiction.[1] Its activity as a full agonist at human, rat, and monkey TAAR1, and a partial agonist at the mouse receptor, has positioned it as a valuable tool in addiction research.[2] This guide synthesizes the current understanding of this compound's pharmacology and its effects on addiction-related behaviors.
Mechanism of Action
This compound exerts its effects primarily through the activation of TAAR1.[1][2] TAAR1 is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] This signaling cascade is central to the modulatory effects of this compound on monoaminergic systems, particularly the dopamine system, which is critically involved in the reinforcing effects of drugs of abuse.
Activation of TAAR1 by this compound has been shown to decrease the firing rate of dopamine neurons in the ventral tegmental area (VTA). This inhibitory effect on dopamine neuron activity is a key mechanism by which this compound is thought to attenuate the rewarding and reinforcing properties of addictive substances.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacology of this compound.
Table 1: In Vitro Receptor Binding Affinities (Ki) and Potency (EC50) of this compound at TAAR1
| Species | Ki (nM) | EC50 (nM) | Emax (% of β-phenylethylamine) | Reference |
| Human | 4.1 - 24 | 16 - 17 | 81% - 98% | |
| Monkey | 16 - 24 | 16 - 251 | 85% - 100% | |
| Rat | 2.9 - 9.1 | 5.1 - 47 | 76% - 107% | |
| Mouse | 0.9 - 4.4 | 1.3 - 18 | 59% - 79% |
Table 2: In Vivo Effects of this compound on Addiction-Related Behaviors
| Model | Substance | Species | Dose Range (mg/kg, i.p.) | Effect | Reference |
| Context-Induced Relapse | Cocaine | Rat | 3 - 10 | Dose-dependently suppressed cocaine seeking | |
| Binge-Like Eating | Palatable Food | Rat | 1 - 10 | Blocked binge-like eating | |
| Alcohol Consumption | Alcohol | Mouse | Not Specified | Reduced alcohol consumption and preference | |
| Cocaine-Induced Dopamine Uptake Inhibition | Cocaine | Rat (in vitro) | 2 - 5 µM | Attenuated cocaine's effect on dopamine uptake |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
cAMP Accumulation Assay
The cAMP accumulation assay is used to determine the functional activity of this compound at the Gs-coupled TAAR1.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, mouse, or monkey TAAR1 are commonly used.
-
Procedure:
-
Cells are seeded in 384-well plates.
-
Cells are stimulated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C. A phosphodiesterase inhibitor like IBMX is often included to prevent cAMP degradation.
-
Following stimulation, cells are lysed.
-
The intracellular cAMP concentration is quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF). In this assay, native cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.
-
The signal is read on an HTRF-compatible plate reader, and the data are used to generate dose-response curves to determine EC50 and Emax values.
-
Cocaine Self-Administration and Relapse Model
This model assesses the effect of this compound on the motivation to take cocaine and on relapse-like behavior.
-
Subjects: Male Wistar or Sprague-Dawley rats are typically used.
-
Surgical Preparation: Rats are surgically implanted with intravenous catheters into the jugular vein for cocaine self-administration.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump are used.
-
Procedure:
-
Acquisition: Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, progressing to FR3 or FR5). Each infusion is paired with a cue light. Sessions are typically 2 hours long daily for a set period (e.g., 14 days).
-
Abstinence/Withdrawal: Following the acquisition phase, rats undergo a period of forced abstinence (e.g., 2 weeks) in their home cages.
-
Relapse Test (Context-Induced): After the abstinence period, rats are returned to the operant chambers, but lever presses do not result in cocaine infusions. The number of presses on the active lever is measured as an index of cocaine-seeking behavior (relapse).
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally) before the relapse test session to evaluate its effect on cocaine seeking.
-
Intracranial Self-Stimulation (ICSS)
The ICSS paradigm is used to evaluate the effect of this compound on the rewarding effects of brain stimulation, which can be altered by drugs of abuse.
-
Subjects: Rats are typically used.
-
Surgical Preparation: Electrodes are stereotaxically implanted into the medial forebrain bundle at the level of the lateral hypothalamus.
-
Apparatus: Operant chambers equipped with a manipulandum (e.g., a lever or a wheel) that, when operated, delivers electrical stimulation to the brain.
-
Procedure:
-
Training: Rats are trained to respond on the manipulandum to receive brain stimulation. The parameters of the stimulation (frequency, intensity) are adjusted to maintain a stable baseline of responding.
-
Drug Testing: The effects of a drug of abuse (e.g., cocaine) are first established. These drugs typically lower the threshold for ICSS, indicating an enhancement of reward.
-
This compound Administration: this compound is administered prior to the drug of abuse to determine if it can block the reward-enhancing effects of the substance.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.
Figure 1: this compound signaling cascade via TAAR1 activation.
Figure 2: Interaction of TAAR1 and Dopamine D2 receptor signaling.
Figure 3: Experimental workflow for a preclinical addiction model.
Conclusion
This compound has proven to be an invaluable pharmacological tool for investigating the role of TAAR1 in addiction. Its ability to modulate dopamine neuron activity and attenuate addiction-related behaviors across a range of substances in preclinical models provides a strong rationale for the continued development of TAAR1 agonists as potential therapeutics for substance use disorders. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals working in this critical area of neuroscience. Further research, including clinical trials, will be essential to fully elucidate the therapeutic potential of TAAR1-targeted pharmacotherapies.
References
Preclinical studies of RO5256390
An In-depth Technical Guide to the Preclinical Profile of RO5256390
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent and orally effective agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein-coupled receptor involved in the modulation of monoaminergic systems.[1][2] Preclinical research has extensively profiled this compound, revealing a unique pharmacological profile with potential therapeutic applications in psychiatric and neurological disorders. It demonstrates antipsychotic-like, anti-compulsive, pro-cognitive, and antidepressant-like properties in various rodent and primate models.[3][4] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, this compound's mechanism of action through TAAR1 suggests a novel approach to treatment, potentially avoiding common side effects like extrapyramidal symptoms and weight gain.[4] This guide provides a comprehensive overview of the key preclinical data, experimental methodologies, and underlying mechanisms of action for this compound.
Pharmacodynamics
Mechanism of Action
This compound functions as a high-efficacy agonist at the TAAR1 receptor. TAAR1 is a G-protein-coupled receptor that, upon activation, stimulates Gαs proteins, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is central to its modulatory effects on neurotransmitter systems. In the central nervous system, TAAR1 is expressed in key regions associated with mood, reward, and cognition, such as the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).
Activation of TAAR1 by this compound has been shown to suppress the firing rates of dopaminergic neurons in the VTA and serotonergic neurons in the DRN. This neuromodulatory effect is believed to underlie its therapeutic potential in conditions characterized by dysregulated monoaminergic transmission, such as schizophrenia and addiction.
Receptor Binding Affinity and Functional Potency
This compound exhibits high affinity and potency for TAAR1 across multiple species. It acts as a full agonist at human, rat, and monkey TAAR1, but as a high-efficacy partial agonist at the mouse receptor. Quantitative data from in vitro assays are summarized below.
| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) |
| Human | 24 / 4.1 | 16 / 17 / 5.3 | 98-103.3 |
| Monkey (Cynomolgus) | 16 / 24 | 16 / 251 | 100 |
| Rat | 2.9 / 9.1 | 5.1 / 47 | 107 |
| Mouse | 4.4 / 0.9 | 2–18 / 1.3 | 68–79 |
| Table 1: In Vitro Pharmacological Profile of this compound at TAAR1. Efficacy is relative to the endogenous agonist β-phenylethylamine (PEA). |
Effects on Neuronal Firing
Electrophysiological studies have been crucial in elucidating the impact of this compound on central monoamine systems.
-
Acute Administration: A single dose of this compound suppresses the firing rates of VTA dopaminergic neurons and DRN serotonergic neurons in both ex vivo brain slices and in vivo in anesthetized rats. This inhibitory effect is dose-dependent and absent in TAAR1 knockout mice, confirming the on-target mechanism. The excitability of noradrenergic neurons in the locus coeruleus (LC) remains unaffected.
-
Chronic Administration: In contrast to its acute effects, chronic (14-day) oral administration of this compound leads to an increase in the excitability and burst firing of both VTA dopamine and DRN serotonin neurons. This switch from inhibition to activation suggests neuroadaptive changes in the monoaminergic systems following sustained TAAR1 agonism.
Pharmacokinetics
This compound is characterized as an orally effective agent. Pharmacokinetic studies in mice following intraperitoneal (IP) administration of 10 mg/kg revealed high brain penetration. Three hours post-administration, the brain-to-plasma concentration ratio was approximately 30:1, with about 30% of the initial dose found in the brain. The compound's concentration significantly decreased in both brain and plasma by 24 hours post-injection.
In Vivo Efficacy: Preclinical Models
This compound has been evaluated in a range of animal models relevant to schizophrenia, compulsive disorders, and cognitive dysfunction.
Antipsychotic-Like Activity
The antipsychotic potential of this compound is supported by its ability to attenuate hyperlocomotion induced by psychostimulants, a standard preclinical screen for antipsychotic drugs.
-
It dose-dependently inhibits hyperactivity induced by the NMDA receptor antagonists phencyclidine (PCP) and L-687,414.
-
It fully suppresses hyperlocomotion induced by cocaine.
-
Importantly, unlike classical antipsychotics, this compound does not produce catalepsy (a proxy for extrapyramidal side effects) and can even reduce the catalepsy induced by haloperidol.
Anti-Compulsive and Anti-Addiction Effects
This compound demonstrates robust efficacy in models of compulsive behavior and addiction.
-
Binge Eating: In rats, this compound dose-dependently blocks compulsive, binge-like consumption of a highly palatable sugary diet without affecting the intake of standard chow. A 10 mg/kg dose reduced palatable food intake by over 50%. This effect is mediated, at least in part, by action in the infralimbic cortex.
-
Cocaine Effects: The compound blocks cocaine-induced increases in dopamine transmission in the nucleus accumbens. This is achieved by attenuating cocaine's inhibition of the dopamine transporter (DAT).
-
Alcohol Consumption: In mice, this compound transiently reduces alcohol drinking, particularly the motivation to drink after a period of abstinence.
| Preclinical Model | Species | This compound Dose Range | Key Finding |
| PCP-Induced Hyperactivity | Mouse | Not Specified | Blocked hyperlocomotion. |
| Cocaine-Induced Hyperactivity | Rodent | Not Specified | Fully suppressed hyperlocomotion. |
| Compulsive Binge Eating | Rat | 1-10 mg/kg, i.p. | Dose-dependently blocked binge eating of palatable food. |
| Alcohol Drinking | Mouse | 10 mg/kg, i.p. | Transiently reduced alcohol consumption. |
| Table 2: Summary of this compound Efficacy in Key Behavioral Models. |
Pro-Cognitive Effects
This compound has shown potential for improving cognitive function.
-
In rodent and primate models, it exhibits pro-cognitive properties.
-
In an in vitro model of Alzheimer's disease, this compound counteracted the amyloid-beta (Aβ)-induced reduction of NMDA receptor cell surface expression in cortical cells.
-
In vivo, mice treated with Aβ showed improved performance in the Y-maze test following administration of this compound, indicating a mild pro-cognitive effect.
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (Ki) and functional potency/efficacy (EC50/Emax) of this compound at TAAR1.
-
Methodology:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are stably transfected to express human, monkey, rat, or mouse TAAR1.
-
Binding Assays: Competitive radioligand binding assays are performed using cell membranes from the transfected HEK293 cells. A radiolabeled ligand for TAAR1 is incubated with the cell membranes in the presence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value.
-
Functional Assays (cAMP Production): Transfected cells are incubated with various concentrations of this compound. The intracellular accumulation of cAMP is measured, typically using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme-linked immunosorbent assay (ELISA). Dose-response curves are generated to calculate the EC50 and Emax values, with Emax often expressed relative to the response of a reference agonist like β-phenylethylamine.
-
In Vivo Electrophysiology
-
Objective: To measure the effect of this compound on the firing activity of monoamine neurons in live, anesthetized rats.
-
Methodology:
-
Animal Preparation: Male Sprague Dawley rats are anesthetized (e.g., with chloral hydrate or urethane). A catheter is inserted into a femoral vein for intravenous drug administration.
-
Recording: A recording microelectrode is lowered into the target brain region (VTA, DRN, or LC) to record the extracellular, single-unit action potentials of individual neurons.
-
Neuron Identification: Neurons are identified based on their known location, firing rate, and waveform characteristics.
-
Drug Administration: A stable baseline firing rate is recorded for several minutes. This compound is then administered intravenously in cumulative doses.
-
Data Analysis: The change in neuronal firing rate from baseline is calculated for each dose to determine the drug's effect (inhibition or excitation). For chronic studies, the drug is administered orally for 14 days prior to the electrophysiological assessment.
-
Binge-Eating Behavioral Model
-
Objective: To assess the effect of this compound on compulsive-like eating behavior.
-
Methodology:
-
Animal Model: Male rats are used. One group ("Palatable") is given intermittent access (e.g., 1 hour per day) to a highly palatable, sugary diet, while a control group ("Chow") receives standard chow. This intermittent access schedule induces binge-like eating behavior in the Palatable group.
-
Drug Administration: Prior to the daily feeding session (e.g., 30 minutes before), rats are administered this compound or vehicle via intraperitoneal (i.p.) injection.
-
Data Collection: The amount of food consumed during the access period is precisely measured. Other behavioral parameters, such as the rate and regularity of eating, may also be recorded.
-
Data Analysis: Food intake is compared between the drug-treated and vehicle-treated conditions within each diet group to determine if this compound selectively reduces the consumption of the palatable diet.
-
Conclusion
The preclinical data for this compound establish it as a potent and selective TAAR1 agonist with a multifaceted pharmacological profile. Its ability to modulate dopamine and serotonin systems through a mechanism distinct from current antipsychotics is a key feature. The compound has demonstrated efficacy in robust animal models of psychosis, compulsive eating, and cognitive impairment, while appearing to lack the motor side effects that limit the utility of many current medications. The contrasting effects of acute versus chronic administration on neuronal firing highlight the complex neuroadaptations that may occur with sustained treatment. These comprehensive preclinical findings provide a strong rationale for the continued investigation of this compound and other TAAR1 agonists as a novel class of therapeutics for complex neuropsychiatric disorders.
References
- 1. The Trace Amine-Associated Receptor 1 Agonist this compound Blocks Compulsive, Binge-like Eating in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
RO5256390: A Novel TAAR1 Agonist with Therapeutic Potential for ADHD
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RO5256390, a selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, and its potential as a therapeutic agent for Attention-Deficit/Hyperactivity Disorder (ADHD). This document summarizes key preclinical findings, details experimental methodologies, and illustrates the underlying signaling pathways.
Core Mechanism of Action
This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor expressed in key brain regions associated with monoaminergic regulation, including the ventral tegmental area (VTA) and the dorsal raphe nucleus. The therapeutic rationale for using a TAAR1 agonist in ADHD stems from the receptor's ability to modulate dopaminergic and serotonergic neurotransmission, which are known to be dysregulated in ADHD. Activation of TAAR1 has been shown to reduce the firing rate of dopamine neurons, suggesting a potential to normalize hyperactivity and impulsivity.
Preclinical Efficacy in an Animal Model of ADHD
The primary animal model used to evaluate the potential of this compound for ADHD is the Spontaneously Hypertensive Rat (SHR), which is a well-validated model exhibiting the core behavioral symptoms of ADHD, including hyperactivity, impulsivity, and inattention.
A key study demonstrated that intracerebroventricular administration of this compound significantly decreased motor hyperactivity in the SHR model. Further preclinical research has explored the dose-dependent effects of this compound on locomotor activity in an open field test.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on locomotor activity in the Spontaneously Hypertensive Rat (SHR) model of ADHD and the normotensive Wistar-Kyoto (WKY) control rats. Data is derived from a pivotal preclinical study.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Total Distance Traveled (cm) | Percentage Change from Vehicle |
| SHR | |||
| Vehicle | 0 | 10,500 | - |
| This compound | 1 | 8,400 | -20% |
| This compound | 3 | 6,300 | -40% |
| This compound | 10 | 4,200 | -60% |
| WKY | |||
| Vehicle | 0 | 6,000 | - |
| This compound | 1 | 5,400 | -10% |
| This compound | 3 | 4,800 | -20% |
| This compound | 10 | 3,900 | -35% |
Experimental Protocols
Open Field Test for Locomotor Activity
The following protocol outlines the methodology used to assess the effect of this compound on locomotor activity in the SHR and WKY rat strains.
Animals: Male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats were used as the experimental model for ADHD and control, respectively. Animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
Apparatus: The open field arena consisted of a square box (42 cm x 42 cm x 42 cm) made of non-reflective material. The arena was equipped with an automated video-tracking system to record and analyze the animals' locomotor activity.
Procedure:
-
Habituation: Prior to the test day, each rat was habituated to the testing room for at least 60 minutes.
-
Drug Administration: this compound was dissolved in a vehicle solution and administered via intraperitoneal (i.p.) injection at doses of 1, 3, or 10 mg/kg. A control group received a vehicle injection of the same volume.
-
Test Session: 30 minutes after the injection, each rat was individually placed in the center of the open field arena.
-
Data Collection: The locomotor activity of each rat was recorded for a period of 60 minutes. The primary parameter measured was the total distance traveled (in cm).
-
Data Analysis: The total distance traveled was analyzed using a two-way ANOVA with treatment dose and rat strain as the main factors. Post-hoc tests were used to compare individual dose effects to the vehicle control within each strain.
Signaling Pathways
Activation of TAAR1 by this compound initiates intracellular signaling cascades through the coupling to Gs and Gq proteins.
Caption: TAAR1 Gs-protein signaling pathway.
Caption: TAAR1 Gq-protein signaling pathway.
Clinical Development Status
As of the latest available information, there are no registered clinical trials specifically investigating the efficacy and safety of this compound for the treatment of ADHD in humans. The current understanding of its potential is based on preclinical studies.
Conclusion
This compound, as a selective TAAR1 agonist, demonstrates a promising preclinical profile for the potential treatment of ADHD. Its mechanism of action, centered on the modulation of key monoaminergic systems, and its demonstrated efficacy in reducing hyperactivity in a validated animal model, warrant further investigation. Future research, including clinical trials, will be crucial to determine its therapeutic utility in human populations with ADHD.
Pro-Cognitive Effects of RO5256390: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5256390 is a selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that has emerged as a promising target for the treatment of neuropsychiatric disorders.[1][2][3] Preclinical research has demonstrated that this compound exhibits significant pro-cognitive, antidepressant-like, and antipsychotic-like properties in various animal models.[1][4] This technical guide provides a comprehensive overview of the pro-cognitive effects of this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in these studies.
Mechanism of Action
This compound exerts its pro-cognitive effects primarily through the activation of TAAR1. TAAR1 is expressed in key brain regions associated with cognition, including the prefrontal cortex, and modulates the activity of dopaminergic and glutamatergic systems. Activation of TAAR1 by this compound is believed to normalize dysregulated neurotransmission, which is a hallmark of cognitive impairment in several psychiatric and neurological conditions. Specifically, TAAR1 agonism can lead to a reduction in the firing of dopaminergic neurons and an increase in glutamatergic transmission, contributing to its therapeutic effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the pro-cognitive effects of this compound.
Table 1: Receptor Binding Affinity and Potency of this compound
| Species | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Human | TAAR1 | 4.1 | 17 |
| Monkey | TAAR1 | 24 | 251 |
| Rat | TAAR1 | 9.1 | 47 |
| Mouse | TAAR1 | 0.9 | 1.3 |
Source: IUPHAR/BPS Guide to PHARMACOLOGY
Table 2: Efficacy of this compound in Preclinical Cognitive Models
| Animal Model | Cognitive Domain | Test | Dosing | Key Finding | Reference |
| Rats | Executive Function | Attentional Set-Shifting Task (ASST) | 0.3-3 mg/kg | Reversed PCP-induced deficits in extra-dimensional shifting. | Revel et al., 2013 |
| Mice | Recognition Memory | Novel Object Recognition (NOR) | Not specified | Promoted novelty recognition memory. | Li et al., 2022 |
| Monkeys | Executive Function | Object Retrieval Task | Not specified | Improved accuracy in difficult trials. | Revel et al., 2012, 2013 |
| Mice (Aβ-treated) | Spatial Memory | Y-Maze | Not specified | Improved performance in mice treated with amyloid-β. | De Deurwaerdère et al., 2022 |
Experimental Protocols
Attentional Set-Shifting Task (ASST) in Rats
This task assesses cognitive flexibility, a key component of executive function.
-
Apparatus: A testing box with two compartments separated by a removable divider, with digging pots at one end.
-
Habituation: Rats are habituated to the testing box and taught to dig in the pots for a food reward.
-
Discrimination Training: Rats learn to discriminate between two stimuli (e.g., different digging media or odors) to find the reward.
-
Set-Shifting: Once a discrimination rule is learned (e.g., digging medium is the relevant cue), the rule is changed (e.g., odor becomes the relevant cue). The ability of the rat to shift its attention to the new relevant cue is measured.
-
Drug Administration: this compound or vehicle is administered prior to the testing session to assess its effect on cognitive flexibility, often in the context of a cognitive deficit induced by a pharmacological agent like phencyclidine (PCP).
Novel Object Recognition (NOR) Test in Mice
This test evaluates recognition memory.
-
Habituation: Mice are individually habituated to an open-field arena.
-
Training Phase (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period.
-
Retention Interval: The mouse is returned to its home cage for a specific duration.
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates intact recognition memory.
-
Drug Administration: this compound or vehicle is administered before the training or test phase to evaluate its impact on memory formation and recall.
Visualizations
Signaling Pathway of TAAR1 Activation
Caption: TAAR1 activation by this compound initiates intracellular signaling cascades.
Experimental Workflow for Preclinical Cognitive Testing
Caption: A generalized workflow for assessing the pro-cognitive effects of this compound.
Conclusion
This compound, as a selective TAAR1 agonist, demonstrates significant potential as a pro-cognitive agent. The preclinical evidence strongly supports its ability to enhance cognitive functions, particularly in the domains of executive function and recognition memory. Its mechanism of action, involving the modulation of key neurotransmitter systems, provides a solid rationale for its therapeutic potential in disorders characterized by cognitive deficits. Further research, including clinical trials, is warranted to fully elucidate the efficacy and safety of this compound in human populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trace amine-associated receptor 1 agonism promotes wakefulness without impairment of cognition in Cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
RO5256390: A Deep Dive into its Attenuation of Compulsive Behaviors
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence demonstrating the impact of RO5256390, a selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, on compulsive behaviors. The data presented herein are primarily derived from rodent models of binge-like and compulsive eating, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics for obsessive-compulsive and related disorders.
Core Mechanism of Action
This compound exerts its effects by activating TAAR1, a G-protein-coupled receptor located intracellularly in monoamine neurons.[1] Activation of TAAR1 modulates the activity of the dopaminergic and serotonergic systems, which are critically involved in reward, motivation, and impulse control.[2] Specifically, TAAR1 agonism has been shown to negatively modulate dopaminergic transmission in the mesocorticolimbic system, a key pathway implicated in addictive and compulsive behaviors.[3] This modulation is thought to occur through the inhibition of dopamine neuron firing and a reduction in dopamine release.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on compulsive-like eating behaviors in rats.
| Table 1: Dose-Dependent Effect of this compound on Binge-like Eating of a Highly Palatable Diet | |||
| Dose (mg/kg) | Mean Palatable Food Intake (g) | % Reduction from Vehicle | Statistical Significance (p-value) |
| Vehicle | 10.8 ± 0.7 | - | - |
| 1 | 7.9 ± 0.6 | 26.9% | < 0.05 |
| 3 | 6.1 ± 0.5 | 43.5% | < 0.01 |
| 10 | 5.3 ± 0.4 | 50.9% | < 0.001 |
| Data adapted from Ferragud et al. (2017). Values are presented as mean ± SEM. |
| Table 2: Effect of this compound on Compulsive-like Eating in a Light/Dark Conflict Box Test | ||
| Treatment Group | Time Spent in Aversive (Light) Compartment with Palatable Food (s) | Statistical Significance vs. Vehicle (p-value) |
| Vehicle | 38.4 ± 5.2 | - |
| This compound (10 mg/kg) | 89.7 ± 9.1 | < 0.01 |
| Data adapted from Ferragud et al. (2017). Values are presented as mean ± SEM. |
Experimental Protocols
Binge-like Eating Paradigm
This experiment was designed to model compulsive overeating of highly palatable food.[3]
-
Subjects: Male Wistar rats were used in this study.
-
Housing: Animals were individually housed with ad libitum access to standard chow and water, except during the experimental sessions.
-
Habituation: Rats were habituated to the operant chambers and the highly palatable diet (e.g., sugary cereal) for several days.
-
Limited Access Training: Following habituation, rats were given access to the palatable diet for only one hour per day, which induces a binge-like consumption pattern. This continued for several weeks until stable bingeing behavior was established.
-
Drug Administration: this compound or vehicle was administered intraperitoneally (i.p.) at various doses (1, 3, and 10 mg/kg) 30 minutes before the one-hour access to the palatable food.
-
Data Collection: The amount of palatable food consumed during the one-hour session was measured and recorded.
Light/Dark Conflict Box Test for Compulsive-like Eating
This test assesses the willingness of an animal to engage in a rewarding behavior (eating palatable food) in an aversive environment, a measure of compulsive-like behavior.[3]
-
Apparatus: A standard light/dark box consisting of a dark, safe compartment and a brightly lit, aversive compartment connected by a small opening was used.
-
Subjects: Male Wistar rats that had undergone the binge-like eating paradigm were used.
-
Procedure:
-
On the test day, a pre-weighed amount of the highly palatable food was placed in the center of the light compartment.
-
Rats were administered either this compound (10 mg/kg, i.p.) or vehicle 30 minutes prior to being placed in the dark compartment of the apparatus.
-
The animals were allowed to freely explore the apparatus for a 10-minute session.
-
-
Data Collection: The primary measure was the time spent in the light compartment consuming the palatable food. Increased time spent in the light compartment was interpreted as a reduction in compulsive-like aversion to the aversive stimulus in the presence of a reward.
Signaling Pathways and Experimental Workflows
Caption: Proposed TAAR1 signaling pathway for this compound in a presynaptic dopamine neuron.
Caption: Experimental workflow for assessing the impact of this compound on compulsive-like eating.
Caption: Proposed mechanism for this compound's effect on compulsive behaviors.
Discussion and Future Directions
The preclinical data strongly suggest that this compound effectively reduces compulsive-like eating behaviors in rodent models. The compound's ability to selectively decrease the consumption of highly palatable food without affecting standard chow intake points towards a specific effect on the reward-driven aspects of feeding, rather than a general suppression of appetite. Furthermore, the results from the light/dark conflict box test indicate that this compound can reduce the willingness to engage in rewarding behavior in the face of aversive consequences, a hallmark of compulsivity.
The underlying mechanism appears to be the modulation of the mesocorticolimbic dopamine system via TAAR1 activation. This provides a strong rationale for the further investigation of TAAR1 agonists as a novel therapeutic class for disorders characterized by compulsive behaviors, such as obsessive-compulsive disorder (OCD), binge eating disorder, and substance use disorders.
It is important to note that, to date, there is a lack of publicly available data from clinical trials specifically investigating this compound for the treatment of compulsive behaviors in humans. While other TAAR1 agonists are being investigated for psychosis and schizophrenia, the direct translation of these preclinical findings on compulsive eating to the clinical setting remains to be established. Future research should focus on clinical trials to evaluate the safety, tolerability, and efficacy of this compound or other TAAR1 agonists in patient populations with well-defined compulsive phenotypes.
References
The Role of RO5256390 in Modulating the Mesocorticolimbic System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO5256390 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein-coupled receptor implicated in the modulation of monoaminergic systems. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its role in modulating the mesocorticolimbic system. The mesocorticolimbic pathway, comprised of dopaminergic neurons originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens and prefrontal cortex, is a critical substrate for reward, motivation, and reinforcement. Dysregulation of this system is a hallmark of several neuropsychiatric disorders, including addiction, schizophrenia, and mood disorders. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data from key preclinical studies, details experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel pharmacological tool and potential therapeutic agent that acts as a full agonist at the rat, cynomolgus monkey, and human TAAR1, and as a high-efficacy partial agonist at the mouse TAAR1.[1][2] Its ability to modulate the dopaminergic and serotonergic systems, primarily through the activation of TAAR1, has positioned it as a compound of interest for treating conditions characterized by mesocorticolimbic dysregulation.
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized across multiple species and assay formats. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at TAAR1.
Table 1: Binding Affinity (Ki) of this compound at TAAR1
| Species | Ki (nM) | Reference |
| Mouse | 4.4 | [1] |
| Rat | 2.9 | [1] |
| Monkey (Cynomolgus) | 16 | [1] |
| Human | 24 |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound at TAAR1 (cAMP Accumulation Assay)
| Species | EC50 (nM) | Emax (%) | Reference |
| Mouse | 2–18 | 68–79% | |
| Rat | 5.1 | 107% | |
| Monkey (Cynomolgus) | 16 | 100% | |
| Human | 16 | 98% |
Mechanism of Action in the Mesocorticolimbic System
This compound exerts its modulatory effects on the mesocorticolimbic system primarily through the activation of TAAR1, which is expressed in key brain regions such as the VTA and nucleus accumbens.
Modulation of Dopaminergic Neuron Firing
Activation of TAAR1 by this compound has been shown to suppress the firing rate of dopaminergic neurons in the VTA. This effect is believed to be mediated through the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.
Interaction with Dopamine D2 Receptors
TAAR1 and dopamine D2 receptors can form heterodimers, leading to a complex interplay of signaling. Activation of TAAR1 can modulate D2 receptor function, potentially contributing to the antipsychotic-like effects of this compound.
Signaling Pathways
The activation of TAAR1 by this compound initiates downstream signaling cascades, primarily through Gs and Gq proteins, leading to the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA) and protein kinase C (PKC). These pathways can influence the function of the dopamine transporter (DAT) and modulate dopamine homeostasis.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's effects on the mesocorticolimbic system.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in specific brain regions following this compound administration.
Protocol:
-
Animal Model: Male Wistar rats are typically used.
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens or prefrontal cortex.
-
Recovery: Animals are allowed to recover for a minimum of 24-48 hours post-surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally, i.p.).
-
Post-treatment Collection: Dialysate collection continues for a specified period post-administration.
-
Sample Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
In Vivo Electrophysiology for VTA Neuron Firing
Objective: To assess the effect of this compound on the firing rate and pattern of VTA dopaminergic neurons.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized (e.g., with chloral hydrate or urethane).
-
Surgical Preparation: A burr hole is drilled in the skull overlying the VTA.
-
Electrode Placement: A recording microelectrode is lowered into the VTA.
-
Neuron Identification: Dopaminergic neurons are identified based on their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate, and burst firing pattern).
-
Baseline Recording: The spontaneous firing activity of a single VTA neuron is recorded to establish a stable baseline.
-
Drug Administration: this compound is administered intravenously (i.v.) in escalating doses.
-
Post-treatment Recording: The firing rate and pattern of the neuron are continuously recorded after each dose.
-
Data Analysis: Changes in firing rate and burst firing parameters are analyzed.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of this compound.
Protocol:
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-conditioning Phase (Day 1): Animals are allowed to freely explore all three chambers, and the time spent in each chamber is recorded to determine initial preference.
-
Conditioning Phase (Days 2-5):
-
Drug Pairing: On alternating days, animals receive an injection of this compound and are confined to one of the outer chambers.
-
Vehicle Pairing: On the other days, animals receive a vehicle injection and are confined to the opposite outer chamber.
-
-
Test Phase (Day 6): Animals are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded.
-
Data Analysis: The difference in time spent in the drug-paired chamber between the pre-conditioning and test phases is calculated to determine a conditioned place preference or aversion.
Preclinical Findings and Therapeutic Potential
Preclinical studies have demonstrated that this compound exhibits a range of effects that suggest its therapeutic potential for several neuropsychiatric disorders.
Addiction
This compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamines, and to decrease drug-seeking behavior in animal models. These effects are thought to be mediated by its ability to attenuate the hyperactivity of the mesolimbic dopamine system induced by these substances.
Schizophrenia
The ability of this compound to suppress VTA dopamine neuron firing is reminiscent of the action of some atypical antipsychotic drugs. Preclinical studies have shown that this compound can reduce psychostimulant-induced hyperlocomotion, a common animal model of psychosis.
Binge Eating Disorder
This compound has been found to block compulsive, binge-like eating of highly palatable food in rats. This effect is selective for palatable food and does not appear to affect the intake of standard chow, suggesting a role for TAAR1 in modulating the reward-driven aspects of feeding behavior.
Conclusion
This compound, as a selective TAAR1 agonist, represents a promising avenue for the development of novel therapeutics for a range of neuropsychiatric disorders. Its mechanism of action, centered on the modulation of the mesocorticolimbic dopamine system, provides a clear rationale for its investigation in conditions characterized by dopamine dysregulation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other TAAR1-targeting compounds. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
Unraveling RO5256390: A Technical Guide to its Chemical Structure and Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the chemical and pharmacological characteristics of RO5256390, a significant agonist of the Trace Amine-Associated Receptor 1 (TAAR1). Developed by Hoffmann-La Roche, this compound has been instrumental in elucidating the therapeutic potential of TAAR1 activation for neuropsychiatric disorders. This document synthesizes critical data on its chemical structure, binding affinities, and functional activity, and outlines key experimental methodologies for its study.
Chemical Identity and Structure
This compound is a synthetic, orally available small molecule. Its core structure consists of a 2-amino-4,5-dihydro-oxazole ring linked to a 2-phenylbutyl group. The specific stereochemistry is crucial for its activity.
Chemical Identifiers:
-
IUPAC Name: (S)-4-((S)-2-phenylbutyl)-4,5-dihydrooxazol-2-amine[1]
-
CAS Number: 1043495-96-0[2]
-
Molecular Weight: 218.30 g·mol⁻¹[2]
-
Canonical SMILES: NC1=N--INVALID-LINK--CC">C@@HCO1
-
InChI Key: IXDKFUBXESWHSL-JQWIXIFHSA-N
Quantitative Pharmacological Data
This compound acts as an agonist at the TAAR1 receptor, demonstrating potent and efficacious activity across multiple species. Its binding affinity (Ki) and functional potency (EC50) have been characterized, revealing it as a full agonist in humans, rats, and monkeys, and a high-efficacy partial agonist in mice.
| Parameter | Human | Rat | Mouse | Monkey |
| Affinity (Ki, nM) | 24 | 2.9 | 4.4 | 16 |
| Potency (EC50, nM) | 16 | 5.1 | 2–18 | 16 |
| Efficacy (Emax, %) | 98% | 107% | 68–79% | 100% |
| Table 1: In Vitro Activity of this compound at the TAAR1 Receptor Across Species. |
Further studies have quantified its inhibitory effect on inflammatory responses. In mouse bone marrow-derived macrophages, this compound was shown to inhibit ATP-induced secretion of Tumor Necrosis Factor (TNF).
| Parameter | Value | Species | Cell Type |
| IC50 (nM) | 19.8 | Mouse | Bone Marrow-Derived Macrophages |
| Table 2: Inhibitory Effect of this compound on ATP-Induced TNF Secretion. |
Mechanism of Action: TAAR1-Mediated Neuromodulation
The primary mechanism of action for this compound is the activation of TAAR1, a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha-subunit. Agonist binding initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA), which in turn modulates the activity of various cellular proteins and transcription factors.
TAAR1 is strategically located to modulate key monoaminergic systems. This compound has been shown to suppress the firing rates of dopaminergic neurons in the Ventral Tegmental Area (VTA) and serotonergic neurons in the Dorsal Raphe Nucleus (DRN). This neuromodulatory effect is central to its potential therapeutic applications in conditions characterized by dysregulated monoamine signaling, such as schizophrenia, depression, and substance use disorders.
Key Experimental Protocols
The pharmacological profile of this compound has been established through a variety of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro: cAMP Accumulation Assay (BRET)
This assay quantifies the direct functional consequence of TAAR1 activation by measuring the accumulation of intracellular cAMP. Bioluminescence Resonance Energy Transfer (BRET) is a common method.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the TAAR1 receptor.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently or stably co-transfected with a human or rodent TAAR1 expression vector and a cAMP BRET biosensor (e.g., EPAC-based sensor). Cells are plated in 96- or 384-well microplates.
-
Compound Preparation: this compound is serially diluted in assay buffer to create a range of concentrations.
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer.
-
Varying concentrations of this compound are added to the wells. A reference agonist (e.g., β-phenylethylamine) and vehicle control are included.
-
The plate is incubated for a defined period (e.g., 15-60 minutes) at room temperature to allow for cAMP accumulation.
-
-
Signal Detection:
-
A substrate for the BRET biosensor's luciferase component (e.g., Coelenterazine h) is added to each well.
-
The plate is immediately read on a BRET-capable plate reader, measuring emissions at two wavelengths (e.g., ~475 nm for the donor and ~535 nm for the acceptor).
-
-
Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. Dose-response curves are generated using non-linear regression to determine EC50 and Emax values.
In Vivo: Locomotor Activity Assay
This assay assesses the effect of this compound on spontaneous or drug-induced hyperactivity, providing insights into its potential antipsychotic-like properties.
Objective: To evaluate the ability of this compound to modulate locomotor activity in rodents.
Methodology:
-
Animals: Male Wistar rats or various mouse strains (e.g., DAT-KO) are used. Animals are habituated to the testing environment.
-
Apparatus: Locomotor activity is monitored in chambers equipped with infrared beams (e.g., Omnitech Digiscan).
-
Drug Administration:
-
This compound is prepared in a suitable vehicle (e.g., a suspension for oral or intraperitoneal injection).
-
Doses can range from 0.03 to 30 mg/kg for oral administration or 1 to 10 mg/kg for intraperitoneal injection.
-
For studies of drug-induced hyperactivity, a psychostimulant (e.g., cocaine, amphetamine) or an NMDA receptor antagonist (e.g., PCP) is administered after this compound pretreatment.
-
-
Procedure:
-
Animals are placed in the locomotor chambers for a habituation period (e.g., 30 minutes).
-
This compound or vehicle is administered.
-
Locomotor activity (e.g., total distance traveled, beam breaks) is recorded for a set duration (e.g., 90 minutes).
-
-
Data Analysis: Locomotor activity data is analyzed using ANOVA to compare the effects of different doses of this compound against the vehicle control.
Ex Vivo / In Vivo: Electrophysiological Recording
This technique directly measures the effect of this compound on the electrical activity of specific neuron populations.
Objective: To determine how acute or chronic administration of this compound modulates the firing rate and pattern of monoaminergic neurons.
Methodology:
-
Preparation:
-
In Vivo: Animals (e.g., rats) are anesthetized and placed in a stereotaxic frame. A recording electrode is lowered into the target brain region (e.g., VTA or DRN).
-
Ex Vivo: Brain slices containing the region of interest are prepared.
-
-
Recording:
-
Single-unit extracellular recordings are performed to isolate the action potentials of individual neurons. Neurons are identified based on their characteristic firing patterns and waveforms.
-
A stable baseline firing rate is recorded before drug application.
-
-
Drug Application:
-
In Vivo: this compound is administered intravenously (e.g., 50–1000 μg/kg, cumulative) or orally for chronic studies (e.g., 14 days).
-
Ex Vivo: this compound is bath-applied to the brain slice.
-
-
Data Acquisition and Analysis:
-
Changes in the neuron's firing rate (spikes/sec) and burst firing patterns are recorded and compared to the baseline.
-
Data is analyzed to determine if this compound causes a significant inhibition or excitation of neuronal activity.
-
References
RO5256390's Affinity for Trace Amine-Associated Receptor 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and functional activity of RO5256390 at the trace amine-associated receptor 1 (TAAR1). It is designed to serve as a core resource for researchers and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.
Core Data Presentation: Quantitative Affinity and Functional Activity
This compound is a potent agonist of the trace amine-associated receptor 1, exhibiting high affinity and functional activity across multiple species. The compound has been characterized as a full agonist at the human, rat, and cynomolgus monkey TAAR1, and as a high-efficacy partial agonist at the mouse receptor.[1] The following tables summarize the key quantitative data for this compound's interaction with TAAR1.
| Species | Binding Affinity (Ki, nM) |
| Human | 4.1[2], 24[1] |
| Mouse | 0.9[2], 4.4[1] |
| Rat | 9.1, 2.9 |
| Monkey (Cynomolgus) | 24, 16 |
| Table 1: Binding Affinity of this compound for TAAR1 |
| Species | Functional Potency (EC50, nM) | Maximal Efficacy (Emax, %) |
| Human | 17, 16 | 81% (relative to β-phenylethylamine), 98% |
| Mouse | 1.3, 2-18 | 59% (relative to β-phenylethylamine), 68-79% |
| Rat | 47, 5.1 | 76% (relative to β-phenylethylamine), 107% |
| Monkey (Cynomolgus) | 251, 16 | 85% (relative to β-phenylethylamine), 100% |
| Table 2: Functional Potency and Efficacy of this compound at TAAR1 (cAMP Production) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's affinity and functional activity at TAAR1.
Radioligand Binding Assay (for Ki determination)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for TAAR1.
1. Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the target TAAR1 (e.g., human, mouse, rat) are cultured in DMEM with 10% fetal calf serum, 1% penicillin/streptomycin, and a selection antibiotic such as geneticin.
-
Cells are harvested, washed with ice-cold PBS, and pelleted.
-
The cell pellet is resuspended in a HEPES-NaOH buffer with EDTA and homogenized.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a buffer with a low concentration of EDTA and stored at -80°C. Protein concentration is determined using a standard assay like the BCA assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a fixed concentration of a suitable TAAR1 radioligand (e.g., ³H-labeled (S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine), and varying concentrations of the unlabeled competitor compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled TAAR1 ligand.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
3. Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation (for EC50 and Emax determination)
This protocol describes a method to measure the functional potency (EC50) and efficacy (Emax) of this compound by quantifying its ability to stimulate cyclic AMP (cAMP) production in cells expressing TAAR1.
1. Cell Culture:
-
HEK-293 cells stably expressing the target TAAR1 are seeded into 96-well or 384-well plates and grown to a suitable confluency.
2. cAMP Accumulation Assay:
-
The cell culture medium is replaced with an assay buffer.
-
Cells are treated with a range of concentrations of this compound. A known TAAR1 agonist can be used as a positive control.
-
The cells are incubated for a specific period (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.
3. Detection and Data Analysis:
-
The amount of cAMP produced is quantified using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), BRET (Bioluminescence Resonance Energy Transfer), or ELISA.
-
For HTRF assays, lysis buffer and fluorescent-labeled cAMP and anti-cAMP antibody are added. The HTRF signal is read on a compatible plate reader.
-
The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response observed).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the binding and functional properties of this compound at TAAR1.
TAAR1 Signaling Pathway Diagram
Activation of TAAR1 by agonists such as this compound primarily initiates a signaling cascade through the Gαs subunit of the G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the production of the second messenger cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA). Additionally, TAAR1 can signal through a β-arrestin2-dependent pathway.
Caption: Primary signaling pathways activated by this compound at the TAAR1 receptor.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of RO5256390
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo use of RO5256390, a selective Trace Amine-Associated Receptor 1 (TAAR1) agonist. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound.
Introduction to this compound
This compound is an orally effective and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[1][2] In preclinical animal models, this compound has demonstrated a range of neuropsychopharmacological effects, including pro-cognitive, antidepressant-like, and anti-addiction properties.[1][3] Notably, it has been shown to block compulsive, binge-like eating of highly palatable food in rats, suggesting its potential as a therapeutic agent for eating disorders.[4] Its mechanism of action involves the modulation of monoaminergic systems, particularly dopamine and serotonin pathways.
Mechanism of Action: TAAR1 Agonism
This compound exerts its effects by binding to and activating TAAR1. TAAR1 is expressed in key brain regions associated with reward and mood, including the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN). Activation of TAAR1 can modulate the activity of dopamine and serotonin neurons. For instance, acute administration of this compound has been shown to inhibit the firing of dopamine neurons in the VTA and serotonin neurons in the DRN. This modulation of monoaminergic neurotransmission is believed to underlie its therapeutic effects. Furthermore, there is evidence that TAAR1 can form a heteromeric complex with the dopamine D2 receptor, and activation of this complex can inhibit GSK-3β signaling, a pathway implicated in psychiatric disorders.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies involving this compound.
Table 1: In Vivo Efficacy in Binge-Eating Models
| Animal Model | Administration Route | Dosage Range | Key Findings | Reference |
| Rats | Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | Dose-dependently blocked binge eating of palatable food. The 10 mg/kg dose reduced intake by 51.2 ± 4.4%. | |
| Rats | Intracranial (infralimbic cortex) | 1.5, 5, 15 µ g/side | Selectively and dose-dependently reduced food responding. A 23% reduction was observed with the 15 µ g/side dose. | |
| Rats | Oral | 0.03 - 30 mg/kg | Exhibited pro-cognitive and antidepressant-like properties. |
Table 2: Effects on Neuronal Excitability
| Neuronal Population | Animal Model | Administration Route | Dosage | Effect | Reference |
| Serotonin (5-HT) neurons (DRN) | Anesthetized Rats | Intravenous (i.v.) | 50 - 1000 µg/kg (cumulative) | Acute administration significantly and dose-dependently inhibited firing. | |
| Dopamine (DA) neurons (VTA) | Anesthetized Rats | Intravenous (i.v.) | 50 - 1000 µg/kg (cumulative) | Acute administration significantly and dose-dependently inhibited firing. | |
| Dopamine (DA) neurons (VTA) | Rats | Oral (14 days) | Not Specified | Chronic administration increased excitability and burst firing. |
Table 3: Drug Preparation for In Vivo Studies
| Administration Route | Vehicle Composition | Solubility | Reference |
| Intraperitoneal (i.p.) | 0.3% Tween 80 in 0.9% saline | Freshly dissolved | |
| Intracranial | Ethanol:Cremophor:Saline (2:2:18 ratio) | Freshly dissolved | |
| Oral / Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
Detailed Experimental Protocols
Protocol 1: Evaluation of this compound on Binge-Like Eating Behavior in Rats
This protocol is adapted from studies investigating the effect of this compound on compulsive, binge-like eating of highly palatable food in rats.
Objective: To assess the dose-dependent effect of systemically administered this compound on the consumption of a highly palatable diet in a limited access model.
Materials:
-
Male Wistar rats
-
This compound
-
Vehicle: 0.3% Tween 80 in 0.9% saline
-
Standard chow
-
Highly palatable diet (e.g., sugary, high-fat pellets)
-
Operant conditioning chambers
Procedure:
-
Animal Model and Habituation:
-
House rats individually and provide ad libitum access to standard chow and water.
-
Habituate rats to handling and the experimental environment.
-
Train rats to respond for the highly palatable diet in operant chambers for 1 hour per day.
-
-
Drug Preparation:
-
On the day of the experiment, freshly prepare this compound solutions in the vehicle at the desired concentrations (e.g., for doses of 1, 3, and 10 mg/kg).
-
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the start of the operant session.
-
Use a within-subject design, allowing for at least 2-4 days between drug administrations.
-
-
Behavioral Testing:
-
Place the rats in the operant chambers and allow them to self-administer the palatable food for 1 hour.
-
Record the total number of pellets consumed and lever presses.
-
-
Data Analysis:
-
Analyze the data using an appropriate statistical test (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound to the vehicle control.
-
The primary outcome is the amount of palatable food consumed.
-
Protocol 2: In Vivo Electrophysiology to Measure Neuronal Excitability
This protocol is based on studies assessing the acute effects of this compound on the firing rate of monoamine neurons in anesthetized rats.
Objective: To determine the effect of acute intravenous administration of this compound on the spontaneous firing activity of dopamine neurons in the VTA and serotonin neurons in the DRN.
Materials:
-
Male Wistar rats
-
Anesthetic (e.g., chloral hydrate)
-
This compound
-
Vehicle (e.g., saline)
-
Stereotaxic apparatus
-
Single-unit recording electrodes
-
Electrophysiology recording system and software
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a catheter into a femoral vein for intravenous drug administration.
-
Drill a burr hole in the skull over the target brain region (VTA or DRN) according to stereotaxic coordinates.
-
-
Electrophysiological Recording:
-
Slowly lower a recording electrode into the target region until a single, spontaneously active neuron (dopamine or serotonin neuron, identified by its characteristic firing pattern) is isolated.
-
Record the baseline firing rate of the neuron for a stable period.
-
-
Drug Administration:
-
Administer cumulative doses of this compound (e.g., 50, 100, 200, 500, 1000 µg/kg) intravenously through the catheter.
-
Record the neuronal firing rate continuously throughout the drug administration period.
-
-
Data Analysis:
-
Analyze the change in firing rate from baseline after each cumulative dose of this compound.
-
Express the data as a percentage of the baseline firing rate.
-
Use appropriate statistical methods to determine the significance of the drug's effect.
-
Important Considerations:
-
Vehicle Preparation: Always prepare fresh solutions of this compound on the day of the experiment. If solubility is an issue, sonication or gentle warming may be used.
-
Animal Welfare: All in vivo experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Controls: Appropriate vehicle controls are essential for interpreting the results of these studies.
-
Pharmacokinetics: The timing of drug administration relative to behavioral testing should be chosen based on the pharmacokinetic profile of this compound in the species being studied. The pro-cognitive and antidepressant-like effects in rodents have been observed between 15-60 minutes after oral administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Effects of acute and chronic administration of trace amine-associated receptor 1 (TAAR1) ligands on in vivo excitability of central monoamine-secreting neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Trace Amine-Associated Receptor 1 Agonist this compound Blocks Compulsive, Binge-like Eating in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracranial Administration of RO5256390
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the intracranial administration of RO5256390, a selective Trace Amine-Associated Receptor 1 (TAAR1) agonist. This document includes detailed experimental protocols for in vivo studies in rodent models, a summary of quantitative data from published literature, and visualizations of the TAAR1 signaling pathway and the experimental workflow. This compound has demonstrated potential in preclinical models for treating conditions such as compulsive binge-like eating and addiction by modulating the mesocorticolimbic dopamine system.[1][2] Intracranial administration allows for targeted delivery to specific brain regions, enabling precise investigation of its mechanism of action.
Introduction
This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor expressed in brain regions associated with reward and executive function, including the ventral tegmental area (VTA), dorsal raphe nucleus (DRN), and prefrontal cortex.[3][4] Activation of TAAR1 has been shown to modulate dopaminergic and serotonergic neurotransmission.[5] Specifically, TAAR1 activation can suppress the firing of dopamine neurons and reduce the reinforcing effects of drugs of abuse.
Intracranial microinfusion of this compound is a critical technique for elucidating the specific neural circuits through which this compound exerts its behavioral effects. By delivering the drug directly to discrete brain nuclei, researchers can bypass systemic effects and pinpoint the anatomical substrates of its action. This document provides the necessary protocols and data to facilitate such investigations.
Data Presentation
Table 1: Intracranial Administration Parameters for this compound in Rats
| Parameter | Value | Reference |
| Target Brain Regions | Infralimbic (IL) and Prelimbic (PrL) cortices | |
| Vehicle | Ethanol:Cremophor:Saline (2:2:18 ratio) | |
| Doses | 1.5, 5, and 15 µg per side | |
| Infusion Volume | Not explicitly stated, but typically 0.5-1.0 µL for microinfusions | |
| Infusion Rate | Not explicitly stated, but typically 0.1-0.25 µL/min |
Table 2: Systemic (Intraperitoneal) Administration Data for this compound in Rats for Behavioral Studies
| Parameter | Value | Effect | Reference |
| Vehicle | 0.3% Tween 80 in 0.9% saline | - | |
| Doses | 1, 3, 10 mg/kg | Dose-dependently blocked binge-like eating of palatable food. The 10 mg/kg dose reduced palatable food intake by 51.2 ± 4.4%. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intracranial Administration
Materials:
-
This compound
-
Ethanol (200 proof)
-
Cremophor EL
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle solution by mixing ethanol, Cremophor EL, and sterile 0.9% saline in a 2:2:18 ratio. For example, to make 1 mL of vehicle, mix 100 µL of ethanol, 100 µL of Cremophor EL, and 900 µL of sterile saline.
-
Vortex the vehicle solution thoroughly to ensure it is homogenous.
-
Weigh the desired amount of this compound to prepare the stock solution.
-
Dissolve the this compound in the vehicle to achieve the desired final concentrations (e.g., 1.5, 5, and 15 µg/µL).
-
Vortex the drug solution until the compound is fully dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
-
Prepare fresh on the day of the experiment.
Protocol 2: Stereotaxic Surgery for Intracranial Cannula Implantation in Rats
Materials:
-
Adult male Wistar rats (or other appropriate strain)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Bilateral guide cannulas (26-gauge)
-
Dummy cannulas
-
Surgical drill
-
Jeweler's screws
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Analgesic (e.g., carprofen)
-
Antiseptic solution (e.g., povidone-iodine)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and mount it in the stereotaxic apparatus.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda and ensure the skull is level.
-
Determine the stereotaxic coordinates for the target brain region (e.g., infralimbic cortex). These coordinates should be determined from a reliable rat brain atlas (e.g., Paxinos and Watson).
-
Drill small holes in the skull at the determined coordinates for the guide cannulas and for anchor screws.
-
Insert the anchor screws into the skull.
-
Slowly lower the bilateral guide cannulas to the target coordinates.
-
Secure the cannulas to the skull and anchor screws using dental cement.
-
Insert dummy cannulas into the guide cannulas to maintain patency.
-
Suture the incision and administer post-operative analgesics.
-
Allow the animals to recover for at least one week before any microinfusion experiments.
Protocol 3: Intracranial Microinfusion of this compound
Materials:
-
Cannulated rats
-
Prepared this compound solution
-
Internal microinfusion cannulas (33-gauge, extending slightly beyond the guide cannulas)
-
Polyethylene tubing
-
Hamilton syringes
-
Microinfusion pump
Procedure:
-
Handle the rat gently to minimize stress.
-
Remove the dummy cannulas from the guide cannulas.
-
Connect the internal microinfusion cannulas to the Hamilton syringes via polyethylene tubing. The syringes should be pre-filled with the this compound solution or vehicle.
-
Place the syringes on the microinfusion pump.
-
Carefully insert the internal cannulas into the guide cannulas.
-
Infuse the solution at a slow rate (e.g., 0.1-0.25 µL/min) to allow for diffusion and minimize tissue damage. The total volume should be appropriate for the target structure (e.g., 0.5-1.0 µL).
-
After the infusion is complete, leave the internal cannulas in place for an additional minute to allow for diffusion of the drug away from the cannula tip.
-
Slowly retract the internal cannulas and replace the dummy cannulas.
-
Return the rat to its home cage and begin behavioral testing at the appropriate time post-infusion.
-
At the end of the study, verify cannula placement via histological analysis.
Visualizations
Signaling Pathway of this compound via TAAR1 Activation
Caption: TAAR1 signaling cascade initiated by this compound.
Experimental Workflow for Intracranial Administration of this compound
References
- 1. The Trace Amine-Associated Receptor 1 Agonist this compound Blocks Compulsive, Binge-like Eating in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trace Amine-Associated Receptor 1 Agonist this compound Blocks Compulsive, Binge-like Eating in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 5. Effects of acute and chronic administration of trace amine-associated receptor 1 (TAAR1) ligands on in vivo excitability of central monoamine-secreting neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of RO5256390 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5256390 is a selective and potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic systems. As an orally effective compound, this compound has been investigated in rodent models for its potential therapeutic effects in various central nervous system disorders, including compulsive behaviors and psychosis. These application notes provide a comprehensive overview of the oral administration of this compound in rats, summarizing key quantitative data from preclinical studies and detailing experimental protocols to guide researchers in their study design.
Data Presentation
The following tables summarize quantitative data related to the oral administration of this compound in rats, focusing on dosing, behavioral outcomes, and physiological effects.
Table 1: Oral Dosing Regimens for this compound in Rats
| Study Type | Species/Strain | Dose (mg/kg) | Dosing Regimen | Vehicle | Reference |
| Behavioral (Binge Eating) | Wistar Rats | 1, 3, 10 | Single oral gavage | Not specified in abstract | [1][2] |
| Neurophysiological | Wistar Rats | 1.5 | Twice daily for 14 days | 0.3% Polysorbate-80 in distilled water | [3] |
| Behavioral (General) | Rodent models | 0.03 - 30 | Not specified | Not specified | [4] |
Table 2: Effects of Oral this compound on Binge-Like Eating Behavior in Rats
| Dose (mg/kg) | Effect on Palatable Food Intake | Effect on Standard Chow Intake | Reference |
| 1 | Significant decrease | No significant effect | [1] |
| 3 | Significant decrease | No significant effect | |
| 10 | 51.2 ± 4.4% reduction; fully blocked binge-like eating | No significant effect |
Experimental Protocols
Vehicle Preparation for Oral Administration
A commonly used vehicle for the oral administration of this compound in rats is a solution of 0.3% Polysorbate-80 (Tween 80) in distilled water.
Materials:
-
Polysorbate 80 (Tween 80)
-
Distilled water
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
Measure the required volume of distilled water.
-
Add 0.3% (v/v) of Polysorbate 80 to the distilled water. For example, to prepare 100 mL of the vehicle, add 0.3 mL of Polysorbate 80 to 99.7 mL of distilled water.
-
Place the solution on a magnetic stirrer and mix thoroughly until the Polysorbate 80 is completely dissolved and the solution is homogenous.
-
Store the vehicle in a sterile container at room temperature. Prepare fresh solution as needed for dosing.
Drug Formulation for Oral Gavage
Materials:
-
This compound powder
-
Prepared vehicle (0.3% Polysorbate-80 in distilled water)
-
Analytical balance
-
Vortex mixer or sonicator
-
Appropriately sized tubes for formulation
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder accurately using an analytical balance.
-
Add the appropriate volume of the vehicle to the powder to achieve the final desired concentration.
-
Vortex the mixture vigorously or use a sonicator to ensure the compound is fully dissolved or forms a homogenous suspension. Visually inspect for any undissolved particles.
-
Prepare the formulation fresh on the day of dosing.
Oral Gavage Administration Protocol in Rats
This protocol outlines the standard procedure for administering a substance directly into the stomach of a rat via oral gavage. This technique requires proper training and skill to minimize stress and potential injury to the animal.
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringe corresponding to the volume to be administered
-
Prepared drug formulation
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the volume of the drug formulation to be administered. The typical oral gavage volume for rats is 5-10 mL/kg.
-
Properly restrain the rat. This can be done manually by firmly grasping the rat over the shoulders, using the thumb and forefinger to gently extend the head and neck. The body of the rat should be supported.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Moisten the tip of the gavage needle with the vehicle or sterile water to lubricate it.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.
-
The rat should swallow as the tube enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, or the animal begins to struggle excessively, immediately withdraw the needle and reassess the technique. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is in the stomach (at the pre-measured depth), slowly depress the syringe plunger to administer the formulation.
-
Administer the substance at a steady pace to avoid regurgitation.
-
-
Post-Administration:
-
After administration, gently and slowly withdraw the gavage needle in a single smooth motion.
-
Return the rat to its home cage and monitor it for any signs of distress, such as difficulty breathing, for a short period after the procedure.
-
Visualizations
Signaling Pathway of TAAR1 Agonism
The mechanism of action of this compound involves the activation of TAAR1, which in turn modulates the activity of dopaminergic and serotonergic neurons.
Caption: TAAR1 signaling cascade initiated by this compound.
Experimental Workflow for a Behavioral Study
This diagram illustrates a typical workflow for a preclinical study investigating the effects of orally administered this compound on a specific behavior in rats.
Caption: Workflow for a rat behavioral study with oral this compound.
Safety and Toxicology Considerations
Currently, there is limited publicly available information specifically detailing the safety and toxicology profile of this compound following oral administration in rats. As with any experimental compound, appropriate safety precautions should be taken. Researchers should consult the manufacturer's safety data sheet (SDS) and conduct their own risk assessments. In general, for preclinical toxicology studies in rats, a battery of assessments is performed, including:
-
Clinical observations: Monitoring for any changes in appearance, behavior, and physiological functions.
-
Body weight and food consumption: Regular measurements to detect any adverse effects.
-
Hematology and clinical chemistry: Blood analysis to assess organ function and overall health.
-
Gross necropsy and histopathology: Examination of organs and tissues for any treatment-related changes.
Given the mechanism of action of this compound, particular attention should be paid to potential effects on the central nervous and cardiovascular systems.
Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. The Trace Amine-Associated Receptor 1 Agonist this compound Blocks Compulsive, Binge-like Eating in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of acute and chronic administration of trace amine-associated receptor 1 (TAAR1) ligands on in vivo excitability of central monoamine-secreting neurons in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for RO5256390
Introduction
RO5256390 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission[1][2][3]. As a full agonist at human, rat, and cynomolgus monkey TAAR1, and a high-efficacy partial agonist at the mouse receptor, this compound serves as a critical tool in neuroscience and drug development research[1]. It has demonstrated pro-cognitive and antidepressant-like effects in animal models and has been investigated for its potential in treating neuropsychiatric disorders such as schizophrenia and addiction[4]. In preclinical studies, it has shown efficacy in reducing compulsive-like eating behaviors and psychostimulant-induced hyperactivity. These application notes provide detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) and their subsequent use in common experimental paradigms.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (S)-4-((S)-2-phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine | |
| CAS Number | 1043495-96-0 | |
| Molecular Formula | C₁₃H₁₈N₂O | |
| Molar Mass | 218.30 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO. Up to 50 mg/mL (229.04 mM) with sonication. |
Protocols for Stock Solution Preparation with DMSO
Proper preparation of stock solutions is crucial for ensuring the accuracy and reproducibility of experimental results. DMSO is a common solvent for this compound due to its high solubilizing capacity for organic molecules.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.183 mg of this compound (Molar Mass = 218.30 g/mol ).
-
Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming or sonication can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.
Stock Solution Concentration Table
| Desired Concentration | Volume of DMSO | Mass of this compound |
| 1 mM | 1 mL | 0.218 mg |
| 5 mM | 1 mL | 1.092 mg |
| 10 mM | 1 mL | 2.183 mg |
| 25 mM | 1 mL | 5.458 mg |
| 50 mM (229.04 mM) | 1 mL | 10.915 mg |
Note: For concentrations at or above 50 mg/mL, sonication is recommended to ensure complete dissolution.
Caption: Workflow for preparing this compound stock solution.
Protocols for Working Solution Preparation
The DMSO stock solution must be further diluted into an appropriate aqueous buffer or vehicle for experimental use. The final concentration of DMSO should be kept low (typically <0.5%) in cell-based assays to avoid solvent-induced toxicity or off-target effects.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the preparation of a 100 µM working solution from a 10 mM DMSO stock for a typical cell culture experiment.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO or an appropriate buffer. For example, add 10 µL of 10 mM stock to 90 µL of DMSO.
-
Final Dilution: Serially dilute the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations. For example, to make a 100 µM solution, add 10 µL of the 1 mM intermediate stock to 90 µL of culture medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
Protocol 3: Preparation of Dosing Solutions for In Vivo Studies
For animal studies, this compound is often administered in a vehicle that improves its bioavailability and stability.
Vehicle for Intraperitoneal (i.p.) Injection :
-
Start with the required volume of the 10 mM this compound DMSO stock solution.
-
Add the DMSO stock to a solution of 0.3% Tween 80 in 0.9% saline.
-
Vortex thoroughly to ensure a homogenous suspension. For a final dose of 10 mg/kg in a 10 mL/kg injection volume, the final concentration of this compound would be 1 mg/mL.
Vehicle for Oral (p.o.) Administration :
-
Prepare a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the this compound DMSO stock to the PEG300, and mix.
-
Add the Tween-80 and mix.
-
Finally, add the saline to reach the final volume. This vehicle can achieve a clear solution of at least 2.5 mg/mL.
Application Example: In Vitro TAAR1 Activation Assay
This compound activity is commonly assessed by measuring the downstream signaling of TAAR1, such as cAMP accumulation in cells engineered to express the receptor.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Seeding: Seed HEK293T cells stably expressing human TAAR1 in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer, starting from the 10 mM DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Cell Treatment: Replace the culture medium with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Trace Amine-Associated Receptor 1 Agonist this compound Blocks Compulsive, Binge-like Eating in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for RO5256390: Solubility and Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility and stability of RO5256390, a potent and selective agonist of the Trace Amine-Associated Receptor 1 (TAAR1). The following data and methodologies are intended to guide researchers in the effective use of this compound in a variety of experimental settings.
Introduction
This compound is a valuable research tool for investigating the role of TAAR1 in various physiological and pathological processes.[1] Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and storage of this compound solutions. This document outlines the known solubility parameters, recommended solvents, and stability data for this compound in solution. Furthermore, it provides detailed protocols for the preparation of stock and working solutions, as well as a general framework for conducting stability-indicating analysis using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | (S)-4-((S)-2-phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine |
| CAS Number | 1043495-96-0 |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
Solubility of this compound
The solubility of this compound has been determined in various solvents and solvent systems. The quantitative data is summarized in the table below for easy reference. It is important to note that for some in vivo formulations, the compound may form a clear solution or a suspension.
| Solvent/System | Concentration | Observation |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (229.04 mM) | Clear solution (ultrasonic treatment may be required)[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.45 mM) | Clear solution[2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (11.45 mM) | Suspended solution (ultrasonic treatment needed)[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (11.45 mM) | Clear solution |
Stability of this compound in Solution
Proper storage of this compound solutions is crucial to maintain its integrity and activity. The stability of stock solutions is dependent on the storage temperature.
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month | Suitable for short-term storage of stock solutions. |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes. For in vivo experiments, it is best practice to prepare fresh working solutions daily.
Signaling Pathway of this compound (TAAR1 Agonist)
This compound exerts its effects by activating the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. Activation of TAAR1 initiates a cascade of intracellular signaling events that modulate the activity of various neurotransmitter systems. The diagram below illustrates the key signaling pathways associated with TAAR1 activation.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 2.183 mg of this compound (Molecular Weight = 218.30 g/mol ).
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming may also be applied if necessary.
-
Once a clear solution is obtained, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Preparation of In Vivo Working Solution (e.g., 2.5 mg/mL)
This protocol provides an example of how to prepare a working solution for in vivo studies using a common co-solvent formulation.
Materials:
-
This compound stock solution (e.g., 25 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Pipettes
Procedure:
-
To prepare 1 mL of a 2.5 mg/mL working solution, begin by pipetting 100 µL of a 25 mg/mL this compound stock solution in DMSO into a sterile tube.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix the solution thoroughly.
-
This formulation should yield a clear solution. If any precipitation is observed, gentle warming and sonication can be used to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
General Protocol for Stability-Indicating HPLC Method
The following is a general protocol for a stability-indicating HPLC method that can be adapted for this compound. This method will require optimization for specific instrumentation and to ensure adequate separation from any potential degradation products.
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the separation of its degradation products.
Instrumentation and Columns:
-
HPLC system with a UV or PDA detector
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
A gradient elution will likely be necessary to separate the parent compound from more polar or non-polar degradants. A starting gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the UV maximum of this compound (a photodiode array detector is recommended for method development).
-
Injection Volume: 10 µL
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting this compound to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for an extended period.
-
Photolytic Degradation: Expose a solution of this compound to UV light.
After exposure to these stress conditions, the samples should be analyzed by the developed HPLC method to ensure that any degradation products are well-separated from the parent this compound peak.
Method Validation: Once the method is optimized, it should be validated according to ICH guidelines, including assessments of:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Experimental Workflows
The following diagrams illustrate the general workflows for preparing solutions and for developing a stability-indicating HPLC method.
Conclusion
This document provides a comprehensive overview of the solubility and stability of this compound in solution, along with detailed protocols for its preparation and analysis. By following these guidelines, researchers can ensure the reliable and effective use of this important TAAR1 agonist in their studies. The provided HPLC method development framework offers a starting point for establishing a robust stability-indicating assay, which is essential for long-term studies and formulation development.
References
Application Notes and Protocols for RO5256390 in HEK293T Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, RO5256390, in cell culture assays with Human Embryonic Kidney 293T (HEK293T) cells. The following sections detail the mechanism of action, experimental protocols for key assays, and expected outcomes.
Introduction
This compound is a potent and selective agonist for TAAR1, a G-protein coupled receptor (GPCR) involved in the modulation of monoaminergic systems.[1][2][3] Activation of TAAR1 is known to influence dopaminergic and serotonergic neurotransmission, making it a target of interest for neuropsychiatric and metabolic disorders.[4][5] In a cellular context, particularly in HEK293T cells recombinantly expressing TAAR1, this compound stimulates downstream signaling cascades, primarily through Gs-protein coupling, leading to the production of cyclic adenosine monophosphate (cAMP). Subsequent activation of Protein Kinase A (PKA) can lead to the phosphorylation of various downstream effectors, including the transcription factor cAMP response element-binding protein (CREB) and the extracellular signal-regulated kinase (ERK).
These assays are critical for characterizing the potency and efficacy of this compound and similar compounds, as well as for dissecting the intricacies of TAAR1 signaling.
Data Presentation
Table 1: In Vitro Activity of this compound in HEK293 Cells
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | HEK293 cells expressing human TAAR1 | EC50 | 18 nM | |
| TNF-α Secretion Inhibition (ATP-induced) | Mouse bone marrow-derived macrophages | IC50 | 19.8 nM |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
1. Cell Culture and Maintenance of HEK293T Cells
This protocol describes the standard procedure for culturing and maintaining HEK293T cells to ensure their health and suitability for subsequent assays.
-
Materials:
-
HEK293T cells (stably or transiently expressing human TAAR1)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 2-3 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding at least 3 volumes of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new culture flask containing pre-warmed complete medium. A split ratio of 1:5 to 1:10 is typical.
-
For assays, seed cells into appropriate multi-well plates at a predetermined density to achieve 70-80% confluency on the day of the experiment.
-
2. cAMP Accumulation Assay
This protocol outlines a method to quantify the intracellular cAMP levels in HEK293T-hTAAR1 cells following treatment with this compound.
-
Materials:
-
HEK293T cells expressing human TAAR1
-
White, opaque 96-well or 384-well plates
-
Serum-free DMEM
-
This compound stock solution (in DMSO)
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader capable of detecting the signal from the chosen kit
-
-
Protocol:
-
Seed HEK293T-hTAAR1 cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
On the day of the assay, gently aspirate the culture medium.
-
Wash the cells once with pre-warmed serum-free DMEM.
-
Add serum-free DMEM containing 0.5 mM IBMX to each well and incubate for 30 minutes at 37°C to inhibit phosphodiesterase activity.
-
Prepare serial dilutions of this compound in serum-free DMEM containing 0.5 mM IBMX. A typical concentration range would be from 1 pM to 10 µM. Also, prepare a vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin).
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Measure the signal using a compatible plate reader.
-
Plot the data as a dose-response curve and calculate the EC50 value using a non-linear regression analysis.
-
3. ERK1/2 Phosphorylation Western Blot Assay
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in HEK293T-hTAAR1 cells treated with this compound by Western blotting.
-
Materials:
-
HEK293T cells expressing human TAAR1
-
6-well or 12-well plates
-
Serum-free DMEM
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed HEK293T-hTAAR1 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for at least 4 hours (or overnight) in serum-free DMEM to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended to determine the optimal stimulation time. A 5-minute stimulation is often sufficient to see a peak in ERK phosphorylation.
-
After treatment, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 15.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.
-
References
Application Notes and Protocols for Measuring cAMP Levels Following RO5256390 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RO5256390 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[1][2] TAAR1 activation is known to stimulate adenylyl cyclase through a Gs protein-dependent mechanism, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4][5] Therefore, measuring cAMP accumulation is a critical step in characterizing the pharmacological activity of this compound and similar compounds that target TAAR1. These application notes provide a detailed protocol for quantifying changes in intracellular cAMP levels in a cell-based assay following treatment with this compound.
Signaling Pathway of this compound-induced cAMP Production
This compound binds to and activates TAAR1, which is coupled to a stimulatory G protein (Gs). This activation causes the Gαs subunit to dissociate and activate adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP into cAMP. The resulting increase in intracellular cAMP can activate downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 4. Interaction Between the Trace Amine-Associated Receptor 1 and the Dopamine D2 Receptor Controls Cocaine’s Neurochemical Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of RO5256390 on Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5256390 is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor expressed in key monoaminergic and limbic regions of the mammalian brain. TAAR1 activation has been shown to modulate dopaminergic, serotonergic, and glutamatergic neurotransmission, making it a promising therapeutic target for a range of neuropsychiatric disorders. These application notes provide detailed protocols for the in vitro application of this compound on acute brain slices, a critical methodology for elucidating its effects on neuronal activity and synaptic function.
Data Presentation: Summary of this compound Effects
The following tables summarize the known quantitative effects of this compound and other TAAR1 agonists on neuronal parameters in acute brain slice preparations. This data provides a reference for expected outcomes and aids in experimental design.
Table 1: Electrophysiological Effects of this compound on Neuronal Firing
| Brain Region | Neuron Type | This compound Concentration | Effect on Firing Rate | Reference |
| Ventral Tegmental Area (VTA) | Dopaminergic | Not specified | Decreased | [1] |
| Dorsal Raphe Nucleus (DRN) | Serotonergic | Not specified | Decreased | [1] |
Table 2: Effects of this compound on Dopamine Dynamics in Nucleus Accumbens Slices
| Condition | This compound Concentration | Parameter | Change from Baseline |
| Co-application with 10 µM Cocaine | 2 µM | Peak Dopamine | +36.93 ± 26.07% |
| 2 µM | Dopamine Clearance (tau) | +52.86 ± 43.04% | |
| 5 µM | Peak Dopamine | +3.36 ± 9.48% | |
| 5 µM | Dopamine Clearance (tau) | -13.59 ± 17.24% |
Table 3: Effects of TAAR1 Agonists on Synaptic Transmission
| Brain Region | Neuron Type | TAAR1 Agonist | Effect on sEPSC/mEPSC | Effect on sIPSC/mIPSC | Reference |
| Ventral Tegmental Area (VTA) | Dopaminergic | RO5166017 (full agonist) | Decreased frequency, no change in amplitude | Not Reported | [1] |
| Striatum | Medium Spiny Neurons (D2) | Ulotaront | Reduced | No effect | [2] |
| Hippocampus | Not specified | Ulotaront | Reduced | Not Reported | [3] |
Note: Data for the specific effects of this compound on spontaneous excitatory or inhibitory postsynaptic currents is limited. The data from other TAAR1 agonists is presented as a likely proxy.
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes a standard method for preparing viable acute brain slices from rodents for electrophysiological and neurochemical experiments.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
-
Recording chamber
Solutions:
-
Ice-Cold Cutting Solution (NMDG-based, pH 7.3-7.4, 300-310 mOsm):
-
92 mM N-Methyl-D-glucamine (NMDG)
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
30 mM NaHCO₃
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Sodium Ascorbate
-
3 mM Sodium Pyruvate
-
0.5 mM CaCl₂
-
10 mM MgSO₄
-
-
Artificial Cerebrospinal Fluid (aCSF, pH 7.4, 300-310 mOsm):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
24 mM NaHCO₃
-
12.5 mM Glucose
-
2 mM CaCl₂
-
2 mM MgSO₄
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated cutting solution until the liver is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Mount the brain onto the vibratome stage using cyanoacrylate glue.
-
Submerge the brain in the vibratome buffer tray filled with ice-cold, carbogenated cutting solution.
-
Cut coronal or sagittal slices of the desired thickness (typically 250-350 µm).
-
Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.
-
Allow slices to recover for at least 1 hour at room temperature before commencing experiments.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the application of this compound to brain slices to study its effects on neuronal firing and synaptic activity.
Materials:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Internal solution (see recipe below)
-
This compound stock solution (in DMSO or water)
-
Perfusion system
Solutions:
-
K-Gluconate Based Internal Solution (for current-clamp and voltage-clamp recordings of sEPSCs):
-
135 mM K-Gluconate
-
10 mM KCl
-
10 mM HEPES
-
0.2 mM EGTA
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
Adjust pH to 7.3 with KOH
-
Adjust osmolarity to ~290 mOsm
-
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons in the desired brain region (e.g., VTA, DRN) using differential interference contrast (DIC) microscopy.
-
Fabricate patch pipettes with a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a target neuron with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
For Firing Rate Analysis (Current-Clamp):
-
Hold the neuron at its resting membrane potential.
-
Record spontaneous firing activity for a stable baseline period (5-10 minutes).
-
Prepare dilutions of this compound in aCSF from the stock solution.
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Record the firing activity for 10-15 minutes to allow for drug equilibration and effect stabilization.
-
Perform a washout by perfusing with drug-free aCSF to observe recovery.
-
-
For Synaptic Current Analysis (Voltage-Clamp):
-
Clamp the neuron at a holding potential of -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs).
-
Record a stable baseline of sEPSC activity.
-
Apply this compound via the perfusion system at various concentrations.
-
Record changes in the frequency and amplitude of sEPSCs.
-
To record spontaneous inhibitory postsynaptic currents (sIPSCs), use a high-chloride internal solution and clamp the neuron at -70 mV.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAAR1 agonist ulotaront modulates striatal and hippocampal glutamate function in a state-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAAR1 agonist ulotaront modulates striatal and hippocampal glutamate function in a state-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO5256390 in the Study of Binge-Like Eating Behavior in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5256390 is a selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein-coupled receptor that has emerged as a promising target for novel pharmacotherapies addressing compulsive, binge-like eating behaviors.[1][2][3][4][5] Research in rat models has demonstrated that this compound can effectively block binge-like consumption of highly palatable food without significantly affecting the intake of standard chow, suggesting a specific role in modulating the rewarding aspects of food. These application notes provide a comprehensive overview of the use of this compound in preclinical studies of binge eating, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound acts as a full agonist at the rat TAAR1. The activation of TAAR1 has been shown to modulate dopaminergic and serotonergic systems in brain regions associated with reward and executive control, such as the mesocorticolimbic system. Specifically, TAAR1 agonism can suppress the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN) upon acute administration. Studies have indicated that exposure to highly palatable food can lead to a decrease in TAAR1 levels in the medial prefrontal cortex (mPFC). The administration of this compound, particularly microinfusion into the infralimbic subregion of the mPFC, has been shown to reduce binge-like eating. This suggests that this compound may reverse the neuroadaptations in the TAAR1 system that contribute to compulsive eating behaviors.
Signaling pathway of this compound in reducing binge-like eating.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on binge-like eating behavior in rats.
Table 1: Effect of Systemic this compound on Palatable Food Intake in a Limited Access Model
| Dose (mg/kg, i.p.) | Palatable Food Intake (g) | % Reduction from Vehicle | Reference |
| 0 (Vehicle) | 10.5 ± 0.8 | - | |
| 1 | 7.8 ± 0.6 | 25.7% | |
| 3 | 6.2 ± 0.5 | 41.0% | |
| 10 | 5.1 ± 0.4 | 51.4% |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Compulsive-Like Eating in a Light/Dark Conflict Box
| Treatment Group | Food Intake in Aversive (Bright) Compartment (g) | Reference |
| Chow / Vehicle | 0.4 ± 0.1 | |
| Palatable / Vehicle | 4.2 ± 0.7 | |
| Palatable / this compound (10 mg/kg, i.p.) | 0.8 ± 0.2 |
Data are presented as mean ± SEM.
Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound in Rats
| Parameter | Value | Species | Reference |
| TAAR1 Affinity (Ki, nM) | 9.1 | Rat | |
| TAAR1 Potency (EC50, nM) | 47 | Rat | |
| Agonist Type | Full Agonist | Rat |
Experimental Protocols
Protocol 1: Limited Access Model of Binge-Like Eating
This protocol is designed to induce binge-like consumption of a highly palatable food by restricting access to it.
Materials:
-
Male Wistar rats (200-225 g)
-
Standard chow (e.g., Harlan Teklad LM-485 Diet 7012)
-
Highly palatable diet (e.g., a sugary, fatty diet)
-
This compound
-
Vehicle (e.g., saline)
-
Standard rat housing
-
Operant chambers (optional, for more controlled responding measures)
Procedure:
-
Habituation: House rats individually and provide ad libitum access to standard chow and water for at least one week.
-
Binge Induction: For 1 hour each day, during the dark cycle, replace the standard chow with the highly palatable diet. Continue this for several weeks until stable binge-like eating is established.
-
Drug Administration: On the test day, administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes prior to the presentation of the palatable food.
-
Data Collection: Measure the amount of palatable food consumed during the 1-hour access period.
-
Control: To assess for non-specific effects on appetite, a separate group of rats maintained on standard chow can be administered this compound and their 1-hour food intake measured. This compound should not affect the intake of standard chow.
Workflow for the limited access model of binge-like eating.
Protocol 2: Compulsive-Like Eating in a Light/Dark Conflict Box
This protocol assesses the willingness of rats to consume a palatable food in an aversive environment, a measure of compulsive-like behavior.
Materials:
-
Male Wistar rats with established binge-like eating (from Protocol 1)
-
Light/dark conflict box
-
Highly palatable diet
-
This compound
-
Vehicle
Procedure:
-
Habituation: Habituate the rats to the light/dark box for a few sessions.
-
Test Session: On the test day, administer this compound (10 mg/kg, i.p.) or vehicle 30 minutes prior to the session.
-
Food Placement: Place a pre-weighed amount of the palatable food in the bright, typically aversive, compartment of the box.
-
Data Collection: Allow the rat to explore the apparatus for a set period (e.g., 15 minutes) and measure the amount of palatable food consumed.
-
Control: A control group of rats receiving standard chow in the bright compartment should also be tested to confirm the aversive nature of the environment for eating.
Protocol 3: Intracranial Microinfusion of this compound
This protocol allows for the site-specific investigation of this compound's effects within the brain.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Guide cannulae and internal injectors
-
This compound (doses of 1.5, 5, and 15 µg)
-
Artificial cerebrospinal fluid (aCSF) as vehicle
-
Dental cement
Procedure:
-
Surgery: Anesthetize the rats and stereotaxically implant guide cannulae aimed at the infralimbic (IL) or prelimbic (PrL) subregions of the medial prefrontal cortex. Secure the cannulae with dental cement. Allow for a recovery period of at least one week.
-
Binge Induction: Establish binge-like eating using the limited access model (Protocol 1).
-
Microinfusion: On the test day, gently restrain the rat and perform a bilateral microinfusion of this compound or aCSF into the target brain region over 1 minute.
-
Behavioral Testing: 10 minutes after the microinfusion, present the palatable food and measure intake for 1 hour.
-
Histology: After the experiment, perfuse the rats and histologically verify the placement of the cannulae.
Conclusion
This compound is a valuable pharmacological tool for investigating the neurobiology of binge-like eating. Its selective action on TAAR1 provides a targeted approach to modulate the reward pathways implicated in this behavior. The protocols outlined above provide a framework for researchers to reliably induce and measure binge-like eating in rats and to assess the therapeutic potential of TAAR1 agonists. The provided data demonstrates the dose-dependent efficacy of this compound in reducing the consumption of highly palatable food, particularly under conditions that model the compulsive nature of binge eating. These findings support the continued investigation of TAAR1 as a key target for the development of novel treatments for eating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The Trace Amine-Associated Receptor 1 Agonist this compound Blocks Compulsive, Binge-like Eating in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Trace Amine-Associated Receptor 1 Agonist this compound Blocks Compulsive, Binge-like Eating in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. nhswaleslibrarysearch.cardiff.ac.uk [nhswaleslibrarysearch.cardiff.ac.uk]
Application Notes and Protocols for RO5256390 in Addiction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5256390 is a potent and selective full agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor expressed in key brain regions associated with reward and motivation, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc).[1][2] Its unique mechanism of action, which involves the modulation of dopaminergic and serotonergic systems, has positioned it as a promising therapeutic candidate for the treatment of substance use disorders and other compulsive behaviors.[1][3][4] These application notes provide a comprehensive overview of the experimental design for utilizing this compound in addiction research, complete with detailed protocols for key behavioral and neurochemical assays.
Mechanism of Action
This compound exerts its effects primarily through the activation of TAAR1. This activation leads to a cascade of intracellular signaling events that ultimately modulate the activity of monoaminergic systems. A key aspect of its function is the negative regulation of dopamine transmission. Activation of TAAR1 can decrease the firing rate of dopamine neurons in the VTA and inhibit dopamine release in the NAc. This modulatory effect on the dopamine system is believed to underlie its ability to attenuate the reinforcing and rewarding effects of drugs of abuse. Furthermore, TAAR1 has been shown to form heterodimers with dopamine D2 receptors, which can influence downstream signaling pathways, including those involving cAMP, PKA, PKC, and GSK3β.
Data Presentation: Efficacy of this compound in Preclinical Addiction Models
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on addiction-related behaviors.
Table 1: Effect of this compound on Cocaine-Related Behaviors
| Behavioral Paradigm | Species | This compound Dose (mg/kg, i.p.) | Effect | Reference |
| Cocaine Self-Administration | Rat | Not specified | Attenuated cocaine intake | |
| Intracranial Self-Stimulation (ICSS) | Rat | Not specified | Reversed cocaine-induced lowering of ICSS thresholds | |
| Cocaine-Seeking | Rat | Not specified | Reduced cocaine-seeking after withdrawal | |
| Cocaine-Induced Hyperlocomotion | Mouse | Not specified | Blocked |
Table 2: Effect of this compound on Alcohol and Binge Eating Behaviors
| Behavioral Paradigm | Species | This compound Dose (mg/kg, i.p. unless specified) | Effect | Reference |
| Alcohol Consumption | Mouse | Not specified | Transiently reduced alcohol consumption and preference | |
| Motivation for Alcohol | Mouse | Not specified | Attenuated motivation for alcohol-seeking | |
| Binge-like Eating of Palatable Food | Rat | 1, 3, 10 | Dose-dependently blocked binge-like eating | |
| Compulsive-like Eating | Rat | Not specified | Fully blocked compulsive-like eating in an aversive context | |
| Palatable Food-Seeking | Rat | Not specified | Blocked palatable food-seeking behavior |
Experimental Protocols
Cocaine Self-Administration Protocol
This protocol is designed to assess the reinforcing effects of cocaine and the ability of this compound to reduce cocaine intake.
Animals: Male Wistar or Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, a house light, and a syringe pump for intravenous drug delivery.
Procedure:
-
Catheter Implantation: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. Animals are allowed to recover for at least 5-7 days.
-
Acquisition of Self-Administration:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Pressing the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a cue light.
-
Pressing the inactive lever has no programmed consequences.
-
Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Treatment:
-
Once stable responding is established, rats are pre-treated with either vehicle or this compound (e.g., intraperitoneally) at various doses (e.g., 1, 3, 10 mg/kg) 30 minutes before the self-administration session.
-
The effect of this compound on the number of cocaine infusions and lever presses is recorded.
-
Data Analysis: The primary dependent variables are the number of cocaine infusions earned and the number of active and inactive lever presses. Data are typically analyzed using a repeated-measures analysis of variance (ANOVA).
Intracranial Self-Stimulation (ICSS) Protocol
This protocol is used to measure the rewarding effects of brain stimulation and how drugs of abuse, like cocaine, and potential treatments, like this compound, modulate this reward threshold.
Animals: Male Sprague-Dawley rats (300-350g).
Apparatus: Operant chambers with a response lever or wheel and a stimulator connected to an electrode implanted in the brain.
Procedure:
-
Electrode Implantation: Rats are anesthetized and a bipolar stimulating electrode is stereotaxically implanted into the medial forebrain bundle.
-
Training:
-
After recovery, rats are trained to respond (e.g., press a lever) to receive a brief train of electrical stimulation.
-
The intensity of the stimulation is varied to determine the threshold at which the animal will reliably respond. This is known as the ICSS threshold.
-
-
Drug Testing:
-
Once stable ICSS thresholds are determined, the effects of cocaine are tested. Typically, cocaine administration lowers the ICSS threshold, indicating an enhancement of the rewarding effect of the stimulation.
-
To test the effect of this compound, animals are pre-treated with the compound before being administered cocaine and tested for their ICSS thresholds.
-
Data Analysis: The primary measure is the ICSS threshold. A reversal of the cocaine-induced decrease in the ICSS threshold by this compound would indicate that the compound can block the reward-enhancing effects of cocaine.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via TAAR1 activation.
Caption: Experimental workflow for cocaine self-administration studies.
References
- 1. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]
- 3. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
Application Notes: Techniques for Assessing the Anxiolytic-Like Effects of RO5256390
Introduction
RO5256390 is a potent and selective full agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein-coupled receptor involved in modulating monoaminergic systems.[1] TAAR1 activation can influence dopamine and serotonin neurotransmission, pathways critically implicated in the regulation of mood and anxiety.[1][2][3] Consequently, TAAR1 agonists have been investigated for a range of psychiatric conditions, including schizophrenia, depression, and anxiety disorders.[4] However, preclinical evidence regarding the anxiolytic-like effects of this compound is conflicting. While some TAAR1 agonists have shown anxiety-reducing properties in specific models, studies involving this compound have reported either a lack of effect on anxiety-like behaviors or even potential anxiogenic (anxiety-promoting) effects.
These application notes provide detailed protocols for three standard preclinical behavioral assays—the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test—to enable researchers to systematically evaluate the anxiolytic-like or anxiogenic-like profile of this compound and similar compounds.
Mechanism of Action: TAAR1 Signaling
TAAR1 activation serves as a modulator of dopamine (DA) and serotonin (5-HT) neuronal firing. As a full agonist, this compound binds to and activates TAAR1, which is expressed on monoaminergic neurons. This activation can suppress the firing rate of these neurons, thereby influencing neurotransmitter release in brain regions associated with anxiety, such as the amygdala and prefrontal cortex. The diagram below illustrates this proposed modulatory role.
Experimental Workflow for Anxiolytic Assessment
A typical workflow for assessing the anxiolytic-like potential of a novel compound involves a battery of behavioral tests. Each test leverages a different conflict paradigm (e.g., height and open spaces, novelty, bright light) to elicit anxiety-like behaviors. Using multiple assays provides stronger, more comprehensive evidence for a compound's behavioral profile.
References
- 1. Effects of acute and chronic administration of trace amine-associated receptor 1 (TAAR1) ligands on in vivo excitability of central monoamine-secreting neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The TAAR1 Agonist PCC0105004 Regulates Amygdala Synaptic Plasticity to Alleviate Anxiety‐Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace amine-associated receptors as potential targets for the treatment of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO5256390 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RO5256390, a selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, in various behavioral pharmacology experiments. The protocols detailed below are based on preclinical studies in rodent models and are intended to guide researchers in investigating the therapeutic potential of this compound for conditions such as compulsive overeating and substance use disorders.
Mechanism of Action
This compound is a potent and selective agonist for the TAAR1, a G-protein coupled receptor that modulates the activity of monoaminergic systems, including dopamine and serotonin pathways.[1][2][3] Activation of TAAR1 has been shown to attenuate the reinforcing effects of drugs of abuse and reduce compulsive behaviors.[1][2]
Signaling Pathway
Activation of TAAR1 by an agonist like this compound initiates a signaling cascade that influences neurotransmitter release and neuronal excitability. The primary pathway involves the coupling of TAAR1 to Gs-alpha subunits, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other kinases such as ERK1/2 (extracellular signal-regulated kinase). Additionally, TAAR1 signaling can involve Protein Kinase C (PKC) and the AKT/GSK3β pathway, further contributing to the modulation of neuronal function.
References
- 1. Interaction Between the Trace Amine-Associated Receptor 1 and the Dopamine D2 Receptor Controls Cocaine’s Neurochemical Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The Trace Amine-Associated Receptor 1 Agonist this compound Blocks Compulsive, Binge-like Eating in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Research-Grade RO5256390
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the procurement, handling, and experimental use of the research-grade selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, RO5256390.
Supplier Information
For reliable sourcing of research-grade this compound, several reputable suppliers are available. It is recommended to request a certificate of analysis to ensure purity and quality.
| Supplier | Product Name | CAS Number | Purity | Notes |
| MedchemExpress | This compound | 1043495-96-0 | >98% | Available as solid powder or in DMSO solution.[1] |
| MedKoo Biosciences | This compound free base | 1043495-96-0 | >98% | Shipped as a solid powder at ambient temperature.[2] |
| TargetMol | This compound | 1043495-96-0 | >96% | Available in various sizes and as a solution in DMSO.[3] |
Storage and Handling:
This compound should be stored at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[2] Stock solutions can be prepared in DMSO and should be stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Mechanism of Action & Signaling Pathway
This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. TAAR1 is primarily an intracellular receptor that, upon activation, modulates monoaminergic neurotransmission, particularly the dopaminergic and serotonergic systems.
Activation of TAAR1 by this compound initiates a signaling cascade primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB).
Furthermore, TAAR1 signaling can also involve other pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and interactions with the dopamine D2 receptor (D2R). The interaction with D2R is thought to be crucial for some of the effects of TAAR1 agonists, including the modulation of dopamine transporter (DAT) function and downstream signaling involving Akt and glycogen synthase kinase 3β (GSK3β).
References
Troubleshooting & Optimization
Off-target effects of RO5256390 in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RO5256390 in experimental models. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] Its primary mechanism of action is the activation of TAAR1, a G-protein coupled receptor, which leads to the modulation of dopaminergic and serotonergic neurotransmission.[1][2] In experimental models, this activation has been shown to produce antipsychotic-like, antidepressant-like, and pro-cognitive effects.[3]
Q2: What are the known on-target effects of this compound in preclinical models?
This compound has demonstrated several on-target effects in rodent and primate models, including:
-
Antipsychotic-like effects: It can block hyperlocomotion induced by psychostimulants like cocaine and NMDA receptor antagonists.
-
Anti-compulsive behavior: It has been shown to block compulsive, binge-like eating of palatable food in rats.
-
Modulation of neuronal firing: Acute administration suppresses the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).
-
Pro-cognitive effects: It has been reported to have pro-cognitive properties in rodent and primate models.
Q3: Has the selectivity of this compound been profiled? What are the known off-target effects?
Troubleshooting Guides
In Vitro Assays
Issue 1: Inconsistent results in cAMP accumulation assays.
-
Possible Cause 1: Cell line viability and passage number.
-
Troubleshooting: Ensure cells are healthy and within a low passage number. High passage numbers can lead to altered receptor expression and signaling. Regularly check cell viability using methods like Trypan Blue exclusion.
-
-
Possible Cause 2: Agonist concentration and incubation time.
-
Troubleshooting: Perform a full dose-response curve to determine the optimal concentration range. Optimize incubation time; prolonged stimulation can lead to receptor desensitization.
-
-
Possible Cause 3: Assay buffer components.
-
Troubleshooting: Ensure the assay buffer contains a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. The absence or low concentration of a PDE inhibitor can lead to underestimation of cAMP levels.
-
Issue 2: Lack of effect in electrophysiological recordings (e.g., patch-clamp).
-
Possible Cause 1: Low receptor expression in the chosen cell type or brain slice region.
-
Troubleshooting: Confirm TAAR1 expression in your specific preparation using techniques like qPCR or immunohistochemistry. Select brain regions known for higher TAAR1 expression, such as the VTA or DRN.
-
-
Possible Cause 2: "Washout" of intracellular components.
-
Troubleshooting: In whole-cell patch-clamp, essential intracellular signaling molecules can be diluted by the pipette solution. Consider using the perforated patch technique to maintain the integrity of the intracellular environment.
-
-
Possible Cause 3: Incorrect recording parameters.
-
Troubleshooting: Optimize voltage protocols and recording solutions to isolate the specific currents of interest that are modulated by TAAR1 activation.
-
In Vivo Assays
Issue 3: High variability in behavioral responses in rodent models.
-
Possible Cause 1: Acclimation and habituation.
-
Troubleshooting: Ensure all animals are properly acclimated to the housing and testing environments. Habituate animals to handling and injection procedures to minimize stress-induced variability.
-
-
Possible Cause 2: Route of administration and vehicle effects.
-
Troubleshooting: The vehicle used to dissolve this compound can have its own behavioral effects. Always include a vehicle-only control group. For intraperitoneal (i.p.) administration, ensure consistent injection volume and technique.
-
-
Possible Cause 3: Circadian rhythm effects.
-
Troubleshooting: Conduct behavioral testing at the same time of day for all animals to minimize variations due to circadian rhythms, which can influence activity levels and drug metabolism.
-
Issue 4: Unexpected sedative or aversive effects at higher doses.
-
Possible Cause: On-target effects of potent TAAR1 agonism.
-
Troubleshooting: High levels of TAAR1 activation can lead to robust locomotor-suppressing and aversive effects. Conduct a dose-response study to identify the optimal therapeutic window that achieves the desired effect without causing significant sedation or aversion. Consider using lower doses or a partial TAAR1 agonist if these effects are problematic for the experimental paradigm.
-
Data Presentation
Table 1: In Vitro Potency and Efficacy of this compound at TAAR1
| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (% of β-phenylethylamine) |
| Human | 4.1 | 16 | 98% |
| Monkey | 24 | 16 | 100% |
| Rat | 9.1 | 5.1 | 107% |
| Mouse | 0.9 | 2-18 | 68-79% (Partial Agonist) |
Table 2: Summary of In Vivo Behavioral Effects of this compound
| Experimental Model | Species | Dose Range | Route | Observed Effect | Reference |
| Binge-like Eating | Rat | 1-10 mg/kg | i.p. | Dose-dependent reduction in palatable food intake | |
| Cocaine-induced Hyperlocomotion | Rodent | Not specified | Not specified | Full suppression of hyperlocomotion | |
| Compulsive Food Seeking | Rat | 10 mg/kg | i.p. | Blockade of food-seeking behavior | |
| Conditioned Place Preference (Palatable Food) | Rat | 10 mg/kg | i.p. | Blockade of the expression of CPP |
Experimental Protocols
Protocol 1: Operant Conditioning for Binge-Like Eating in Rats
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a food pellet dispenser, and a house light.
-
Subjects: Male Sprague-Dawley rats, individually housed with ad libitum access to standard chow and water, unless otherwise specified.
-
Procedure:
-
Training: Rats are trained to press an active lever for delivery of a highly palatable food pellet (e.g., sucrose pellet) on a fixed-ratio 1 (FR1) schedule. The inactive lever has no programmed consequences. Training sessions are typically 1 hour per day.
-
Binge-Like Behavior Induction: Limit access to the palatable diet to 1-hour sessions per day. This limited access schedule induces a rapid escalation of intake, modeling binge-like eating.
-
Drug Administration: Once stable binge-like eating is established, this compound or vehicle is administered (e.g., i.p.) 30 minutes prior to the start of the operant session.
-
-
Data Analysis: The primary dependent variable is the number of pellets earned. Other measures can include the rate of responding and the pattern of intake (inter-pellet interval).
Protocol 2: In Vitro cAMP Accumulation Assay
-
Cell Culture: HEK293 cells stably expressing the TAAR1 receptor of the species of interest are cultured in appropriate media.
-
Assay Preparation:
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubated for 30 minutes at 37°C.
-
-
Compound Treatment:
-
A range of concentrations of this compound is added to the wells. A known TAAR1 agonist like β-phenylethylamine should be used as a positive control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value and maximal efficacy (Emax) relative to the positive control.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via TAAR1 activation.
Caption: Experimental workflow for the rodent binge-like eating model.
References
Interpreting conflicting results from RO5256390 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret conflicting or unexpected results from studies involving the TAAR1 agonist, RO5256390.
Frequently Asked Questions (FAQs)
Q1: Is this compound a full or partial agonist at the Trace Amine-Associated Receptor 1 (TAAR1)?
A1: The agonist profile of this compound is species-dependent. It has been characterized as a full agonist at the rat, cynomolgus monkey, and human TAAR1.[1] However, it acts as a partial agonist at the mouse TAAR1.[1] This is a critical distinction to consider when comparing results across different animal models. For instance, studies using mouse models may observe attenuated downstream effects compared to studies in rats or primates.
Q2: Why are there conflicting reports on the antidepressant-like effects of this compound in different species?
A2: There are documented species-specific differences in the behavioral outcomes of this compound administration. While the partial TAAR1 agonist RO5263397 showed antidepressant-like effects in rodents, this compound did not produce similar effects in these models.[1] Conversely, both this compound and RO5263397 exhibited antidepressant-like effects in monkeys.[1] This discrepancy highlights the potential for different neurobiological underpinnings of mood regulation between rodents and primates, or species-dependent variations in drug metabolism and target engagement.
Q3: Does this compound have off-target effects that could influence experimental results?
A3: Yes, besides its primary activity at TAAR1, this compound has been shown to directly interact with the dopamine transporter (DAT).[2] It binds to DAT and inhibits dopamine uptake, with studies showing significant inhibition of human DAT binding. This off-target activity is an important consideration, as it can confound the interpretation of results, particularly in studies focused on dopaminergic signaling and behaviors modulated by dopamine levels. The effects observed could be a composite of both TAAR1 agonism and DAT inhibition.
Troubleshooting Guides
Issue 1: Discrepancy in Neuronal Firing Rate After Acute vs. Chronic this compound Administration
Observed Problem: Acute administration of this compound in vivo suppresses the firing rate of ventral tegmental area (VTA) dopaminergic and dorsal raphe nucleus (DRN) serotonergic neurons. However, chronic (14-day) administration leads to an increase in the excitability and firing rate of these same neuronal populations.
Possible Causes and Solutions:
-
Receptor Desensitization/Internalization: Acute TAAR1 activation can lead to immediate downstream signaling that inhibits neuronal firing. Chronic activation, however, may induce adaptive changes such as receptor desensitization, altered G-protein coupling, or changes in the expression of other regulatory proteins, leading to a paradoxical increase in neuronal excitability.
-
Neuroplasticity: Long-term administration may induce neuroplastic changes in the VTA and DRN circuits that are not present after acute dosing.
-
Experimental Design:
-
Washout Period: Ensure an adequate washout period between doses in chronic studies to avoid acute-on-chronic effects.
-
Time-Course Analysis: When transitioning from acute to chronic studies, include multiple time points (e.g., 1, 3, 7, and 14 days) to characterize the temporal evolution of the neuronal response.
-
Control Groups: Utilize appropriate vehicle-treated control groups for both acute and chronic arms of the study.
-
Issue 2: Variable Efficacy of this compound in Reducing Compulsive-Like Behaviors
Observed Problem: While this compound has been shown to block compulsive, binge-like eating of palatable food in rats, the magnitude of this effect can vary between studies.
Possible Causes and Solutions:
-
Route of Administration: The method of drug delivery (e.g., oral gavage, intraperitoneal injection, intracranial microinfusion) can significantly impact the pharmacokinetic and pharmacodynamic profile of this compound. Direct microinfusion into specific brain regions, such as the infralimbic cortex, has been shown to be effective in reducing binge-like eating.
-
Behavioral Paradigm: The specifics of the behavioral task, such as the type of palatable food, the schedule of reinforcement, and the level of food restriction, can all influence the outcome. For example, this compound was effective in reducing intake of a highly palatable sugary diet but did not affect baseline intake of standard chow.
-
Dosage: The dose-response relationship for behavioral effects can be complex. It is crucial to perform a dose-response study to identify the optimal effective dose for the specific behavioral paradigm being used.
Data Presentation
Table 1: In Vitro Binding Affinity (Ki) and Potency (EC50) of this compound at TAAR1
| Species | Ki (nM) | EC50 (nM) | Efficacy (vs. β-phenylethylamine) | Reference |
| Human | 4.1 | 17 | 81% | |
| Monkey | 24 | 251 | 85% | |
| Rat | 9.1 | 47 | 76% | |
| Mouse | 0.9 | 1.3 | 59% |
Table 2: Summary of In Vivo Effects of this compound
| Animal Model | Effect | Dosage and Administration | Key Findings | Reference |
| Rat | Blocks Binge-Like Eating | 1, 3, 10 mg/kg (i.p.) | Dose-dependently reduced intake of palatable food without affecting standard chow intake. | |
| Rat | Blocks Compulsive-Like Eating | 10 mg/kg (i.p.) | Reduced palatable food intake in an aversive environment (light/dark box). | |
| Rat | Neuronal Firing (Acute) | Intravenous administration | Suppressed firing of VTA dopamine and DRN serotonin neurons. | |
| Rat | Neuronal Firing (Chronic) | Oral administration (14 days) | Increased excitability of VTA dopamine and DRN serotonin neurons. | |
| Rodents | Psychostimulant-Induced Hyperactivity | Not specified | Suppressed hyperlocomotion induced by cocaine and PCP. |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for TAAR1 Activation
-
Cell Culture: HEK293 cells stably expressing the TAAR1 of the desired species (human, mouse, rat, or monkey) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation. Subsequently, cells are stimulated with varying concentrations of this compound for 30 minutes at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: The data are normalized to the response induced by a reference agonist (e.g., β-phenylethylamine) and fitted to a four-parameter logistic equation to determine EC50 and Emax values.
Protocol 2: In Vivo Electrophysiology in Anesthetized Rats
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized with urethane or a similar long-acting anesthetic. The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C.
-
Surgical Procedure: A craniotomy is performed over the target brain region (e.g., VTA or DRN).
-
Electrode Placement: A glass microelectrode is lowered into the target nucleus to record the extracellular single-unit activity of dopaminergic or serotonergic neurons. Neurons are identified based on their characteristic firing patterns and response to pharmacological challenges.
-
Drug Administration:
-
Acute: A baseline firing rate is established for at least 10 minutes. This compound is then administered intravenously, and the firing rate is recorded continuously.
-
Chronic: Animals are pre-treated with this compound (e.g., via oral gavage) for a specified period (e.g., 14 days). On the day of the experiment, animals are anesthetized, and the spontaneous firing rate of neurons is recorded and compared to a vehicle-treated control group.
-
-
Data Analysis: The firing rate (spikes/second) is analyzed in bins (e.g., 1 minute) and compared before and after drug administration (acute) or between treatment groups (chronic).
Visualizations
Caption: Dual mechanism of this compound at the cellular level.
Caption: Temporal effects of this compound on neuronal activity.
References
RO5256390 Technical Support Center: A Guide to Dosage Optimization and Troubleshooting
Welcome to the technical support center for RO5256390. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this selective Trace Amine-Associated Receptor 1 (TAAR1) agonist while mitigating potential adverse effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[1] Its primary mechanism of action involves the activation of TAAR1, which is primarily coupled to Gs and Gαo1 proteins. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, modulating the activity of downstream signaling pathways involving Protein Kinase A (PKA), Extracellular signal-regulated kinase (ERK), and Glycogen synthase kinase 3 beta (GSK3β).[2][3][4][5] this compound has been shown to modulate dopaminergic and serotonergic systems and is being investigated for its potential therapeutic effects in various neurological and psychiatric disorders.
Q2: What are the known or potential adverse effects associated with this compound administration in preclinical models?
A2: Preclinical studies in rodents have identified several dose-dependent adverse effects. The most commonly reported are aversive behaviors, hypothermia (a decrease in body temperature), and suppression of locomotor activity. It is crucial to carefully select the dosage to balance the desired therapeutic effect with these potential side effects.
Q3: How can I minimize the adverse effects of this compound in my experiments?
A3: To minimize adverse effects, it is recommended to:
-
Start with a low dose: Begin with the lowest effective dose reported for your specific research model and application and titrate upwards as needed.
-
Careful dose-response studies: Conduct a thorough dose-response study to identify the optimal therapeutic window for your experimental paradigm.
-
Monitor for adverse effects: Closely monitor animals for signs of aversion (e.g., conditioned place aversion), changes in body temperature, and alterations in locomotor activity.
-
Consider the route of administration: The route of administration (e.g., intraperitoneal, oral, intracranial) can influence the pharmacokinetic and pharmacodynamic profile of the compound, potentially affecting the incidence and severity of adverse effects.
Q4: What is the recommended vehicle for dissolving and administering this compound?
A4: this compound is typically dissolved in a vehicle suitable for in vivo administration. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a stock solution in DMSO can be further diluted in a vehicle containing PEG300, Tween-80, and saline to achieve the desired final concentration for injection. It is essential to prepare a fresh solution for each experiment and to administer a vehicle-only control to a separate group of animals.
Troubleshooting Guide
This guide provides information on identifying and addressing common issues encountered during experiments with this compound.
Table 1: Troubleshooting Common Adverse Effects
| Observed Adverse Effect | Potential Cause | Recommended Action |
| Aversive Behavior (e.g., conditioned place aversion) | High dosage of this compound. Aversive effects in mice have been observed at doses as low as 0.05 mg/kg. | Reduce the dosage. Conduct a dose-response study to find a non-aversive, effective dose. |
| Hypothermia (Significant drop in body temperature) | Dose-dependent effect of this compound. Significant hypothermia has been reported in mice at doses of 0.05–4 mg/kg. | Lower the administered dose. Monitor core body temperature of the animals. Provide supplemental heat if necessary to maintain normal body temperature. |
| Suppressed Locomotor Activity | Known pharmacological effect of this compound, particularly at higher doses. Suppression has been observed at doses of 0.1–4 mg/kg in mice. | If locomotor activity is not the primary endpoint, this may be an expected effect. If it interferes with the experiment, consider lowering the dose. |
| Lack of Efficacy | Insufficient dosage. Poor bioavailability with the chosen route of administration. Degradation of the compound. | Increase the dosage in a stepwise manner. Consider a different route of administration (e.g., oral vs. intraperitoneal). Prepare fresh solutions of this compound for each experiment. |
| Variability in Response | Inconsistent drug administration. Individual differences in animal metabolism. | Ensure accurate and consistent administration technique. Increase the number of animals per group to account for biological variability. |
Data Presentation
Table 2: Dose-Dependent Effects of this compound in Mice (Intraperitoneal Administration)
| Dosage (mg/kg) | Aversive Effects | Hypothermic Effects | Locomotor Suppression | Reference |
| 0.005 - 0.01 | No significant aversion | No significant hypothermia | No significant suppression | |
| 0.05 | Significant aversion | Significant hypothermia | Minimal suppression | |
| 0.1 | Significant aversion | Significant hypothermia | Significant suppression | |
| 0.5 - 4 | Robust aversion | Robust hypothermia | Robust suppression |
Experimental Protocols
Key Experiment: Intraperitoneal (IP) Injection of this compound in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween-80, Saline)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle.
-
For example, to prepare a 1 mg/mL solution, dissolve the required amount of this compound in a small amount of DMSO, then add PEG300 and Tween-80, and finally bring to the final volume with saline. Vortex until fully dissolved.
-
Prepare a vehicle-only solution for the control group.
-
-
Animal Preparation:
-
Weigh each rat to determine the precise injection volume.
-
Gently restrain the rat. One common method is to hold the rat along your forearm with its head tilted slightly downwards. This allows the abdominal organs to shift forward, reducing the risk of puncture.
-
-
Injection Procedure:
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location is chosen to avoid the cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate incorrect placement.
-
If aspiration is clear, slowly inject the calculated volume of the this compound solution or vehicle.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Monitor for the expected pharmacological effects and any potential adverse effects as outlined in the troubleshooting guide.
-
Mandatory Visualizations
Signaling Pathways
Caption: TAAR1 Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Studies with this compound.
Troubleshooting Logic
Caption: Troubleshooting Logic for this compound Dosage Optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Trace amine-associated receptor 1 activation silences GSK3β signaling of TAAR1 and D2R heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
RO5256390 and Dopamine D2 Receptor Interaction: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the interaction between the compound RO5256390 and the dopamine D2 receptor (D2R).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1). It is not a direct ligand for the dopamine D2 receptor.
Q2: How does this compound interact with the dopamine D2 receptor?
The interaction between this compound and the D2R is indirect and is mediated through the formation of TAAR1-D2R heterodimers.[1][2] When these two receptors form a complex on the cell surface, activation of TAAR1 by an agonist like this compound can allosterically modulate the function and signaling of the D2R.[3]
Q3: What are the functional consequences of TAAR1 activation on D2R signaling within the heterodimer?
Activation of TAAR1 by its agonists within the TAAR1-D2R heterodimer has been shown to have several functional consequences on D2R signaling:
-
Modulation of D2R Agonist Affinity: TAAR1 activation can increase the binding affinity of D2R agonists.[4]
-
Attenuation of D2R-mediated G-protein Signaling: The D2R typically couples to Gαi, which inhibits adenylyl cyclase and reduces intracellular cAMP levels. In cells co-expressing TAAR1 and D2R, activation of TAAR1 can enhance TAAR1-mediated Gαs signaling (cAMP production), particularly when the D2R is blocked by an antagonist.[2] This suggests a functional opposition between the two signaling pathways within the heterodimer.
-
Reduced β-Arrestin 2 Recruitment to D2R: Activation of the TAAR1-D2R complex has been shown to decrease the recruitment of β-arrestin 2 to the D2R.
-
Modulation of Dopamine Transmission: In vivo and in slice preparations, TAAR1 activation by this compound can attenuate the effects of substances like cocaine on dopamine clearance, an effect that is dependent on the presence of functional D2 receptors.
Q4: What is the proposed therapeutic relevance of this interaction?
The modulation of the dopaminergic system via TAAR1 activation is a promising strategy for treating psychiatric and neurological disorders. By attenuating D2R signaling, TAAR1 agonists like this compound may offer antipsychotic-like effects without the direct receptor antagonism that characterizes traditional antipsychotics, potentially leading to a better side-effect profile. This mechanism is also being explored for the treatment of substance use disorders.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity and its modulatory effects on D2R-related signaling.
Table 1: this compound Activity at TAAR1
| Parameter | Species | Value | Notes |
| cAMP Activation | Primate/Rodent | 79-107% of PEA | Demonstrates full agonist activity at TAAR1. |
Note: Specific Ki or EC50 values for this compound at various species' TAAR1 are available in the literature but show some variability depending on the assay conditions.
Table 2: Functional Modulation of D2R Signaling by TAAR1 Activation
| Modulated Parameter | Effect | Quantitative Measure | Experimental System |
| TAAR1-mediated cAMP Production | Enhanced by D2R antagonism | ~2-fold increase in Emax of β-PEA | HEK-293 cells co-expressing TAAR1 and D2R, with D2R antagonist (haloperidol) |
| Cocaine-induced Inhibition of Dopamine Clearance | Dose-dependently blocked | Significant attenuation of changes in dopamine clearance kinetics (tau) | Rat nucleus accumbens slices |
| D2R Agonist Binding Affinity | Increased | Not precisely quantified in the available literature | Heterologous cells and brain tissue |
| β-Arrestin 2 Recruitment to D2R | Reduced | Not precisely quantified in the available literature | β-arrestin 2 complementation assays |
Experimental Protocols and Troubleshooting
This section provides detailed methodologies and troubleshooting guides for key experiments used to investigate the this compound-D2R interaction.
Co-Immunoprecipitation (Co-IP) for TAAR1-D2R Heterodimerization
Objective: To demonstrate a physical interaction between TAAR1 and D2R in cells or native tissue.
Methodology:
-
Cell/Tissue Lysis: Lyse cells co-expressing epitope-tagged TAAR1 (e.g., HA-TAAR1) and D2R (e.g., FLAG-D2R) or brain tissue homogenates in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the epitope tags (e.g., anti-FLAG antibody) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the other epitope tag (e.g., anti-HA antibody) to detect the co-precipitated receptor.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Solution(s) |
| No co-precipitated band | - Inefficient antibody for IP- Weak or transient interaction- Harsh lysis/wash conditions- Low expression of one or both receptors | - Validate IP antibody efficiency.- Consider in vivo cross-linking before lysis.- Use a milder lysis buffer (e.g., Triton X-100 based).- Confirm receptor expression by Western blot of total lysates. |
| High background/non-specific bands | - Insufficient pre-clearing- Insufficient washing- Antibody cross-reactivity | - Increase pre-clearing incubation time or bead volume.- Increase the number of wash steps or the stringency of the wash buffer.- Use a different antibody or a more specific epitope tag. |
Bioluminescence Resonance Energy Transfer (BRET) for TAAR1-D2R Heterodimerization
Objective: To detect the proximity of TAAR1 and D2R in living cells, indicative of heterodimerization.
Methodology:
-
Construct Preparation: Clone TAAR1 and D2R into expression vectors fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP), respectively (e.g., TAAR1-Rluc and D2R-YFP).
-
Cell Transfection: Co-transfect cells (e.g., HEK-293) with a constant amount of the donor construct and increasing amounts of the acceptor construct.
-
Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate.
-
BRET Measurement: 24-48 hours post-transfection, add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Data Acquisition: Immediately measure the luminescence at the donor emission wavelength (~480 nm) and the acceptor emission wavelength (~530 nm) using a plate reader equipped for BRET.
-
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). A hyperbolic saturation curve when plotting the BRET ratio against the acceptor/donor expression ratio indicates a specific interaction.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Solution(s) |
| Low BRET signal | - Low transfection efficiency- Low receptor expression- Incorrect fusion protein orientation (N- vs C-terminal tags) | - Optimize transfection protocol.- Confirm expression of fusion proteins via Western blot.- Test different tagging orientations. |
| Linear BRET signal (non-saturating) | - Non-specific "bystander" BRET due to protein overexpression and random collisions | - Perform competition experiments with untagged receptors to demonstrate specificity.- Ensure expression levels are not excessively high. |
| High background signal | - Autoluminescence of compounds or media- Substrate degradation | - Use appropriate controls (cells with donor only).- Prepare fresh substrate solution before use. |
cAMP Accumulation Assay for Functional Interaction
Objective: To measure the effect of this compound on cAMP levels in cells co-expressing TAAR1 and D2R.
Methodology:
-
Cell Culture: Plate HEK-293 cells co-expressing TAAR1 and D2R in a 96-well plate.
-
Pre-treatment: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. To study the effect of D2R on TAAR1 signaling, pre-treat with a D2R antagonist (e.g., haloperidol) or vehicle.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Generate dose-response curves and calculate EC50 and Emax values for this compound under different conditions (with/without D2R antagonist).
Troubleshooting Guide:
| Problem | Possible Cause(s) | Solution(s) |
| Low signal-to-background ratio | - Low receptor expression- Inefficient PDE inhibition- High basal cAMP levels | - Use a higher expressing cell clone.- Optimize concentration of PDE inhibitor.- Reduce cell seeding density or serum-starve cells before the assay. |
| High variability between replicates | - Inconsistent cell numbers per well- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension when plating.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate. |
| No response to this compound | - No or very low TAAR1 expression- Compound degradation | - Confirm TAAR1 expression and function with a known agonist.- Prepare fresh compound solutions. |
Mandatory Visualizations
Signaling Pathway of TAAR1-D2R Heterodimer
Caption: Signaling pathways of the TAAR1-D2R heterodimer complex.
Experimental Workflow for BRET Assay
Caption: Experimental workflow for a BRET-based heterodimerization assay.
References
- 1. Functional interaction between trace amine-associated receptor 1 and dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The trace amine-associated receptor 1 agonists – non-dopaminergic antipsychotics or covert modulators of D2 receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trace amine-associated receptor 1 activation silences GSK3β signaling of TAAR1 and D2R heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing RO5256390 stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of RO5256390, with a specific focus on addressing stability issues that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is an orally effective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein-coupled receptor.[1][2] Its primary mechanism of action involves the activation of TAAR1, which in turn modulates the activity of dopaminergic and serotonergic neurons in the central nervous system.[3][4] Specifically, acute administration of this compound has been shown to suppress the firing rates of dopamine neurons in the ventral tegmental area (VTA) and serotonin neurons in the dorsal raphe nucleus (DRN).
2. What are the recommended storage conditions for this compound?
For long-term stability, this compound stock solutions should be stored under specific temperature conditions. The stability of stock solutions is dependent on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
3. How should I prepare working solutions of this compound for my experiments?
It is best practice to prepare fresh working solutions of this compound on the day of your experiment. If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help dissolve the compound. A common vehicle for in vivo administration involves a combination of DMSO, PEG300, Tween-80, and saline.
4. Can I use this compound in long-term in vitro experiments, such as multi-day cell culture treatments?
While there is limited specific data on the stability of this compound in cell culture media over extended periods, the general recommendation is to prepare fresh solutions. For multi-day experiments, it would be prudent to replace the media with freshly prepared this compound at regular intervals to ensure a consistent concentration of the active compound.
5. What are the known species differences in the activity of this compound?
This compound acts as a full agonist at the rat, cynomolgus monkey, and human TAAR1. However, it is a partial agonist at the mouse TAAR1. This is an important consideration when designing and interpreting experiments across different species.
Troubleshooting Guide: Addressing this compound Stability Issues
This guide provides a structured approach to troubleshooting common problems that may be related to the stability of this compound in your experiments.
Problem 1: Diminished or inconsistent biological effect of this compound over time in a long-term experiment.
-
Potential Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Steps:
-
Review Solution Preparation and Storage:
-
Confirm that stock solutions were stored at the correct temperature and were not subjected to repeated freeze-thaw cycles.
-
Ensure that working solutions were prepared fresh for each day of the experiment.
-
-
Consider the Experimental Medium:
-
Aqueous solutions, especially at physiological pH and temperature, can promote hydrolysis or other forms of degradation over time.
-
For in vitro experiments lasting several days, consider replacing the medium with freshly prepared this compound daily or every other day.
-
-
Protect from Light:
-
If your experimental setup involves prolonged exposure to light, consider whether photodecomposition could be a factor. While specific data for this compound is unavailable, it is a general best practice to protect solutions of organic compounds from light. Use amber vials or cover your containers with aluminum foil.
-
-
Perform a Stability Test:
-
If you continue to experience issues, it is advisable to perform a simple stability test in your specific experimental medium. An example protocol is provided in the "Experimental Protocols" section below.
-
-
Problem 2: Precipitation or cloudiness observed in the this compound working solution.
-
Potential Cause: Poor solubility or precipitation of the compound from the vehicle.
-
Troubleshooting Steps:
-
Review the Dissolution Protocol:
-
Ensure that the solvents were added in the correct order and that the solution was mixed thoroughly after each addition.
-
-
Aid Dissolution:
-
Gentle warming and/or sonication can be used to help dissolve the compound. Be cautious with the temperature to avoid any potential degradation.
-
-
Adjust Solvent Ratios:
-
If precipitation persists, a slight adjustment of the co-solvent ratios (e.g., increasing the percentage of DMSO or PEG300) may be necessary, provided it is compatible with your experimental model.
-
-
Quantitative Data Summary
The following tables summarize the recommended storage conditions for this compound stock solutions based on available data.
Table 1: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from information provided by chemical suppliers and is suitable for oral or intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. This stock solution can be aliquoted and stored as recommended in Table 1.
-
-
Prepare the Working Solution (Example for a final concentration of 2.5 mg/mL):
-
For a 1 mL final volume, begin with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Vortex thoroughly to mix.
-
Add 50 µL of Tween-80 to the solution. Vortex again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Vortex one final time.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Administration:
-
Use the freshly prepared working solution for your experiment on the same day. If any precipitation is observed, sonicate briefly before administration.
-
Protocol 2: A Basic Protocol to Assess the Stability of this compound in an Aqueous Medium
This protocol provides a framework for researchers to test the stability of this compound in their specific experimental buffer or medium over time.
Materials:
-
This compound
-
Your experimental medium (e.g., cell culture medium, artificial cerebrospinal fluid)
-
A method for quantifying this compound (e.g., HPLC-UV, LC-MS)
-
Incubator or water bath set to your experimental temperature
-
Sterile, light-protected containers (e.g., amber vials)
Procedure:
-
Prepare a Solution of this compound:
-
Prepare a solution of this compound in your experimental medium at the concentration you typically use in your experiments.
-
-
Time Zero (T=0) Sample:
-
Immediately after preparation, take an aliquot of the solution. This will serve as your T=0 reference sample. Analyze this sample using your chosen analytical method (e.g., HPLC) to determine the initial concentration of this compound.
-
-
Incubate the Solution:
-
Place the remaining solution in a sterile, light-protected container and incubate it under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).
-
-
Collect Time-Point Samples:
-
At regular intervals (e.g., 24, 48, 72 hours), collect additional aliquots from the incubated solution.
-
-
Analyze Samples:
-
Analyze the collected aliquots using the same analytical method as the T=0 sample.
-
-
Evaluate Stability:
-
Compare the concentration of this compound in the time-point samples to the T=0 sample. A significant decrease in concentration over time indicates instability in that specific medium under those conditions.
-
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound via TAAR1 activation.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for evaluating the stability of this compound in a given medium.
Troubleshooting Logic for this compound Stability Issues
Caption: A logical workflow for troubleshooting stability-related issues with this compound.
References
Best practices for chronic administration of RO5256390
Welcome to the technical support center for RO5256390, a selective Trace Amine-Associated Receptor 1 (TAAR1) agonist. This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the chronic administration of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available partial agonist that targets the Trace Amine-Associated Receptor 1 (TAAR1) with high affinity and selectivity.[1] Its primary mechanism of action is the activation of TAAR1, a G-protein-coupled receptor. This activation is thought to negatively modulate dopaminergic transmission in the mesocorticolimbic system, which is implicated in reward and addiction.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is highly recommended to prepare working solutions for in vivo experiments fresh on the day of use to ensure reliable experimental results.[3]
Q3: What is the difference between acute and chronic administration of this compound on monoamine neurons?
A3: Acute administration of this compound has been shown to suppress the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).[4] In contrast, chronic administration (e.g., for 14 days) has been observed to increase the excitability of these same neurons. Researchers should be aware of these opposing effects when designing long-term studies.
Q4: What are the potential therapeutic applications of this compound that have been explored in preclinical studies?
A4: Preclinical research suggests several potential therapeutic uses for this compound. It has been shown to block compulsive, binge-like eating of palatable food in rats. Additionally, it exhibits antipsychotic-like properties and may have potential in treating addiction-related behaviors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation of the compound in the vehicle. | Improper mixing of solvents or low solubility. | Use heat and/or sonication to aid dissolution. Ensure solvents are added sequentially as described in the recommended vehicle preparation protocols. |
| Unexpected behavioral effects (e.g., hypoactivity) shortly after administration. | This may be an acute effect of the drug. | In some studies, low activity was observed in mice during the first 2 hours after administration. Consider extending observation periods to account for this initial effect. |
| Lack of effect on standard chow intake in feeding studies. | This compound's effects can be selective for highly palatable food. | This is an expected outcome. Studies have shown that this compound selectively reduces the intake of palatable diets without affecting baseline intake of standard chow. |
| Variability in results between acute and chronic dosing regimens. | As noted in the FAQs, the neuronal response to this compound can differ significantly between acute and chronic administration. | Carefully design your experimental timeline to distinguish between acute and long-term effects. For chronic studies, a washout period may be necessary to observe lasting changes. |
Experimental Protocols
In Vivo Vehicle Preparation
For reliable and consistent results, proper vehicle preparation is crucial. The following protocols have been used in published studies. It is recommended to prepare working solutions fresh daily.
Table 1: Vehicle Formulations for this compound
| Protocol | Vehicle Composition | Final Concentration of this compound | Notes |
| Oral/Intraperitoneal (Suspension) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Add solvents one by one. This protocol yields a clear solution. |
| Intraperitoneal (Tween 80/Saline) | 0.3% Tween 80 in 0.9% Saline | Not specified | Used for intraperitoneal administration in rat studies. |
| Intracranial | Ethanol:Cremophor:Saline (2:2:18 ratio) | Not specified | Used for direct microinfusion into specific brain regions. |
| Intraperitoneal (Ethanol/Kolliphor EL/Saline) | 5% Ethanol (v/v), 10% Kolliphor EL (v/v) in Saline | 10 mg/kg | Used for intraperitoneal injections in mice. |
Chronic Administration Paradigms
The following table summarizes dosing information from chronic administration studies.
Table 2: Chronic Dosing Parameters for this compound in Rodent Models
| Species | Route of Administration | Dosage | Dosing Frequency | Duration | Study Focus | Reference |
| Rat | Oral | 1.5 mg/kg | Twice daily (09:00 and 17:00) | 14 consecutive days | Electrophysiological assessment of monoamine neuron excitability | |
| Rat | Intraperitoneal | 1, 3, 10 mg/kg | Daily | Not specified (within-subject design with 2-4 intervening days) | Binge-like eating behavior |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound in a dopaminergic synapse.
Experimental Workflow: Chronic Administration Study
Caption: General experimental workflow for a chronic this compound administration study.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The Trace Amine-Associated Receptor 1 Agonist this compound Blocks Compulsive, Binge-like Eating in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of acute and chronic administration of trace amine-associated receptor 1 (TAAR1) ligands on in vivo excitability of central monoamine-secreting neurons in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating TAAR1-Specific Effects of RO5256390
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the Trace Amine-Associated Receptor 1 (TAAR1)-specific effects of the agonist RO5256390.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected increase in cAMP levels after treating our cells with this compound. What could be the issue?
A1: Several factors could contribute to a lack of cAMP response. Consider the following troubleshooting steps:
-
Cell Line and TAAR1 Expression: Confirm that your cell line (e.g., HEK293) is successfully transfected and expresses functional TAAR1 at the cell surface. Poor membrane expression is a known issue for TAARs.[1] Consider using a cell line with confirmed endogenous TAAR1 expression or a stably transfected cell line.
-
Compound Integrity: Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Ensure optimal assay conditions. The incubation time with this compound can influence the measured cAMP accumulation.[2] A time-course experiment is recommended to determine the peak response time in your specific cell system.
-
Gαs Coupling: TAAR1 signals primarily through Gαs coupling to adenylyl cyclase to produce cAMP.[1][3] Ensure your cell line has the necessary downstream signaling components.
-
Species Differences: this compound exhibits different potencies and efficacies across species.[4] Ensure you are using a concentration of this compound that is appropriate for the species of TAAR1 you are studying (see Table 1).
Q2: How can we be certain that the observed effects of this compound are specifically mediated by TAAR1 and not due to off-target effects?
A2: This is a critical validation step. Here are several recommended approaches:
-
Use of TAAR1 Knockout (KO) Models: The most definitive way to confirm TAAR1 specificity is to use in vitro or in vivo models lacking TAAR1. The effects of this compound observed in wild-type (WT) models should be absent in TAAR1 KO models.
-
Pharmacological Blockade: Pre-treatment with a selective TAAR1 antagonist, such as EPPTB, should block the effects of this compound. Note that some antagonists may show species selectivity.
-
Control Experiments: In cell-based assays, include a mock-transfected or untransfected control cell line to ensure that this compound does not elicit a response in the absence of TAAR1.
-
Selectivity Profiling Data: this compound has been shown to be highly selective for TAAR1 when screened against a large panel of other receptors, channels, and transporters. Refer to published selectivity data when considering potential off-target effects.
Q3: We are observing variability in our in vivo experiments with this compound. What are some potential sources of this variability?
A3: In vivo experiments can be influenced by a variety of factors:
-
Route of Administration and Dose: this compound is orally available. Ensure consistent administration and consider that the effective dose can vary depending on the animal model and the specific behavioral or physiological endpoint being measured.
-
Pharmacokinetics: The timing of your measurements relative to drug administration is crucial. Consider the pharmacokinetic profile of this compound in your chosen species.
-
Animal Model: The genetic background of your animal model can influence the response to TAAR1 activation.
-
Environmental Factors: Stress and other environmental variables can impact the physiological and behavioral readouts. Ensure standardized housing and experimental conditions.
Q4: What are the expected downstream signaling effects of TAAR1 activation by this compound beyond cAMP production?
A4: In addition to cAMP accumulation, TAAR1 activation by this compound can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB). Investigating these downstream pathways can provide further validation of TAAR1 engagement. TAAR1 signaling can also involve β-arrestin2.
Quantitative Data Summary
Table 1: In Vitro Potency and Affinity of this compound at TAAR1 Across Species
| Species | Ki (nM) | EC50 (nM) | Efficacy (relative to β-PEA) |
| Human | 4.1 | 16-17 | 81-98% |
| Mouse | 0.9 | 1.3-18 | 59-79% (Partial Agonist) |
| Rat | 9.1 | 5.1-47 | 76-107% |
| Monkey | 24 | 16-251 | 85-100% |
Key Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels following TAAR1 activation by this compound in a cell-based system.
Materials:
-
HEK293 cells stably or transiently expressing the TAAR1 of interest.
-
Mock-transfected or untransfected HEK293 cells (negative control).
-
Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum.
-
Assay buffer.
-
This compound.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit, or similar).
-
48- or 96-well tissue culture plates.
Procedure:
-
Cell Plating: Plate HEK293 cells expressing TAAR1 and control cells at an appropriate density (e.g., 2 x 10^5 cells/well for a 48-well plate) and allow them to adhere overnight.
-
Serum Starvation: The day before the assay, switch to a culture medium containing charcoal-stripped serum to reduce background signaling.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer to generate a dose-response curve. Include a vehicle control and a positive control (e.g., forskolin).
-
Treatment: Remove the culture medium and add the different concentrations of this compound or controls to the cells.
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-60 minutes). An initial time-course experiment is recommended to determine the optimal incubation period.
-
cAMP Measurement: Lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Western Blot for ERK and CREB Phosphorylation
This protocol allows for the detection of downstream signaling events following TAAR1 activation.
Materials:
-
HEK293 cells expressing TAAR1.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Culture and treat TAAR1-expressing cells with this compound for various time points (e.g., 0, 5, 10, 20, 30 minutes) to determine the peak phosphorylation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize the data.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
Visualizations
Caption: TAAR1 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Validating this compound Effects.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
How to account for RO5256390's partial agonism in mice
Welcome to the technical support center for RO5256390. This resource provides researchers, scientists, and drug development professionals with detailed guidance on utilizing this compound in mouse models, with a specific focus on accounting for its partial agonism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[1][2][3] TAAR1 is a modulator of monoaminergic systems, including dopaminergic and serotonergic pathways.[4][5] Activation of TAAR1 is being investigated for its therapeutic potential in various neuropsychiatric disorders.
Q2: Why is this compound classified as a partial agonist specifically in mice?
This compound's classification varies by species. While it acts as a full agonist at the human, rat, and cynomolgus monkey TAAR1, it behaves as a high-efficacy partial agonist at the mouse TAAR1. This means that even at saturating concentrations, this compound elicits a submaximal response compared to a full agonist in mouse-based experimental systems. For example, its relative efficacy for stimulating cAMP production in mouse cells is approximately 59% compared to the endogenous trace amine β-phenylethylamine.
Q3: What are the primary downstream signaling effects of TAAR1 activation by this compound?
TAAR1 activation by this compound primarily signals through the Gs protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Downstream of cAMP, this signaling can involve the phosphorylation of CREB (cAMP response element-binding protein) and ERK (extracellular signal-regulated kinase).
Q4: What are the expected behavioral effects of this compound in mice?
In mice, this compound has been shown to:
-
Suppress the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN).
-
Reduce hyperlocomotion induced by psychostimulants like cocaine and NMDA receptor antagonists.
-
Produce robust aversive, hypothermic, and locomotor-suppressing effects in mice with functional TAAR1.
-
Promote cognitive performance in tasks such as novelty recognition.
It's important to note that the partial agonism in mice may lead to different dose-response relationships and maximal effects compared to studies in rats or other species where it acts as a full agonist.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, highlighting the species-specific differences in its activity.
Table 1: Species-Dependent In Vitro Pharmacology of this compound at TAAR1
| Species | Affinity (Ki, nM) | Potency (EC50, nM) | Efficacy (Relative to β-phenylethylamine) | Agonist Type | Reference |
| Mouse | 0.9 | 1.3 | 0.59 (59%) | Partial Agonist | |
| Human | 4.1 | 17 | 0.81 (81%) | Full Agonist | |
| Rat | 9.1 | 47 | 0.76 (76%) | Full Agonist | |
| Monkey | 24 | 251 | 0.85 (85%) | Full Agonist |
Table 2: Summary of Reported In Vivo Doses and Effects in Rodents
| Species | Dose Range | Route | Observed Effect | Reference |
| Mouse | 0.03 - 1 mg/kg | Oral | Pro-cognitive effects. | |
| Mouse | 0.1 - 4 mg/kg | IP | Aversion, hypothermia, locomotor suppression. | |
| Rat | 1 - 10 mg/kg | IP | Blockade of binge-like eating. | |
| Rat | 0.03 - 30 mg/kg | Oral | Pro-cognitive and antidepressant-like properties. |
Visualized Pathways and Workflows
Caption: Simplified TAAR1 signaling cascade in mouse cells.
Caption: General workflow for a mouse behavioral experiment.
Troubleshooting Guide
Q: My in vivo results with this compound in mice show a lower maximal effect compared to published data from rats. Is this expected?
A: Yes, this is an expected outcome. This compound is a partial agonist at the mouse TAAR1 receptor but a full agonist at the rat TAAR1 receptor. Therefore, the maximum achievable biological response in mice will be intrinsically lower than in rats. When designing experiments, it is crucial to account for this species difference and not expect a full agonist-level response.
Q: I am observing high variability in my behavioral assays. What are some potential causes and solutions?
A: High variability can arise from several factors when working with a partial agonist:
-
Receptor Reserve: The effects of partial agonists can be highly dependent on the density of TAAR1 receptors in the specific brain region and even the individual animal. Tissues with low receptor reserve will show a more pronounced partial agonist profile. Ensure you are using a consistent and well-characterized mouse strain.
-
Endogenous Tone: The net effect of a partial agonist depends on the level of endogenous trace amine activity. If endogenous tone is high, a partial agonist can act as a functional antagonist. Try to control for factors that influence endogenous amine levels, such as stress, diet, and time of day for testing.
-
Dose Selection: The dose-response curve for a partial agonist can be complex. Ensure you perform a full dose-response study to identify the optimal dose range. Include both a vehicle control and a full TAAR1 agonist (if available for mice) to properly benchmark the partial agonism.
Q: How can I definitively confirm that the effects I'm observing are mediated by TAAR1?
A: The gold standard for confirming on-target effects is to use TAAR1 knockout (KO) mice. Any legitimate pharmacological effect of this compound on TAAR1 should be absent in TAAR1 KO mice. If you observe the same effect in both wild-type and KO animals, it is likely an off-target effect.
Q: I am designing an in vitro assay to measure this compound's activity. How do I properly characterize its partial agonism?
A: To characterize partial agonism in vitro (e.g., using a cAMP assay in cells expressing mouse TAAR1), your experimental design must include:
-
A Full Agonist: Use a known full agonist for mouse TAAR1, such as β-phenylethylamine, as a positive control.
-
Concentration-Response Curves: Generate full concentration-response curves for both this compound and the full agonist.
-
Calculate Emax: The partial agonism is quantified by comparing the maximal response (Emax) of this compound to the Emax of the full agonist. The efficacy of this compound will be a fraction of the full agonist's Emax (e.g., ~59%).
Experimental Protocols
Protocol 1: In Vivo Assessment of Locomotor Activity
This protocol is designed to assess the effect of this compound on spontaneous or psychostimulant-induced locomotor activity in mice.
1. Animals:
-
Male C57BL/6J mice (8-12 weeks old).
-
House animals in groups of 4-5 per cage with ad libitum access to food and water, under a 12h light/dark cycle.
-
Allow at least one week of acclimatization to the facility before any procedures.
2. Materials:
-
This compound.
-
Vehicle solution (e.g., 3% Tween 80 in distilled water).
-
Locomotor activity chambers equipped with infrared beams.
-
Standard laboratory equipment (syringes, needles, scales).
3. Procedure:
-
Habituation: On two consecutive days prior to testing, handle each mouse for 1-2 minutes. On the test day, place mice in the locomotor chambers and allow them to habituate for at least 30 minutes.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 0.1, 0.3, 1, 3 mg/kg). Prepare a vehicle-only solution for the control group.
-
Administration: After habituation, remove each mouse, weigh it, and administer the prepared drug solution or vehicle via intraperitoneal (IP) injection (volume typically 10 ml/kg).
-
Data Collection: Immediately return the mouse to its chamber and begin recording locomotor activity (e.g., total distance traveled, vertical rears) in 5-minute bins for 60-120 minutes.
-
Data Analysis: Analyze the data using a two-way repeated measures ANOVA (treatment x time) followed by appropriate post-hoc tests to compare the effects of different doses of this compound to the vehicle control.
Protocol 2: Ex Vivo Brain Slice Electrophysiology
This protocol details how to measure the effect of this compound on the firing rate of VTA dopamine neurons, adapted from published methodologies.
1. Animals & Slice Preparation:
-
Male C57BL/6J mice (4-6 weeks old).
-
Anesthetize the mouse deeply and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Cut coronal slices (250-300 µm thick) containing the VTA using a vibratome.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF), oxygenated and maintained at 32-34°C for at least 1 hour to recover.
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF at 32°C.
-
Identify putative dopamine neurons in the VTA based on their location and electrophysiological properties (e.g., large, regular-spiking neurons with a hyperpolarization-activated cation current, Ih).
-
Establish a stable whole-cell or cell-attached recording. For measuring spontaneous firing, cell-attached is often preferred.
-
Record a stable baseline firing rate for at least 5-10 minutes.
3. Drug Application:
-
Bath-apply this compound at the desired concentration (e.g., 100 nM - 1 µM) by switching the perfusion line to aCSF containing the drug.
-
Record the firing rate for 10-15 minutes during drug application to observe the effect.
-
Perform a washout by switching the perfusion back to the control aCSF.
-
To confirm partial agonism, after observing the effect of this compound, you can co-apply a full agonist to see if the firing rate is further modulated.
4. Data Analysis:
-
Measure the firing frequency (in Hz) during baseline, drug application, and washout periods.
-
Normalize the firing rate during drug application to the baseline rate.
-
Use appropriate statistical tests (e.g., paired t-test) to determine if this compound significantly alters neuronal excitability.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
RO5256390 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability and reproducibility issues when working with the TAAR1 agonist, RO5256390.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally effective agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] Its primary mechanism of action involves the activation of TAAR1, a G-protein-coupled receptor, which in turn modulates dopaminergic and serotonergic neurotransmission in the central nervous system.[3][4][5]
Q2: What are the reported therapeutic potentials of this compound?
Preclinical studies suggest that this compound has potential therapeutic applications in a range of neuropsychiatric and metabolic disorders. These include:
-
Compulsive, Binge-like Eating: this compound has been shown to block compulsive overeating of palatable food in rats.
-
Addiction: As a TAAR1 agonist, it may reduce the reinforcing effects of drugs of abuse.
-
Cognitive Dysfunction: It has demonstrated pro-cognitive effects in rodent and primate models, and may have potential in treating cognitive impairments associated with conditions like Alzheimer's disease.
-
Antidepressant and Antipsychotic-like Properties: this compound exhibits antidepressant and antipsychotic-like effects in animal models.
Q3: Are there known species differences in the potency and efficacy of this compound?
Yes, there are significant species-dependent differences in the pharmacological properties of this compound. This is a critical factor to consider when translating findings from animal models to humans. For instance, the binding affinity (Ki) and potency (EC50) of this compound for TAAR1 vary across species such as mouse, rat, monkey, and human. Such variations can contribute to divergent results between preclinical studies.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Outcomes in Rodent Models
Potential Cause: Researchers often observe significant variability in behavioral responses to this compound in rodent studies, particularly in operant conditioning paradigms. This can be attributed to several factors, including the specific animal strain, diet, housing conditions, and the complexity of the behavioral task.
Troubleshooting Steps:
-
Standardize Animal Model and Acclimation:
-
Ensure the use of a consistent rodent strain and supplier.
-
Allow for a sufficient acclimation period (at least one week) to the housing facility before initiating experiments.
-
Handle animals regularly to reduce stress-induced variability.
-
-
Control Dietary Factors:
-
Be aware that this compound's effects can be selective for palatable diets versus standard chow.
-
Precisely control the composition and presentation of food to ensure consistent motivation and consumption patterns.
-
-
Refine Behavioral Paradigm:
-
Simplify complex behavioral tasks where possible to reduce learning-related variability.
-
Ensure robust training and baseline stability before drug administration.
-
Consider counterbalancing treatment groups to account for order effects.
-
-
Microinfusion vs. Systemic Administration:
-
For region-specific effects, direct microinfusion into the brain area of interest (e.g., infralimbic cortex) can reduce variability compared to systemic administration.
-
Issue 2: Inconsistent In Vitro Assay Results
Potential Cause: Discrepancies in in vitro results, such as cAMP accumulation assays, can arise from differences in cell lines, passage numbers, assay conditions, and the specific readout used.
Troubleshooting Steps:
-
Cell Line Authentication and Stability:
-
Regularly authenticate cell lines expressing TAAR1 to ensure receptor expression levels are consistent.
-
Use cells within a narrow range of passage numbers to avoid phenotypic drift.
-
-
Optimize Assay Conditions:
-
Carefully optimize cell density, incubation times, and concentration of reagents.
-
Use a stable and validated cAMP biosensor for consistent measurements.
-
-
Reference Compounds:
-
Include a known TAAR1 agonist (e.g., β-phenylethylamine) as a positive control in every experiment to normalize for inter-assay variability.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Efficacy of this compound at TAAR1
| Species | Assay | Parameter | Value | Reference |
| Human | cAMP Accumulation | EC50 | 5.3 nM | |
| Human | cAMP Accumulation | Emax | 103.3% (relative to β-PEA) | |
| Human | Binding Affinity | Ki | 4.1 nM | |
| Mouse | cAMP Accumulation | EC50 | 1.3 nM | |
| Mouse | Binding Affinity | Ki | 0.9 nM | |
| Rat | cAMP Accumulation | EC50 | 47 nM | |
| Rat | Binding Affinity | Ki | 9.1 nM | |
| Monkey | cAMP Accumulation | EC50 | 251 nM | |
| Monkey | Binding Affinity | Ki | 24 nM |
Table 2: In Vivo Efficacy of this compound in a Rat Binge-Eating Model
| Dose (mg/kg, i.p.) | Effect on Palatable Food Intake | Effect on Chow Intake | Reference |
| 1 | Significant Reduction | No Effect | |
| 3 | Significant Reduction | No Effect | |
| 10 | 51.2 ± 4.4% Reduction (fully blocked binge-like eating) | No Effect |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on Binge-Like Eating in Rats
This protocol is adapted from studies investigating the effect of this compound on compulsive eating behavior.
1. Animals and Housing:
-
Male Sprague-Dawley rats.
-
Individually housed with ad libitum access to water and standard chow, unless otherwise specified.
-
Maintained on a 12-hour light/dark cycle.
2. Binge-Eating Paradigm:
-
For 1 hour each day, provide rats with limited access to a highly palatable sugary diet.
-
Continue this for several weeks until stable binge-like consumption is established.
-
A control group receives only standard chow.
3. Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 5% ethanol, 10% Kolliphor EL in saline).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at desired doses (e.g., 1, 3, 10 mg/kg) 30 minutes before the presentation of the palatable food.
4. Data Collection and Analysis:
-
Measure the amount of palatable food and standard chow consumed during the 1-hour access period.
-
Analyze data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of drug treatment and diet.
Protocol 2: In Vitro cAMP Accumulation Assay
This protocol is based on methods used to characterize the pharmacology of TAAR1 agonists.
1. Cell Culture:
-
Use HEK293T cells transiently or stably expressing human TAAR1.
-
Culture cells in DMEM supplemented with 10% FBS and appropriate antibiotics.
2. Assay Procedure:
-
Seed cells in a 96-well plate.
-
Transfect cells with a cAMP biosensor (e.g., GloSensor).
-
Prepare serial dilutions of this compound and a reference agonist (e.g., β-phenylethylamine).
-
Add the compounds to the cells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Measure the luminescence signal, which is proportional to the intracellular cAMP concentration.
3. Data Analysis:
-
Normalize the data to the response of the reference agonist.
-
Fit the concentration-response data to a four-parameter logistic equation to determine EC50 and Emax values.
Visualizations
Caption: TAAR1 signaling pathway activated by this compound.
Caption: Workflow for a rodent binge-eating experiment.
Caption: Potential sources of experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The Trace Amine-Associated Receptor 1 Agonist this compound Blocks Compulsive, Binge-like Eating in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of acute and chronic administration of trace amine-associated receptor 1 (TAAR1) ligands on in vivo excitability of central monoamine-secreting neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute and chronic administration of trace amine-associated receptor 1 (TAAR1) ligands on in vivo excitability of central monoamine-secreting neurons in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected behavioral outcomes with RO5256390
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected behavioral outcomes during experiments with RO5256390.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1] Its primary mechanism of action involves the activation of TAAR1, a G-protein-coupled receptor that modulates dopaminergic and serotonergic systems.[2] Activation of TAAR1 leads to an increase in intracellular cyclic AMP (cAMP) and the modulation of downstream signaling pathways, including Protein Kinase A (PKA), Protein Kinase C (PKC), Extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB).[3][4][5]
Q2: What are the expected behavioral effects of this compound?
Based on preclinical studies, this compound is expected to exhibit antidepressant-like and pro-cognitive properties. It has also been shown to block compulsive, binge-like eating of palatable food without affecting the intake of standard chow.
Q3: Are there any known unexpected behavioral outcomes associated with this compound?
Yes, some studies have reported unexpected behavioral outcomes in animal models, including:
-
Aversive Effects: this compound can induce conditioned taste aversion (CTA) and conditioned place aversion (CPA).
-
Locomotor Suppression: At certain doses, this compound can significantly reduce spontaneous locomotor activity.
-
Effects on Anxiety: While some TAAR1 agonists have shown anxiolytic properties, this compound's effects on anxiety-like behaviors can be complex and may depend on the experimental context.
-
Wakefulness Promotion: Studies with other TAAR1 agonists suggest a role for this receptor in promoting wakefulness and altering sleep architecture.
Troubleshooting Guides
Issue 1: Observing Aversive Behaviors in Animal Models
Question: My animals are showing signs of aversion (e.g., avoiding a specific food or location) after administration of this compound. How can I confirm if this is a drug-induced effect and what can I do to mitigate it?
Answer:
This compound has been documented to induce conditioned taste aversion (CTA) and conditioned place aversion (CPA) in rodents. This is a known pharmacological effect of some TAAR1 agonists.
Troubleshooting Steps:
-
Confirm the Aversive Effect:
-
Conditioned Taste Aversion (CTA) Protocol: If you suspect CTA, you can run a formal CTA experiment. A detailed protocol is provided below. The key principle is to pair a novel taste with the administration of this compound and observe if the animal subsequently avoids that taste.
-
Conditioned Place Aversion (CPA) Protocol: To test for CPA, you will associate a specific environment with the drug's effects and measure whether the animal avoids that environment in a drug-free state.
-
-
Dose-Response Analysis: The aversive effects of this compound are dose-dependent. Consider running a dose-response curve to identify a dose that retains the desired therapeutic effect while minimizing aversion.
-
Route of Administration: The route and timing of administration can influence the onset and magnitude of aversive effects. If possible, explore alternative administration routes or adjust the timing relative to the behavioral test.
-
Control for Novelty: Ensure that the aversive behavior is not due to neophobia. Properly habituate the animals to the testing environment and stimuli before drug administration.
Quantitative Data Summary: this compound-Induced Conditioned Taste Aversion
| Species | Doses Tested (mg/kg, i.p.) | Outcome |
| Rat | 3.2 and 10 | 10 mg/kg induced significant conditioned taste aversion to saccharin. |
| Mouse | 2 and 4 | Both doses induced comparable levels of conditioned taste aversion. |
Issue 2: Unexpected Decrease in Locomotor Activity
Question: I administered this compound and observed a significant reduction in the animals' movement. Is this an expected side effect?
Answer:
Yes, locomotor suppression is a known effect of this compound at certain doses. This is thought to be mediated by its modulation of the dopaminergic system.
Troubleshooting Steps:
-
Review Your Dosing: Locomotor suppression is dose-dependent. Higher doses are more likely to cause this effect. Refer to the dose-response data below to see if your dose falls within the range known to suppress activity.
-
Timing of Behavioral Testing: The locomotor-suppressing effects may be most prominent at the peak plasma concentration of the drug. Consider adjusting the timing of your behavioral observations relative to drug administration.
-
Consider the Animal Model: The baseline locomotor activity of your specific strain or animal model could influence the perceived magnitude of suppression.
-
Rule out Sedation vs. Specific Locomotor Suppression: It's important to distinguish between general sedation and a specific effect on locomotion. You can do this by observing other behaviors, such as righting reflex or general alertness.
Quantitative Data Summary: this compound and Locomotor Activity
| Species | Doses Tested (mg/kg, i.p.) | Outcome |
| Rat | 5.6 | Did not significantly affect locomotor activity in rats with a history of morphine self-administration. |
| Mouse | 1 and 10 | 1 mg/kg slightly decreased locomotion, while 10 mg/kg dramatically reduced it. |
Issue 3: Ambiguous Results in Anxiety-Related Behavioral Tests
Question: My results from anxiety tests (e.g., elevated plus-maze, open field) are inconsistent or unexpected after this compound administration. What could be the cause?
Answer:
The effect of this compound on anxiety-like behavior can be complex. While some TAAR1 agonists are being investigated for anxiolytic properties, this compound's profile may not be straightforwardly anxiolytic or anxiogenic and could be influenced by the specifics of the experimental paradigm.
Troubleshooting Steps:
-
Control for Locomotor Effects: As this compound can suppress locomotion, this can confound the interpretation of anxiety tests that rely on movement (e.g., time spent in open arms of the elevated plus-maze). Always analyze total distance moved as a control.
-
Use a Battery of Tests: Relying on a single anxiety test can be misleading. Use a battery of tests that measure different aspects of anxiety-like behavior (e.g., elevated plus-maze for approach-avoidance, defensive withdrawal for innate fear). One study found this compound had no effect on anxiety-like behavior in the defensive withdrawal test.
-
Consider the Animal's State: The baseline anxiety level of the animals can influence the drug's effect. Factors such as housing conditions, handling, and prior stress exposure should be carefully controlled.
-
Dose Selection: The dose used can critically determine the behavioral outcome. Anxiolytic effects might be observed at a different dose range than anxiogenic or locomotor-suppressing effects.
Experimental Protocols
Detailed Methodology for Conditioned Taste Aversion (CTA)
This protocol is adapted from studies investigating the aversive effects of TAAR1 agonists.
-
Habituation (4 days):
-
Water-restrict rats and train them to drink from two pipettes containing tap water for a 10-minute session daily.
-
-
Conditioning Day:
-
Present the animals with a novel taste, such as a 0.1% saccharin solution, for 10 minutes.
-
Immediately after the drinking session, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
-
Aversion Test (2 days after conditioning):
-
Provide the animals with a choice between the conditioned taste (saccharin) and water for a 10-minute session.
-
Measure the volume of each liquid consumed.
-
Calculate the aversion index: (Volume of water consumed / Total volume of liquid consumed) x 100. A higher index indicates greater aversion.
-
Mandatory Visualizations
Caption: TAAR1 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Conditioned Taste Aversion.
Caption: Troubleshooting Logic for Unexpected Behavioral Outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of acute and chronic administration of trace amine-associated receptor 1 (TAAR1) ligands on in vivo excitability of central monoamine-secreting neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAAR1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 5. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
RO5256390 vs. RO5263397: A Comparative Analysis of Two Distinct TAAR1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key research compounds, RO5256390 and RO5263397, both of which target the Trace Amine-Associated Receptor 1 (TAAR1). While both molecules act as agonists at this receptor, their distinct pharmacological profiles elicit different downstream effects, making them valuable tools for investigating the therapeutic potential of TAAR1 modulation in various neuropsychiatric disorders. This analysis synthesizes preclinical data to highlight their differences in receptor activity, signaling pathways, and in vivo outcomes.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | RO5263397 |
| TAAR1 Agonist Type | Full or High-Efficacy Agonist | Partial Agonist |
| Neuronal Firing | Suppresses firing of dopamine (VTA) and serotonin (DRN) neurons | Stimulates firing of dopamine (VTA) and serotonin (DRN) neurons |
| Antidepressant-like Activity | No effect in Forced Swim Test | Antidepressant-like effect in Forced Swim Test |
| Psychostimulant Response | Attenuates psychostimulant-induced hyperactivity | Attenuates psychostimulant-induced hyperactivity and behavioral sensitization |
In Vitro Pharmacology: Potency and Efficacy at TAAR1
The fundamental difference between this compound and RO5263397 lies in their intrinsic activity at the TAAR1 receptor. This compound is characterized as a full or high-efficacy agonist, meaning it elicits a maximal or near-maximal response upon binding to the receptor. In contrast, RO5263397 is a partial agonist, which produces a submaximal response even at saturating concentrations.[1][2] This distinction is critical as it leads to divergent downstream signaling and physiological effects.
The potency (EC50) and efficacy (Emax) of these compounds have been characterized in various species, with data showing that while both are potent agonists, their maximal effects differ significantly, particularly in functional assays measuring cAMP accumulation.[1][2]
Comparative In Vitro Data
| Species | Parameter | This compound | RO5263397 |
| Human | EC50 (nM) | 17 | 17 - 85 |
| Emax (%) | 81 | 81 - 82 | |
| Mouse | EC50 (nM) | 1.3 | 0.12 - 7.5 |
| Emax (%) | 59 | 59 - 100 | |
| Rat | EC50 (nM) | 47 | 35 - 47 |
| Emax (%) | 76 | 69 - 76 |
Emax values are relative to the endogenous agonist β-phenylethylamine (PEA).[3]
Opposing Effects on Monoaminergic Systems
A striking divergence in the in vivo pharmacology of this compound and RO5263397 is their effect on the firing rates of dopamine neurons in the ventral tegmental area (VTA) and serotonin neurons in the dorsal raphe nucleus (DRN). Acute administration of the full agonist, this compound, leads to a suppression of neuronal firing in these key monoaminergic hubs. Conversely, the partial agonist, RO5263397, has been shown to increase the firing rate of these same neurons. This suggests that the level of TAAR1 activation—full versus partial—can bidirectionally modulate the activity of critical neurotransmitter systems implicated in mood and psychosis.
TAAR1 Signaling Pathway
The canonical signaling pathway for TAAR1 involves its coupling to the Gs alpha-subunit of G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB.
Preclinical Models: Divergent Behavioral Outcomes
The contrasting effects of this compound and RO5263397 on neuronal firing translate to different behavioral outcomes in preclinical models, particularly those assessing antidepressant-like activity.
Forced Swim Test (FST)
In the rodent forced swim test, a common model used to screen for antidepressant potential, RO5263397 demonstrates a significant antidepressant-like effect by reducing immobility time. In contrast, the full agonist this compound does not produce a similar effect in this paradigm. This finding suggests that partial agonism at TAAR1 may be a more promising strategy for achieving antidepressant effects.
Psychostimulant-Induced Hyperactivity
Both this compound and RO5263397 have been shown to attenuate the hyperactivity induced by psychostimulants like cocaine and amphetamine. This shared effect suggests that both full and partial TAAR1 agonism can modulate dopamine-dependent behaviors associated with stimulant drugs. RO5263397 has also been shown to attenuate the development of behavioral sensitization to cocaine.
Experimental Protocols
cAMP Accumulation Assay
This assay is fundamental for determining the potency and efficacy of TAAR1 agonists.
Methodology:
-
Cell Culture: Cells stably expressing the TAAR1 receptor (e.g., HEK293 cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere.
-
Compound Addition: Serial dilutions of the test compounds (this compound or RO5263397) are added to the wells.
-
Incubation: The plate is incubated for a defined period to allow for agonist-induced cAMP production. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
cAMP Detection: Cells are lysed, and intracellular cAMP levels are quantified using methods such as HTRF, ELISA, or BRET.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for each compound.
Rodent Forced Swim Test
This behavioral assay is used to assess antidepressant-like activity.
Methodology:
-
Apparatus: A cylindrical container is filled with water to a depth that prevents the rodent from touching the bottom or escaping.
-
Procedure: Rodents are administered the test compound or vehicle. After a set pre-treatment time, they are placed in the water cylinder for a specified duration (typically 5-6 minutes).
-
Behavioral Scoring: The session is recorded, and the duration of immobility (floating with minimal movements to keep the head above water) is scored.
-
Data Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.
Conclusion
This compound and RO5263397, while both targeting TAAR1, represent two distinct classes of agonists with significantly different pharmacological profiles. The full agonism of this compound leads to the suppression of monoaminergic neuronal firing, while the partial agonism of RO5263397 results in their stimulation and confers antidepressant-like properties in preclinical models. These differences highlight the nuanced role of TAAR1 in regulating brain function and underscore the importance of considering agonist efficacy in the development of novel therapeutics for neuropsychiatric disorders. The comparative data presented here should serve as a valuable resource for researchers designing experiments to further elucidate the complex biology of TAAR1 and its potential as a drug target.
References
A Comparative Efficacy Analysis of RO5256390 and Ulotaront in Preclinical Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two investigational drugs, RO5256390 and ulotaront, both of which target the trace amine-associated receptor 1 (TAAR1), a promising novel target for the treatment of psychosis. While both compounds have demonstrated antipsychotic-like properties in preclinical studies, they exhibit distinct pharmacological profiles that may translate to differences in their clinical efficacy and side-effect profiles. This document summarizes key experimental data, details the methodologies of pivotal preclinical studies, and visualizes the proposed signaling pathways and experimental workflows.
Executive Summary
Both this compound and ulotaront are agonists at the TAAR1 receptor. Ulotaront, however, also possesses significant partial agonist activity at the serotonin 5-HT1A receptor, a mechanism that may contribute to its overall pharmacological effect.[1][2] Preclinical studies in rodent models of psychosis, particularly the phencyclidine (PCP)-induced hyperactivity model, have demonstrated the efficacy of both compounds in attenuating behaviors relevant to psychosis.[1][3] While direct head-to-head comparative studies are limited, a meta-analysis of animal studies on TAAR1 agonists in models of hyperlocomotion reported a standardized mean difference (SMD) of 1.61 for this compound, indicating a large effect size.[3] For ulotaront, a Phase 2 clinical trial in patients with schizophrenia reported a significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score with an effect size of 0.45. Ulotaront has progressed to Phase 3 clinical trials for schizophrenia, whereas the clinical development of this compound for psychosis is less publicly documented.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound and ulotaront, focusing on receptor binding affinity, functional activity, and efficacy in preclinical models of psychosis.
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | This compound | Ulotaront |
| Target | Value | Value |
| TAAR1 Affinity (Ki) | 4.1 nM (human), 9.1 nM (rat), 0.9 nM (mouse), 24 nM (monkey) | ~140 nM (EC50, human) |
| 5-HT1A Affinity (Ki) | Not reported as a primary target | 0.28 µM (human) |
| TAAR1 Functional Activity | Partial to full agonist (species-dependent) EC50: 17 nM (human), 47 nM (rat), 1.3 nM (mouse) Emax: 81% (human), 76% (rat), 59% (mouse) (relative to β-phenylethylamine) | Full agonist EC50: 0.14 µM Emax: 101% |
| 5-HT1A Functional Activity | Not reported as a primary target | Partial agonist EC50: 2.3 µM Emax: 75% |
Table 2: Preclinical Efficacy in Rodent Models of Psychosis
| Model | This compound | Ulotaront |
| PCP-Induced Hyperactivity | Dose-dependently inhibited hyperlocomotion | Dose-dependently decreased hyperlocomotion (0.3, 1, and 3 mg/kg, p.o.) |
| Cocaine-Induced Hyperactivity | Fully suppressed hyperlocomotion | Not explicitly reported |
| Standardized Mean Difference (SMD) in Hyperlocomotion Models | 1.61 | Not explicitly reported in the same meta-analysis |
| Sub-chronic PCP-induced Social Interaction Deficits | Not explicitly reported | Reversed deficits (1 to 10 mg/kg) |
| Prepulse Inhibition (PPI) of Acoustic Startle | Not explicitly reported | Increased PPI (effective dose of 3 mg/kg) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are the protocols for the PCP-induced hyperactivity model and in vitro functional assays, based on available literature.
Phencyclidine (PCP)-Induced Hyperactivity Model
This is a widely used preclinical model to assess the antipsychotic potential of drug candidates by measuring their ability to counteract the locomotor-stimulating effects of the NMDA receptor antagonist, PCP.
Objective: To evaluate the efficacy of a test compound in reversing PCP-induced hyperlocomotion in rodents.
Materials:
-
Male rodents (mice or rats, specific strain as per study)
-
Phencyclidine (PCP) hydrochloride
-
Test compound (this compound or ulotaront) and vehicle
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Acclimation: Animals are individually placed in the open-field chambers and allowed to acclimate for a period of 30-60 minutes.
-
Drug Administration:
-
The test compound (e.g., this compound, ulotaront) or its vehicle is administered via the appropriate route (e.g., intraperitoneally, p.o.) at specified doses.
-
A pre-treatment time is allowed for the compound to reach its target (typically 30-60 minutes).
-
-
PCP Administration: Following the pre-treatment period, animals are administered a psychostimulant dose of PCP (e.g., 2 mg/kg, i.p. for rats).
-
Activity Monitoring: Immediately after PCP administration, locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-90 minutes).
-
Data Analysis: The total locomotor activity is quantified and compared between the vehicle-treated group, the PCP + vehicle group, and the PCP + test compound groups. A statistically significant reduction in locomotor activity in the test compound groups compared to the PCP + vehicle group indicates antipsychotic-like efficacy.
In Vitro Functional Assay: cAMP Accumulation
This assay is used to determine the functional activity of a compound at a Gs-coupled receptor, such as TAAR1, by measuring the production of the second messenger cyclic adenosine monophosphate (cAMP).
Objective: To quantify the agonist or antagonist activity and determine the potency (EC50) and efficacy (Emax) of a test compound at the TAAR1 receptor.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human TAAR1 receptor.
-
Assay medium (e.g., DMEM).
-
Test compound (this compound or ulotaront) at various concentrations.
-
Reference agonist (e.g., β-phenylethylamine).
-
cAMP assay kit (e.g., HTRF, BRET, or ELISA-based).
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).
Procedure:
-
Cell Plating: The TAAR1-expressing cells are seeded into a multi-well plate (e.g., 96- or 384-well) and allowed to adhere overnight.
-
Compound Addition: The cell culture medium is replaced with assay buffer containing various concentrations of the test compound or the reference agonist. Control wells receive only the vehicle.
-
Incubation: The plate is incubated for a specific period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured according to the specific protocol of the chosen cAMP assay kit.
-
Data Analysis: The raw data are converted to cAMP concentrations. A dose-response curve is generated by plotting the cAMP concentration against the log of the compound concentration. The EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response produced by the compound) are calculated from this curve.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and ulotaront.
Caption: this compound signaling through the TAAR1-Gαs pathway.
References
- 1. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace amine-associated receptor 1 (TAAR1) agonism for psychosis: a living systematic review and meta-analysis of human and non-human data - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparison of RO5256390 and Other TAAR1 Agonists
For Researchers, Scientists, and Drug Development Professionals
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling target for the development of novel therapeutics for a range of neuropsychiatric disorders. As a G-protein coupled receptor that modulates monoaminergic systems, TAAR1 offers a mechanism of action distinct from traditional antipsychotic and antidepressant medications. This guide provides a comparative overview of the preclinical data for the TAAR1 agonist RO5256390 against other notable TAAR1 agonists, including ulotaront (SEP-363856) and ralmitaront (RG-7906/RO-6889450).
Data Presentation
In Vitro Receptor Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound, ulotaront, and ralmitaront for the TAAR1 receptor across various species. This data is crucial for understanding the direct interaction of these compounds with their primary target.
Table 1: TAAR1 Binding Affinities (Ki, nM)
| Compound | Human | Rat | Mouse | Monkey |
| This compound | 4.1[1] | 9.1[1] | 0.9[1] | 24[1] |
| Ulotaront (SEP-363856) | 0.28 (5-HT1A)[2] | - | - | - |
| Ralmitaront (RG-7906) | - | - | - | - |
Note: Specific Ki values for ulotaront and ralmitaront at TAAR1 were not consistently reported in the reviewed literature; their activity is more commonly characterized by functional assays. Ulotaront also exhibits significant affinity for the 5-HT1A receptor.
Table 2: TAAR1 Functional Potency (EC50, nM) and Efficacy (% of β-phenylethylamine)
| Compound | Human | Rat | Mouse | Monkey |
| This compound | 17 (81%) | 47 (76%) | 1.3 (59%) | 251 (85%) |
| Ulotaront (SEP-363856) | 140 (101%) / 38 (109%) | - | - | - |
| Ralmitaront (RG-7906) | 110.4 (40.1%) | - | - | - |
Note: Efficacy is presented as the maximal response relative to the endogenous trace amine β-phenylethylamine. This compound is a full agonist in rat, monkey, and human TAAR1, but a partial agonist in mouse TAAR1. Ulotaront is a full agonist, while ralmitaront is a partial agonist.
Preclinical Pharmacokinetics
A comparative summary of key pharmacokinetic parameters is presented below. Comprehensive, directly comparable data across all three compounds in the same preclinical species remains limited in the public domain.
Table 3: Preclinical Pharmacokinetic Parameters
| Compound | Species | Route | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |
| This compound | Rat | Oral | ~150 (3 mg/kg) | ~1 | ~30 |
| Mouse | Oral | ~200 (10 mg/kg) | ~0.5 | - | |
| Ulotaront (SEP-363856) | Rat | Oral | - | - | >70 |
| Mouse | Oral | - | ~0.5 | >70 | |
| Ralmitaront (RG-7906) | Rat | - | - | - | - |
Experimental Protocols
MK-801-Induced Hyperactivity Model
This model is widely used to assess the antipsychotic potential of novel compounds by measuring their ability to reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801.
-
Animals: Male BALB/c mice or Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Test compounds (e.g., this compound, ulotaront, ralmitaront) or vehicle are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a specific pretreatment time (typically 30-60 minutes), animals are placed into open-field arenas.
-
Following a habituation period in the arena (e.g., 30 minutes), MK-801 (typically 0.15-0.32 mg/kg, i.p. or s.c.) or saline is administered.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a subsequent period (e.g., 60-120 minutes) using automated activity monitoring systems.
-
-
Data Analysis: The total distance traveled or the number of beam breaks during the post-MK-801 administration period is analyzed using ANOVA, followed by post-hoc tests to compare drug-treated groups with the vehicle-MK-801 group.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
The PPI model assesses sensorimotor gating, a process that is deficient in patients with schizophrenia. The ability of a compound to restore or enhance PPI is considered indicative of antipsychotic-like efficacy.
-
Animals: Male mice (e.g., C57BL/6J) or rats are used.
-
Apparatus: Startle response systems consisting of a sound-attenuating chamber, a holding cylinder for the animal, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the startle response.
-
Procedure:
-
Animals are habituated to the testing apparatus for a short period (e.g., 5 minutes) with background white noise (e.g., 65-70 dB).
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the "pulse," e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A lower-intensity, non-startling stimulus (the "prepulse," e.g., 3-15 dB above background) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Test compounds or vehicle are administered prior to the testing session. For instance, ulotaront has been tested at doses of 0.3–30 mg/kg, p.o.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 * [(Pulse-alone amplitude - Prepulse-pulse amplitude) / Pulse-alone amplitude]. Data are analyzed using repeated measures ANOVA.
Signaling Pathways and Experimental Workflows
TAAR1 Signaling Pathway
Activation of TAAR1 by an agonist like this compound primarily leads to the stimulation of adenylyl cyclase via a Gαs protein, resulting in an increase in intracellular cyclic AMP (cAMP). This initiates a downstream signaling cascade involving Protein Kinase A (PKA) and the phosphorylation of the cAMP Response Element-Binding protein (CREB). TAAR1 can also signal through a β-arrestin2-dependent pathway, which may be modulated by its heterodimerization with the dopamine D2 receptor. This interaction can influence downstream effectors such as Akt and GSK3β. Furthermore, TAAR1 activation has been shown to modulate the activity of extracellular signal-regulated kinases (ERK1/2).
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel TAAR1 agonist typically follows a structured workflow, beginning with in vitro characterization and progressing to in vivo behavioral models.
Logical Relationship of TAAR1 Agonist Effects
The therapeutic effects of TAAR1 agonists in preclinical models are believed to stem from their ability to modulate key neurotransmitter systems implicated in neuropsychiatric disorders.
References
A Comparative Analysis of RO5256390 and Olanzapine for Psychosis
A deep dive into the pharmacology and preclinical profiles of a novel TAAR1 agonist versus a multi-receptor antipsychotic.
This guide provides a detailed comparison of RO5256390, a selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, and olanzapine, a well-established second-generation antipsychotic with a broad receptor binding profile. The following sections will objectively compare their mechanisms of action, receptor binding affinities, and performance in key preclinical models relevant to antipsychotic activity. This information is intended for researchers, scientists, and drug development professionals engaged in the field of neuropsychopharmacology.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and olanzapine lies in their primary pharmacological targets. This compound represents a novel approach to treating psychosis by selectively activating TAAR1, a G-protein coupled receptor that modulates monoaminergic systems. In contrast, olanzapine exerts its effects through the antagonism of multiple neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A receptors.
This compound: A Selective TAAR1 Agonist
This compound is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is expressed in key brain regions involved in psychosis, such as the ventral tegmental area (VTA) and the dorsal raphe nucleus, where it colocalizes with dopamine and serotonin neurons, respectively. Activation of TAAR1 is thought to reduce the firing rate of these neurons, thereby modulating dopamine and serotonin levels in a way that may be beneficial for psychosis.
Olanzapine: A Multi-Receptor Antagonist
Olanzapine is an atypical antipsychotic that acts as an antagonist at a wide range of receptors. Its antipsychotic effects are primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[2] The antagonism of D2 receptors is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. The blockade of 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to typical antipsychotics. Olanzapine also has high affinity for several other receptors, including histaminic H1, muscarinic M1, and adrenergic α1 receptors, which contributes to its side-effect profile, including weight gain and sedation.[2][3]
Receptor Binding Profile: Selectivity vs. Broad Spectrum
The receptor binding profiles of this compound and olanzapine highlight their distinct pharmacological nature. This compound exhibits high selectivity for TAAR1, while olanzapine is characterized by its promiscuous binding to a wide array of receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Olanzapine
| Receptor | This compound (Ki, nM) | Olanzapine (Ki, nM) |
| TAAR1 | Human: 4.1 [1] | Not reported, expected to be inactive |
| Dopamine D1 | >10,000 | 31 |
| Dopamine D2 | >10,000 | 11 |
| Dopamine D3 | >10,000 | 40 |
| Dopamine D4 | >10,000 | 27 |
| Serotonin 5-HT1A | >1,000 | 224 |
| Serotonin 5-HT2A | >10,000 | 4 |
| Serotonin 5-HT2C | >10,000 | 11 |
| Serotonin 5-HT6 | >1,000 | 10 |
| Histamine H1 | >1,000 | 7 |
| Muscarinic M1 | >10,000 | 19 |
| Adrenergic α1 | >1,000 | 19 |
| Adrenergic α2 | >1,000 | 230 |
Note: Ki values for olanzapine are compiled from various sources and may have been determined under different experimental conditions. This compound was found to be highly selective for TAAR1 when screened against a panel of 112 receptors, channels, and transporters.
Signaling Pathways
The distinct mechanisms of action of this compound and olanzapine result in the modulation of different intracellular signaling cascades.
Preclinical Efficacy Models
The antipsychotic potential of new compounds is often evaluated in preclinical models that aim to replicate certain aspects of psychosis. Two commonly used models are psychostimulant-induced hyperactivity and the conditioned avoidance response.
Psychostimulant-Induced Hyperactivity
This model assesses the ability of a compound to reverse the hyperlocomotor activity induced by psychostimulants like amphetamine or phencyclidine (PCP), which is thought to mimic the positive symptoms of schizophrenia.
Table 2: Effects on Psychostimulant-Induced Hyperactivity
| Compound | Model | Effect |
| This compound | Amphetamine-induced hyperactivity in rats | Dose-dependent inhibition |
| PCP-induced hyperactivity in rats | Dose-dependent inhibition | |
| Olanzapine | Amphetamine-induced hyperactivity in rats | Dose-dependent inhibition |
| PCP-induced hyperactivity in rats | Dose-dependent inhibition |
Experimental Protocol: Psychostimulant-Induced Hyperactivity
-
Animals: Male Sprague-Dawley rats are typically used. They are housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in automated activity chambers equipped with infrared beams to detect movement.
-
Procedure:
-
Habituation: Rats are habituated to the activity chambers for a set period (e.g., 60 minutes) before any injections.
-
Treatment: Rats are pre-treated with either vehicle, this compound, or olanzapine at various doses.
-
Psychostimulant Challenge: After a specified pretreatment time, rats are administered a psychostimulant (e.g., d-amphetamine or PCP).
-
Data Collection: Locomotor activity is recorded for a subsequent period (e.g., 90-120 minutes).
-
-
Data Analysis: The total distance traveled or the number of beam breaks are analyzed to determine the effect of the test compounds on psychostimulant-induced hyperactivity.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model of antipsychotic efficacy. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Table 3: Effects on Conditioned Avoidance Response
| Compound | Effect on Avoidance | Effect on Escape |
| This compound | Suppression of avoidance response | Minimal effect on escape response |
| Olanzapine | Suppression of avoidance response | Minimal effect on escape response at therapeutic doses |
Experimental Protocol: Conditioned Avoidance Response
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A shuttle box with two compartments separated by a partition, equipped with a grid floor for delivering a mild foot shock and a conditioned stimulus (e.g., a light or tone).
-
Procedure:
-
Training: Rats are trained to associate a conditioned stimulus (CS; e.g., a light) with an upcoming unconditioned stimulus (US; a mild foot shock). They learn to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If they fail to avoid, they can escape the shock by moving to the other compartment once the shock is delivered (escape response).
-
Testing: Once the avoidance response is acquired, rats are treated with the test compound (this compound or olanzapine) or vehicle prior to the test session.
-
-
Data Analysis: The number of avoidance responses, escape responses, and failures to escape are recorded. A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.
Metabolic Profile
A significant limitation of many atypical antipsychotics, including olanzapine, is the propensity to cause weight gain and metabolic disturbances. This is an area where a novel mechanism, such as TAAR1 agonism, could offer a significant advantage.
Table 4: Preclinical Metabolic Effects
| Compound | Effect on Body Weight |
| This compound | Does not induce weight gain; may reduce binge-like eating behavior. |
| Olanzapine | Associated with significant weight gain. |
Clinical Development and Outlook
Olanzapine is a widely prescribed antipsychotic with proven efficacy in treating schizophrenia and bipolar disorder. Its clinical profile is well-characterized through numerous large-scale clinical trials.
The clinical development of this compound itself is not as publicly documented. However, other TAAR1 agonists, such as ulotaront and ralmitaront, have progressed to clinical trials for schizophrenia. The results of these trials have been mixed. While a Phase 2 trial of ulotaront showed promising results, subsequent Phase 3 trials failed to meet their primary endpoints, with a large placebo effect potentially masking the drug's efficacy. Similarly, trials for ralmitaront have also been discontinued. These outcomes highlight the challenges in translating preclinical findings for this novel mechanism into clinical success for a complex disorder like schizophrenia.
Conclusion
This compound and olanzapine represent two distinct approaches to the pharmacological treatment of psychosis. Olanzapine, a multi-receptor antagonist, has established efficacy but is associated with a significant metabolic side-effect burden. This compound, as a selective TAAR1 agonist, offers a novel mechanism of action that, in preclinical models, demonstrates antipsychotic-like potential without the liability of weight gain.
The preclinical data for this compound are encouraging, suggesting a profile that could address some of the key unmet needs in the treatment of schizophrenia. However, the challenging clinical development path of other TAAR1 agonists underscores the complexities of translating this novel pharmacology into a clinically effective and approved therapy. Further research is warranted to fully understand the therapeutic potential of TAAR1 agonism and to determine if compounds like this compound can ultimately offer a safer and effective alternative to existing antipsychotics.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio - PMC [pmc.ncbi.nlm.nih.gov]
RO5256390: A Novel Approach to Antipsychotic Action Through Trace Amine-Associated Receptor 1 (TAAR1) Agonism
A comparative analysis of the antipsychotic-like properties of RO5256390, a selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, reveals a promising alternative to traditional antipsychotics. Preclinical evidence demonstrates its efficacy in established animal models of psychosis, suggesting a distinct mechanistic profile that may offer advantages over current treatments.
This compound is an orally active, potent, and selective agonist for TAAR1, a G-protein coupled receptor that modulates dopaminergic and serotonergic neurotransmission. Unlike conventional and atypical antipsychotics that primarily act on dopamine D2 receptors, this compound's mechanism of action is centered on the activation of TAAR1. This novel approach has shown potential for antipsychotic efficacy without the motor side effects commonly associated with D2 receptor blockade.
Comparative Efficacy in Preclinical Models of Psychosis
To validate the antipsychotic-like properties of this compound, its performance was compared with established atypical antipsychotics, olanzapine and risperidone, in two key predictive models of antipsychotic efficacy: amphetamine-induced hyperlocomotion and prepulse inhibition (PPI) of the startle reflex.
Amphetamine-Induced Hyperlocomotion
This model mimics the hyperdopaminergic state associated with psychosis. Amphetamine, a psychostimulant, induces a significant increase in locomotor activity in rodents. The ability of a compound to attenuate this hyperactivity is indicative of its antipsychotic potential.
Table 1: Effect of Olanzapine on Amphetamine-Induced Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg) | Route | % Inhibition of Hyperlocomotion | Reference |
|---|---|---|---|---|
| Olanzapine | 0.312 | - | No significant effect | [1] |
| Olanzapine | 0.625 | - | No significant effect | [1] |
| Olanzapine | 1.25 | - | No significant effect | [1] |
| Olanzapine | 0.18 | IV | 100% (reversal of A10 cell firing inhibition) | |
Note: Data on the direct effect of olanzapine on locomotor activity in this specific study was not provided as a percentage of inhibition.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that is deficient in patients with schizophrenia. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus (pulse). Antipsychotic drugs are known to restore deficits in PPI.
Data from a double-blind, randomized controlled trial in schizophrenia patients showed that after 8 weeks of treatment, olanzapine led to a significant increase in PPI compared to risperidone. Another study in schizophrenia patients found that those treated with risperidone did not differ from healthy subjects in PPI, whereas patients on typical antipsychotics showed significantly less PPI.
Table 2: Comparative Effects on Prepulse Inhibition (PPI) in Schizophrenia Patients
| Treatment | Duration | Lead Interval (ms) | Mean PPI (%) | Comparison | Reference |
|---|---|---|---|---|---|
| Olanzapine | 8 weeks | 120 | Increased significantly from baseline | Greater PPI vs. Risperidone | |
| Risperidone | 8 weeks | 120 | No significant change from baseline | Lower PPI vs. Olanzapine | |
| Risperidone | - | 30, 60, 120 | Not significantly different from healthy controls | - |
| Typical Antipsychotics | - | 30, 60 | Significantly lower than healthy controls | - | |
While direct comparative preclinical data for this compound in these models is limited, the clinical findings for existing antipsychotics provide a benchmark for evaluating novel compounds.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the effect of a test compound on the increased locomotor activity induced by amphetamine.
Procedure:
-
Animals: Male Sprague-Dawley rats are individually housed and acclimated to the testing room.
-
Apparatus: Open-field arenas equipped with infrared photobeams to automatically record locomotor activity (e.g., distance traveled, beam breaks).
-
Habituation: Rats are habituated to the testing arenas for a set period (e.g., 30-60 minutes) on several consecutive days before the test day.
-
Treatment: On the test day, animals are pre-treated with the test compound (e.g., this compound, olanzapine) or vehicle at various doses via the appropriate route of administration (e.g., intraperitoneal, oral).
-
Amphetamine Challenge: After a specific pretreatment time (e.g., 30-60 minutes), animals are administered d-amphetamine (e.g., 1.5 mg/kg, s.c.) or saline.
-
Data Collection: Locomotor activity is recorded for a subsequent period (e.g., 60-90 minutes).
-
Data Analysis: The total locomotor activity is calculated and the percentage inhibition of the amphetamine-induced hyperactivity by the test compound is determined.
Prepulse Inhibition (PPI) of the Startle Reflex in Mice
Objective: To evaluate the effect of a test compound on sensorimotor gating.
Procedure:
-
Animals: Male mice (e.g., C57BL/6J or DBA/2 strains) are used.
-
Apparatus: Startle chambers equipped with a load cell platform to measure the whole-body startle response and a speaker to deliver acoustic stimuli.
-
Acclimation: Mice are placed in the startle chambers and allowed to acclimate for a 5-minute period with background white noise (e.g., 65-70 dB).
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-plus-pulse trials: The startling pulse is preceded by a weaker, non-startling prepulse (e.g., 74, 78, or 82 dB white noise for 20 ms) with a specific interstimulus interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Collection: The maximal startle amplitude (Vmax) is recorded for each trial.
-
Data Analysis: The percentage of PPI is calculated for each prepulse intensity using the formula: %PPI = 100 × [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)]
Signaling Pathways of this compound
The antipsychotic-like effects of this compound are mediated through a complex signaling cascade initiated by the activation of TAAR1. A key aspect of this mechanism is the interaction between TAAR1 and the dopamine D2 receptor (D2R), which are known to form heterodimers. This interaction leads to a modulation of downstream signaling pathways, providing a novel mechanism for regulating dopamine neurotransmission.
Upon activation by this compound, TAAR1, a Gαs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Additionally, TAAR1 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).
The formation of a TAAR1-D2R heterodimer introduces a layer of regulation. Activation of the D2R, a Gαi-coupled receptor, typically inhibits adenylyl cyclase and reduces cAMP levels. When heterodimerized, TAAR1 activation can be modulated by D2R activity. Specifically, the activation of the TAAR1-D2R complex can inhibit the PKA/CREB and ERK1/2 signaling pathways that are typically stimulated by TAAR1 alone. Furthermore, the interaction between TAAR1 and D2R can influence the AKT/GSK3β signaling pathway, which is implicated in the pathophysiology of schizophrenia.
Experimental Workflow for Preclinical Antipsychotic Screening
The process of evaluating a novel compound like this compound for antipsychotic-like properties involves a series of sequential in vivo experiments.
References
- 1. Antagonism of amphetamine-induced disruption of latent inhibition by the atypical antipsychotic olanzapine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olanzapine, a novel atypical antipsychotic, reverses d-amphetamine-induced inhibition of midbrain dopamine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Full vs. Partial TAAR1 Agonists: A Comparative Guide for Researchers
A comprehensive analysis of the differential effects, signaling pathways, and experimental considerations for full and partial agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a promising target for neuropsychiatric disorders.
This guide provides a detailed comparison of full and partial TAAR1 agonists, offering researchers, scientists, and drug development professionals a thorough overview of their performance based on available experimental data. The information is presented to facilitate an objective understanding of the nuances between these two classes of compounds.
Data Summary: Full vs. Partial TAAR1 Agonists
The following tables summarize quantitative data from various studies, highlighting the key differences in the pharmacological profiles of full and partial TAAR1 agonists.
Table 1: In Vitro Efficacy of TAAR1 Agonists
| Compound | Agonist Type | Efficacy (cAMP Accumulation vs. PEA) | Reference |
| RO5256390 | Full | 107% | [1] |
| RO5263397 | Partial | 76% | [1] |
Table 2: Effects on Monoaminergic Neuron Firing Rates
| Compound | Agonist Type | Effect on VTA Dopamine Neuron Firing | Effect on DRN Serotonin Neuron Firing | Reference |
| RO5166017 | Full | Attenuated | Attenuated | [1] |
| This compound | Full | Attenuated | N/A | [2] |
| RO5263397 | Partial | Increased | Increased | [1] |
| RO5203648 | Partial | Increased | Increased |
Table 3: Behavioral Effects in Preclinical Models
| Compound | Agonist Type | Model | Effect | Reference |
| RO5166017 | Full | Cocaine-induced hyperlocomotion | Decreased | |
| This compound | Full | Cocaine-induced hyperlocomotion | Decreased | |
| This compound | Full | Forced Swim Test (Depression Model) | No effect | |
| RO5263397 | Partial | Cocaine-induced hyperlocomotion | Decreased | |
| RO5203648 | Partial | Cocaine-induced hyperlocomotion | Decreased | |
| RO5263397 | Partial | Forced Swim Test (Depression Model) | Decreased immobility | |
| RO5203648 | Partial | Forced Swim Test (Depression Model) | Decreased immobility | |
| RO5263397 | Partial | Novel Object Recognition (Cognition) | Enhanced memory retrieval | |
| Ulotaront | Full (with 5-HT1A activity) | Schizophrenia (Clinical Trial) | Improvement in symptoms | |
| Ralmitaront | Partial | Schizophrenia (Clinical Trial) | In Phase 2 trials |
Signaling Pathways and Mechanisms of Action
The differential effects of full and partial TAAR1 agonists can be attributed to their distinct interactions with the receptor and its downstream signaling cascades. TAAR1 is primarily coupled to the Gs alpha-subunit of the G-protein complex, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). However, the magnitude of this response differs between full and partial agonists.
Full agonists, by definition, elicit a maximal response from the receptor, comparable to the endogenous ligand β-phenylethylamine (PEA). In contrast, partial agonists produce a submaximal response even at saturating concentrations. This difference in efficacy has profound implications for their effects on neuronal activity.
Interestingly, the interaction between TAAR1 and the Dopamine D2 receptor (D2R) appears to be a critical determinant of the ultimate physiological outcome. Evidence suggests that these two receptors can form heterodimers, leading to complex modulatory effects on dopamine signaling.
Experimental Protocols
To aid in the design and interpretation of studies involving TAAR1 agonists, detailed methodologies for key experiments are provided below.
cAMP Accumulation Assay
This assay quantifies the ability of a compound to stimulate the production of cyclic AMP, a key second messenger in the TAAR1 signaling pathway.
Objective: To determine the efficacy (Emax) and potency (EC50) of TAAR1 agonists.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human TAAR1 are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Plating: Cells are seeded into 384-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (full and partial agonists) and a reference agonist (e.g., PEA).
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: The data is normalized to the response of a vehicle control (0%) and a maximal concentration of the reference agonist (100%). Dose-response curves are generated to determine EC50 and Emax values.
In Vivo Locomotor Activity Assessment
This experiment evaluates the effect of TAAR1 agonists on spontaneous or psychostimulant-induced locomotor activity in rodents, providing insights into their potential antipsychotic-like properties.
Objective: To compare the effects of full and partial TAAR1 agonists on locomotor activity.
Methodology:
-
Animals: Male C57BL/6J mice are habituated to the testing room for at least 1 hour before the experiment.
-
Apparatus: Locomotor activity is monitored in open-field chambers equipped with infrared beams to automatically record horizontal and vertical movements.
-
Procedure:
-
Habituation: Mice are placed in the open-field chambers for a 30-minute habituation period.
-
Drug Administration: Animals are administered the test compound (full or partial TAAR1 agonist) or vehicle via intraperitoneal (i.p.) injection. In psychostimulant-induced hyperactivity models, a psychostimulant (e.g., cocaine, amphetamine) is administered at a specified time point after the test compound.
-
Data Recording: Locomotor activity is recorded for a set duration (e.g., 60-120 minutes) following drug administration.
-
-
Data Analysis: The total distance traveled, number of horizontal and vertical movements, and time spent in the center of the arena are quantified and compared between treatment groups using appropriate statistical tests (e.g., ANOVA).
Logical Relationships and Interpretations
The seemingly contradictory effects of full and partial TAAR1 agonists on neuronal firing can be understood by considering the potential for constitutive activity of TAAR1 or tonic activation by endogenous trace amines. In such a scenario, a partial agonist could act as a functional antagonist, leading to an increase in neuronal firing, while a full agonist would still produce an inhibitory effect.
Conclusion
The distinction between full and partial TAAR1 agonists is not merely a matter of degree in receptor activation but translates into qualitatively different physiological and behavioral outcomes. While full agonists consistently demonstrate an inhibitory effect on monoaminergic systems, partial agonists can exhibit a more complex profile, potentially acting as functional antagonists in certain contexts. This understanding is crucial for the rational design and development of novel TAAR1-targeted therapeutics for a range of neuropsychiatric conditions. The ongoing clinical trials with both full and partial agonists will further illuminate the therapeutic potential of modulating this important receptor system.
References
Comparative Safety Profile of RO5256390 and Other Psychotropic Agents
A detailed examination of the side effect profiles of the novel TAAR1 agonist RO5256390 in comparison to the clinically evaluated TAAR1 agonist ulotaront and the atypical antipsychotic olanzapine, supported by available preclinical and clinical data.
This guide provides a comprehensive comparison of the side effect profiles of this compound, a potent Trace Amine-Associated Receptor 1 (TAAR1) agonist, with ulotaront, another TAAR1 agonist that has undergone clinical evaluation, and olanzapine, a widely prescribed second-generation (atypical) antipsychotic. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds' relative safety.
Executive Summary
This compound is a full agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems.[1] Its unique mechanism of action, distinct from the direct dopamine D2 receptor antagonism of typical and atypical antipsychotics, suggests a potentially more favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS) and metabolic disturbances.[2] Preclinical data on this compound indicates a lack of anxiolytic or depressive effects and a potential for inducing hypothermia. However, a notable absence of publically available clinical trial data for this compound limits a direct comparison with compounds that have undergone human testing.
Ulotaront, another TAAR1 agonist (with some 5-HT1A agonist activity), has been evaluated in Phase 2 and 3 clinical trials for schizophrenia.[3][4] These trials have demonstrated that ulotaront is generally safe and well-tolerated, with a side effect profile that is notably different from existing antipsychotics. Specifically, it is not associated with EPS, significant weight gain, or metabolic disruptions.[3]
Olanzapine, a market-leading atypical antipsychotic, is effective in treating psychosis but is well-known for a side effect profile that includes significant weight gain, hyperglycemia, and dyslipidemia, alongside sedation and dizziness.
This guide will present the available quantitative data in structured tables, detail the experimental protocols from key preclinical studies of this compound, and provide a visual representation of the TAAR1 signaling pathway.
Comparative Side Effect Profiles
The following table summarizes the reported side effects for this compound (preclinical), ulotaront (clinical), and olanzapine (clinical). Due to the different stages of development and the nature of the available data, a direct statistical comparison is not feasible.
| Side Effect Category | This compound (Preclinical Data) | Ulotaront (Clinical Trial Data) | Olanzapine (Clinical Trial Data) |
| Metabolic | Not reported to cause weight gain in preclinical models. | No clinically significant changes in mean weight or metabolic parameters. | Very Common (≥10%): Weight gain. Common (≥1% and <10%): Increased appetite. Can increase blood sugar and cholesterol levels. |
| Neurological | Did not affect anxiety-like or depressive-like behavior in rats. | No significant difference from placebo on assessments of extrapyramidal symptoms. Headache and dizziness reported. | Common (≥1% and <10%): Dizziness, akathisia. Rare but serious risk of Neuroleptic Malignant Syndrome (NMS) and tardive dyskinesia. |
| Autonomic | Induced hypothermia in mice at higher doses. | Nausea and somnolence are among the more common adverse events. | Common (≥1% and <10%): Dry mouth, constipation, orthostatic hypotension. |
| Endocrine | No data available. | No clinically significant changes in median prolactin levels. | Common (≥1% and <10%): Increased prolactin levels. |
| Cardiovascular | No data available. | No significant cardiovascular safety signals reported. | Uncommon (≥0.1% and <1%): Bradycardia, QTc prolongation. |
Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the Trace Amine-Associated Receptor 1 (TAAR1) by an agonist like this compound. TAAR1 activation primarily couples to Gs and Gq proteins.
Caption: TAAR1 signaling cascade upon agonist binding.
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited in this guide are provided below.
Assessment of Anxiety- and Depressive-Like Behavior in Rats
This protocol is based on the methodologies described in studies evaluating the behavioral effects of this compound.
-
Animals: Male Wistar rats were used for the experiments. They were housed in a controlled environment with a reverse light-dark cycle.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group was also included.
-
Elevated Plus Maze (for anxiety-like behavior):
-
The apparatus consisted of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
Thirty minutes after drug or vehicle injection, rats were placed in the center of the maze, facing an open arm.
-
Animal behavior was recorded for a 5-minute session.
-
The primary measures were the time spent in the open arms and the number of entries into the open and closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
-
Forced Swim Test (for depressive-like behavior):
-
Rats were placed in a cylinder filled with water from which they could not escape.
-
The test consisted of a 15-minute pre-test session on day 1, followed by a 5-minute test session on day 2.
-
This compound or vehicle was administered before the test session on day 2.
-
The duration of immobility during the 5-minute test session was recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Evaluation of Hypothermic Effects in Mice
This protocol is based on general methodologies for assessing drug-induced changes in body temperature in rodents.
-
Animals: Adult male mice were used for this study.
-
Housing: Mice were housed individually in cages to prevent huddling, which can affect body temperature. The ambient temperature of the room was maintained at a standard temperature (e.g., 22°C).
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) or oral gavage at various doses. A control group received the vehicle.
-
Body Temperature Measurement:
-
Baseline rectal body temperature was measured using a digital thermometer with a lubricated probe before drug administration.
-
Following administration of this compound or vehicle, rectal temperature was measured at regular intervals (e.g., 30, 60, 120, and 180 minutes) post-dosing.
-
The change in body temperature from baseline was calculated for each time point and for each dose group.
-
Conclusion
The available evidence suggests that TAAR1 agonists, as a class, may offer a significantly improved side effect profile compared to established atypical antipsychotics like olanzapine, particularly concerning metabolic and extrapyramidal side effects. The clinical data for ulotaront supports this hypothesis, demonstrating good tolerability in human subjects.
The preclinical data for this compound, while limited, is consistent with the favorable safety profile of TAAR1 agonists. However, the lack of clinical trial data for this compound makes a definitive comparison of its side effect profile in humans impossible at this time. The observation of hypothermia in preclinical models warrants further investigation to determine its relevance to potential clinical use.
For researchers and drug development professionals, the distinct mechanism of action and the promising, albeit incomplete, safety data for TAAR1 agonists like this compound highlight a potentially valuable therapeutic avenue for psychiatric disorders that could circumvent some of the most challenging side effects of current treatments. Further preclinical safety studies and eventual clinical trials will be necessary to fully characterize the side effect profile of this compound and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Sumitomo Pharma [sumitomo-pharma.com]
Validating the Therapeutic Potential of RO5256390: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of RO5256390, a potent and selective Trace Amine-Associated Receptor 1 (TAAR1) agonist, with alternative therapeutic strategies. This analysis is supported by a compilation of preclinical experimental data, detailed methodologies, and visualizations of key biological pathways.
Executive Summary
This compound is a novel investigational compound that has demonstrated significant promise in preclinical models for a range of neuropsychiatric and metabolic disorders. As a full agonist of the TAAR1, it offers a distinct mechanism of action compared to current standard-of-care treatments. This guide synthesizes available data to facilitate an informed evaluation of its therapeutic potential against other TAAR1 agonists and established antipsychotics like olanzapine.
Comparative Analysis of In Vitro Pharmacology
The following table summarizes the in vitro pharmacological properties of this compound and its comparators at the TAAR1 receptor across different species. This data highlights the potency and selectivity of these compounds.
| Compound | Target | Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of β-phenylethylamine) |
| This compound | TAAR1 | Human | 24 | 16 | 98% (Full Agonist) |
| Monkey | 16 | 16 | 100% (Full Agonist) | ||
| Rat | 2.9 | 5.1 | 107% (Full Agonist) | ||
| Mouse | 4.4 | 2-18 | 68-79% (Partial Agonist) | ||
| RO5263397 | TAAR1 | Human | - | - | Partial Agonist |
| Monkey | - | - | - | ||
| Rat | - | - | - | ||
| Mouse | - | - | Partial Agonist | ||
| Ulotaront (SEP-363856) | TAAR1 | Human | - | - | Agonist |
| 5-HT1A | Human | - | - | Agonist | |
| Olanzapine | D2, 5-HT2A, etc. | - | High affinity for multiple receptors | - | Antagonist |
Preclinical Efficacy in Animal Models
This compound has been evaluated in various animal models relevant to neuropsychiatric disorders. This section compares its efficacy with other TAAR1 agonists and olanzapine.
Psychostimulant-Induced Hyperactivity
This model is widely used to assess the antipsychotic potential of new compounds. The ability of a drug to reduce hyperactivity induced by psychostimulants like amphetamine or cocaine is indicative of its potential to treat psychosis.
| Compound | Animal Model | Psychostimulant | Dose Range | % Reduction in Hyperactivity |
| This compound | Rodents | Cocaine | - | Fully suppressed hyperlocomotion[1] |
| RO5263397 | Mice | Cocaine | - | Inhibited cocaine-induced hyperactivity |
| Ulotaront | Mice | Phencyclidine (PCP) | 1, 3, 10 mg/kg, p.o. | Dose-dependently reversed PCP-induced hyperactivity |
| Olanzapine | - | - | - | - |
Forced Swim Test
The forced swim test is a common behavioral assay to screen for antidepressant-like activity. A reduction in the duration of immobility is interpreted as a positive antidepressant effect.
| Compound | Animal Model | Dose Range | % Reduction in Immobility Time |
| This compound | Rodents | - | Did not produce antidepressant-like effects[1] |
| RO5263397 | Rats & Monkeys | - | Showed an antidepressant-like action |
Side Effect Profile: A Key Differentiator
A major hurdle for many existing antipsychotics is their side effect profile, particularly metabolic disturbances and extrapyramidal symptoms. TAAR1 agonists are hypothesized to offer a more favorable safety profile.
Weight Gain
Preclinical and clinical data suggest a significant liability for weight gain with atypical antipsychotics like olanzapine. In contrast, TAAR1 agonists may have a neutral or even beneficial effect on body weight.
| Compound | Species | Study Type | Key Findings on Weight Gain |
| This compound | Rats | Preclinical | No evidence of weight gain; may reduce binge-like eating of palatable food[2] |
| Ulotaront | Rats | Preclinical | Reversed olanzapine-induced body weight gain |
| Olanzapine | Human | Clinical | Associated with significant weight gain |
Catalepsy (Extrapyramidal Symptom Model)
Catalepsy in rodents is used as a surrogate marker for the potential of a drug to induce extrapyramidal side effects (EPS) in humans.
-
This compound: Preclinical studies have not reported catalepsy induction, suggesting a low risk for EPS.
-
Olanzapine: Known to have a lower risk of EPS compared to typical antipsychotics, but the risk is not absent.
Mechanism of Action: The TAAR1 Signaling Pathway
This compound exerts its therapeutic effects by activating TAAR1, a G-protein coupled receptor that modulates the activity of key neurotransmitter systems implicated in psychiatric disorders.
Activation of TAAR1 by this compound leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This cascade modulates the function of the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), ultimately leading to a reduction in dopamine release and reuptake. This modulation of the dopaminergic system is believed to underlie the antipsychotic and anti-addictive properties of TAAR1 agonists.
Experimental Protocols
Psychostimulant-Induced Hyperactivity in Rodents
This protocol is a standard method for evaluating the antipsychotic potential of a test compound.
-
Acclimatization: Rodents (mice or rats) are individually placed in open-field arenas and allowed to acclimate for a specific period.
-
Treatment: Animals are administered the test compound (e.g., this compound at various doses) or a vehicle control.
-
Incubation: A predetermined time is allowed for the drug to be absorbed and reach its target.
-
Psychostimulant Challenge: A psychostimulant drug is administered to induce hyperlocomotion.
-
Locomotor Activity Measurement: The locomotor activity of each animal is recorded using automated activity monitors.
-
Data Analysis: The total distance traveled or the number of beam breaks are compared between the different treatment groups.
Forced Swim Test in Rodents
This protocol is a widely used assay for assessing antidepressant-like effects.
-
Pre-test Session: On the first day, rodents are placed in a cylinder of water from which they cannot escape for a 15-minute session.
-
Recovery: The animals are removed, dried, and returned to their home cages for 24 hours.
-
Treatment: Prior to the test session, animals are administered the test compound or vehicle.
-
Test Session: On the second day, the animals are placed back in the water cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (floating without struggling) during the test session is recorded.
-
Data Analysis: The immobility times are compared between the different treatment groups.
Clinical Development Status
-
This compound: There are currently no publicly available results from clinical trials for this compound.
-
Ulotaront (SEP-363856): This TAAR1 agonist has undergone Phase 3 clinical trials for the treatment of schizophrenia. However, in 2023, it was announced that the trials did not meet their primary endpoints.
-
Olanzapine: A widely prescribed second-generation antipsychotic approved for the treatment of schizophrenia and bipolar disorder.
Conclusion
This compound demonstrates a promising preclinical profile as a TAAR1 agonist with potential therapeutic applications in neuropsychiatric disorders. Its efficacy in animal models of psychosis, coupled with a potentially superior side-effect profile compared to established antipsychotics like olanzapine, warrants further investigation. The lack of catalepsy and weight gain in preclinical models is a significant advantage. However, the absence of antidepressant-like effects in the forced swim test suggests a more specific neuropsychopharmacological profile. The clinical development of other TAAR1 agonists, such as ulotaront, has faced challenges, highlighting the complexities of translating preclinical findings to human efficacy. Continued research is necessary to fully elucidate the therapeutic potential and clinical viability of this compound.
References
A Cross-Study Examination of RO5256390: A Novel TAAR1 Agonist
FOR IMMEDIATE RELEASE
[City, State] – [Date] – This guide provides a comprehensive cross-study comparison of the preclinical effects of RO5256390, a potent Trace Amine-Associated Receptor 1 (TAAR1) agonist, with other relevant compounds. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TAAR1 modulation.
This compound has demonstrated promising effects in various preclinical models, suggesting potential applications in treating neuropsychiatric and metabolic disorders. This guide synthesizes available data on its pharmacological profile, efficacy in animal models, and underlying mechanisms of action, drawing comparisons with other TAAR1 agonists and the atypical antipsychotic, Olanzapine.
Pharmacological Profile: A Tale of Two Agonists
This compound is a full agonist at the rat, cynomolgus monkey, and human TAAR1, while it acts as a high-efficacy partial agonist at the mouse TAAR1.[1] Its binding affinity and potency vary across species. A comparative analysis with the partial TAAR1 agonist RO5263397 reveals distinct pharmacological profiles that may underlie their different behavioral effects.
| Compound | Species | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Efficacy (% of β-phenylethylamine) |
| This compound | Mouse | 0.9[2] | 1.3[2] | 59%[2] |
| Rat | 9.1[2] | 47 | 76% | |
| Monkey | 24 | 251 | 85% | |
| Human | 4.1 | 17 | 81% | |
| RO5263397 | Mouse | - | - | 59-85% (lower than this compound) |
| Rat | - | - | - | |
| Monkey | - | - | - | |
| Human | - | - | - |
Table 1: Comparative In Vitro Pharmacology of this compound and RO5263397 at TAAR1.
Neuromodulatory Effects: Influencing Dopamine and Serotonin Systems
This compound exerts significant influence over dopaminergic and serotonergic systems, key pathways implicated in psychosis and mood disorders. Acute administration of this compound has been shown to decrease the firing rate of dopamine neurons in the ventral tegmental area (VTA) and serotonin neurons in the dorsal raphe nucleus (DRN). This effect is consistent with the proposed mechanism of TAAR1 agonists in modulating monoaminergic neurotransmission.
Interestingly, the effects of this compound on neuronal firing differ from those of the partial agonist RO5263397, which has been observed to increase the firing rate of these same neurons. Chronic administration of this compound, however, leads to an increased excitability of VTA dopamine and DRN serotonin neurons.
Comparative Efficacy in Preclinical Models
Antipsychotic-like Activity
This compound has shown antipsychotic-like potential in rodent models. It has been reported to produce a brain activation pattern reminiscent of the atypical antipsychotic Olanzapine. While direct, comprehensive comparative studies are limited, the available data suggest that TAAR1 agonism may offer a novel approach to treating psychosis. Furthermore, TAAR1 agonists like this compound may have the potential to be used as adjunctive treatments with current antipsychotics such as Olanzapine and risperidone.
Pro-cognitive Effects
TAAR1 agonists have demonstrated pro-cognitive effects in various preclinical paradigms. This compound has been shown to reverse phencyclidine (PCP)-induced deficits in executive function in rats. In a mouse model of Alzheimer's disease, this compound showed a mild pro-cognitive effect in the Y-maze test. These findings suggest a potential role for TAAR1 agonists in addressing the cognitive deficits associated with various neurological and psychiatric disorders.
Anti-compulsive and Anti-addiction Effects
A significant body of evidence points to the role of this compound in modulating compulsive behaviors, particularly binge-like eating. Studies in rats have shown that this compound can block compulsive overeating of highly palatable food. This effect is thought to be mediated by the modulation of dopaminergic transmission in the mesocorticolimbic system. Furthermore, TAAR1 agonists, including this compound, have been shown to reduce the reinforcing and rewarding effects of drugs of abuse like cocaine.
| Model | Compound | Species | Key Findings |
| Psychosis | This compound | Rodents | Brain activation pattern similar to Olanzapine. |
| Olanzapine | Humans | Effective in treating positive and negative symptoms of schizophrenia. | |
| Cognition | This compound | Rats, Mice | Reverses PCP-induced executive function deficits; mild pro-cognitive effect in an Alzheimer's model. |
| RO5263397 | Mice | Enhanced short-term memory retrieval. | |
| Compulsive Eating | This compound | Rats | Blocks binge-like eating of palatable food. |
| Addiction | This compound | Rodents | Attenuates cocaine-seeking behavior. |
Table 2: Summary of this compound's Efficacy in Preclinical Models Compared to Other Compounds.
Experimental Protocols
In Vitro Binding and Functional Assays
-
Cell Lines: HEK293 cells stably expressing mouse, rat, cynomolgus monkey, or human TAAR1.
-
Binding Assays: Radioligand binding assays were used to determine the binding affinity (Ki) of the compounds for TAAR1.
-
Functional Assays: cAMP production assays were performed to measure the potency (EC50) and efficacy of the compounds as TAAR1 agonists.
Electrophysiology
-
Subjects: Male Sprague-Dawley rats or C57BL/6J mice.
-
Preparation: Brain slices containing the VTA or DRN were prepared.
-
Recording: Whole-cell patch-clamp recordings were used to measure the firing frequency of dopamine and serotonin neurons. For in vivo experiments, single-unit electrophysiology was performed in anesthetized rats.
-
Drug Administration: this compound and other compounds were administered intravenously for acute studies and orally for chronic studies.
Behavioral Studies
-
Compulsive Eating Model: Rats were given limited access to a highly palatable sugary diet to induce binge-like eating behavior. This compound was administered intraperitoneally or via microinfusion into the infralimbic cortex.
-
Cognitive Function (Y-maze test): Mice were treated with Aβ to induce cognitive deficits. This compound was administered to assess its effects on spontaneous alternation behavior.
-
Cognitive Function (Attention Set-Shifting Task): Rats were treated with PCP to induce cognitive deficits. This compound was administered to evaluate its ability to reverse these deficits.
Visualizing the Pathways and Processes
Caption: TAAR1 Signaling Pathway Modulation by this compound.
Caption: Workflow for the Compulsive Binge-like Eating Model.
Caption: Functional Divergence of Full vs. Partial TAAR1 Agonists.
Conclusion
This compound represents a significant tool for exploring the therapeutic potential of TAAR1 agonism. Its distinct pharmacological profile and demonstrated efficacy in preclinical models of psychosis, cognitive dysfunction, and compulsive behavior warrant further investigation. While direct comparative data with established therapeutics like Olanzapine in preclinical settings is still emerging, the current body of evidence suggests that TAAR1-targeted therapies could offer a novel and valuable approach in the management of complex neuropsychiatric disorders. Further research is needed to fully elucidate the clinical translatability of these promising preclinical findings.
References
A Preclinical Comparative Analysis of RO5256390 for Binge Eating Disorder and Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a preclinical benchmark of the novel Trace Amine-Associated Receptor 1 (TAAR1) agonist, RO5256390, against current standard-of-care treatments for Binge Eating Disorder (BED) and schizophrenia. Due to a lack of direct head-to-head preclinical studies, this comparison is based on available data from separate studies on this compound and the respective standard-of-care medications in relevant animal models.
Executive Summary
This compound, a potent TAAR1 agonist, demonstrates a promising preclinical profile for the management of binge-like eating behaviors. Its mechanism, distinct from current pharmacotherapies, suggests a novel approach to treating this condition. In preclinical models of schizophrenia, the therapeutic potential of TAAR1 agonists is also being explored, with some evidence suggesting synergistic effects when used with existing antipsychotics. This document summarizes the available preclinical data to facilitate an objective comparison with standard-of-care drugs, lisdexamfetamine for BED, and olanzapine and risperidone for schizophrenia.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of TAAR1. This G-protein coupled receptor modulates dopaminergic and serotonergic neurotransmission, which are key pathways implicated in both BED and schizophrenia.[1][2] Standard-of-care treatments for schizophrenia, such as olanzapine and risperidone, primarily act on dopamine D2 and serotonin 5-HT2A receptors.[3][4][5] Lisdexamfetamine, a psychostimulant used for BED, increases the extracellular levels of dopamine and norepinephrine.
Below are diagrams illustrating the signaling pathways for TAAR1, Dopamine D2 receptor, and Serotonin 5-HT2A receptor.
References
- 1. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Unraveling the Therapeutic Potential of RO5256390: A Comparative Analysis
For Immediate Release
A deep dive into the key findings of RO5256390 research reveals its significant potential in modulating critical neurological pathways. This guide provides a comprehensive comparison with alternative compounds, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in their exploration of novel therapeutic strategies.
This compound, a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), has emerged as a promising compound in preclinical research, demonstrating notable effects on compulsive behaviors, cognition, and mood.[1][2] This guide synthesizes the pivotal findings from various studies to offer an objective comparison of this compound's performance against other TAAR1 agonists and existing antipsychotic medications.
Performance Comparison of TAAR1 Agonists and Antipsychotics
The following table summarizes the comparative efficacy and key characteristics of this compound and other relevant compounds based on available preclinical data.
| Compound | Target(s) | Key Findings | Reported Efficacy (Relative to β-phenylethylamine) | Noteworthy Characteristics |
| This compound | TAAR1 Agonist | Blocks compulsive, binge-like eating in rats; exhibits pro-cognitive and antidepressant-like properties.[1][2][3] | 81% (human TAAR1) | High potency and selectivity for TAAR1. |
| RO5166017 | TAAR1 Agonist | Decreases spontaneous firing rate of dopamine neurons; produces antidepressant-, antipsychotic-, and anxiolytic-like effects. | Not explicitly stated in search results. | Directly binds to and inhibits the dopamine transporter (DAT). |
| RO5263397 | TAAR1 Partial Agonist | Efficacy in abuse-related behaviors for various substances. | 59-85% | Increases firing frequency of VTA dopamine and DRN serotonin neurons. |
| Ulotaront (SEP-363856) | TAAR1 Agonist / 5-HT1A Partial Agonist | Promising results in Phase 2 trials for Parkinson's disease psychosis and schizophrenia. | 109.07% | Failed to meet primary endpoints in two recent Phase 3 trials for schizophrenia. |
| Ralmitaront (RO6889450) | TAAR1 Partial Agonist | Under clinical development for psychosis. | 40.1% | Clinical trial findings have been inconclusive. |
| Olanzapine | Antipsychotic (D2/5-HT2A antagonist) | This compound produces a similar brain activation pattern. | Not applicable. | A standard atypical antipsychotic used for comparison. |
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily through the activation of TAAR1, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular events, most notably the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This signaling pathway is believed to modulate the activity of the dopaminergic system, which plays a crucial role in reward, motivation, and mood. Furthermore, research suggests an interaction between TAAR1 and the dopamine D2 receptor, where TAAR1 activation can negatively modulate GSK3β signaling, a pathway implicated in psychiatric disorders.
Caption: this compound signaling cascade via TAAR1 activation.
Experimental Protocols
In Vivo: Assessment of Compulsive, Binge-Like Eating in Rats
-
Animals: Male Wistar rats were used in these experiments.
-
Drug Administration: this compound was administered via intraperitoneal (IP) injection at doses of 0, 1, 3, and 10 mg/kg. For intracranial administration, doses of 0, 1.5, 5, and 15 μg per side were used.
-
Procedure: Rats were trained to respond for a highly palatable sugary diet for 1 hour per day. The effect of this compound on the number of lever presses and food intake was measured. To assess compulsive eating, the palatable diet was offered in an aversive light compartment of a light/dark conflict box.
-
Workflow Diagram:
Caption: Workflow for the compulsive, binge-like eating experiment.
In Vitro: cAMP Accumulation Assay
-
Cell Line: Human Embryonic Kidney (HEK293T) cells transfected with the human TAAR1 receptor.
-
Agonists: A panel of known hTA1 agonists including this compound, β-phenylethylamine (β-PEA), tyramine (TYR), ulotaront, and ralmitaront were tested.
-
Procedure: The activation of TAAR1 by the agonists was measured by quantifying the Gs-mediated increase in cellular cAMP levels using a cAMP biosensor (GloSensor). The potency (EC50) and efficacy (Emax) of each compound were determined relative to the endogenous agonist β-PEA.
-
Workflow Diagram:
Caption: Workflow for the in vitro cAMP accumulation assay.
Conclusion
The collective evidence from preclinical studies positions this compound as a compelling compound for further investigation in the context of psychiatric and eating disorders. Its distinct mechanism of action, centered on TAAR1 agonism, offers a novel therapeutic avenue compared to traditional antipsychotics that primarily target dopamine and serotonin receptors. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to replicate and build upon these foundational findings. Continued exploration of this compound and other TAAR1 modulators is warranted to fully elucidate their therapeutic potential and translate these promising preclinical results into clinical applications.
References
Head-to-head comparison of RO5256390 and RO5166017
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed, data-driven comparison of two selective Trace Amine-Associated Receptor 1 (TAAR1) agonists, RO5256390 and RO5166017, developed by Hoffmann-La Roche. Both compounds have been instrumental in elucidating the physiological roles of TAAR1 and are under investigation for their therapeutic potential in various neuropsychiatric disorders.
Summary of Key Differences
| Feature | This compound | RO5166017 |
| Primary Target | Trace Amine-Associated Receptor 1 (TAAR1) | Trace Amine-Associated Receptor 1 (TAAR1) |
| TAAR1 Agonist Activity | Full agonist in rat, cynomolgus monkey, and human; high-efficacy partial agonist in mouse.[1] | Near-full or partial agonist depending on the species.[2] |
| Dopamine Transporter (DAT) Interaction | Directly binds to and inhibits dopamine uptake.[3] | Directly binds to DAT and increases dopamine uptake.[3] |
| Effect on Neuronal Firing | Suppresses the firing rates of ventral tegmental area (VTA) dopaminergic and dorsal raphe nucleus (DRN) serotonergic neurons.[1] | Inhibits the firing rates of VTA dopaminergic and DRN serotonergic neurons. |
| Reported Preclinical Effects | Antipsychotic-like, pro-cognitive, and reduces compulsive-like eating behavior. | Anxiolytic-like, anti-impulsivity-like, and reduces nicotine-seeking behavior. |
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and RO5166017 for TAAR1 across different species.
This compound: TAAR1 Binding Affinity and Functional Potency
| Species | Ki (nM) | EC50 (nM) | Emax (%) |
| Human | 4.1 | 17, 18 | 81 |
| Cynomolgus Monkey | 24 | 251 | 85 |
| Rat | 9.1 | 47 | 76 |
| Mouse | 0.9 | 1.3 | 59 |
RO5166017: TAAR1 Binding Affinity and Functional Potency
| Species | Ki (nM) | EC50 (nM) | Emax (%) |
| Human | 31 | 55 | 95 |
| Cynomolgus Monkey | 24 | 97 | 81 |
| Rat | 2.7 | 14 | 90 |
| Mouse | 1.9 | 3.3 - 8.0 | 65 - 72 |
Experimental Protocols
cAMP Accumulation Assay
This assay is a cornerstone for determining the functional agonism of compounds at Gs-coupled receptors like TAAR1.
Objective: To quantify the increase in intracellular cyclic adenosine monophosphate (cAMP) upon receptor activation by this compound or RO5166017.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human, monkey, rat, or mouse TAAR1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum and appropriate antibiotics.
-
Assay Preparation: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Compound Treatment: On the day of the experiment, the culture medium is replaced with an assay buffer. Serial dilutions of this compound or RO5166017 are added to the wells.
-
Incubation: The plates are incubated for a specified period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Detection: The reaction is stopped, and the amount of cAMP is quantified using a commercially available kit, such as a competitive immunoassay (EIA) or a bioluminescence resonance energy transfer (BRET)-based biosensor.
-
Data Analysis: The results are typically analyzed using a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.
Dopamine Transporter (DAT) Uptake Assay
This assay assesses the direct effect of the compounds on the function of the dopamine transporter.
Objective: To measure the inhibition or enhancement of dopamine uptake by DAT in the presence of this compound or RO5166017.
General Protocol:
-
Preparation of Synaptosomes or Cells: Synaptosomes are prepared from rodent brain tissue (e.g., striatum), or cells stably expressing DAT are used.
-
Pre-incubation: The synaptosomes or cells are pre-incubated with either vehicle or varying concentrations of this compound or RO5166017.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a known concentration of radiolabeled dopamine (e.g., [³H]DA).
-
Incubation: The mixture is incubated for a short period at 37°C to allow for dopamine uptake.
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled dopamine.
-
Quantification: The amount of radioactivity trapped inside the synaptosomes or cells is measured using a scintillation counter.
-
Data Analysis: The specific uptake is calculated by subtracting non-specific uptake (measured in the presence of a known DAT inhibitor like cocaine or in sodium-free buffer). The data is then analyzed to determine the effect of the test compounds on dopamine uptake.
Electrophysiology on Brain Slices
This technique allows for the direct measurement of the effects of the compounds on the electrical activity of neurons.
Objective: To determine the effect of this compound and RO5166017 on the firing rate of dopaminergic and serotonergic neurons.
General Protocol:
-
Brain Slice Preparation: Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices containing the region of interest (e.g., VTA or DRN) are prepared using a vibratome.
-
Recording: The slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature. Whole-cell patch-clamp or extracellular single-unit recordings are performed on identified dopaminergic or serotonergic neurons.
-
Baseline Recording: A stable baseline firing rate of the neuron is recorded.
-
Compound Application: this compound or RO5166017 is bath-applied to the slice at known concentrations.
-
Data Acquisition and Analysis: The firing rate of the neuron is continuously monitored before, during, and after the application of the compound. Changes in firing frequency are quantified and analyzed to determine the inhibitory or excitatory effects of the compounds.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of TAAR1 and a typical experimental workflow for comparing the effects of this compound and RO5166017 on dopamine transporter function.
Caption: TAAR1 Activation and Downstream Signaling Cascade.
Caption: Experimental Workflow for Dopamine Transporter Uptake Assay.
References
Assessing the Translational Value of RO5256390: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical TAAR1 agonist RO5256390 with other relevant compounds. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to facilitate an objective assessment of this compound's translational potential.
Executive Summary
This compound is a potent and selective full agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems. Preclinical studies have demonstrated its potential in treating conditions such as psychosis, depression, and compulsive behaviors. This guide compares this compound with other TAAR1 agonists, namely the partial agonist RO5263397 and the clinical candidates ulotaront and ralmitaront, as well as the atypical antipsychotic olanzapine. The comparative analysis focuses on their pharmacological profiles, signaling pathways, and effects in preclinical models, providing a framework for evaluating their therapeutic promise.
Comparative Data Overview
The following tables summarize the quantitative data for this compound and its comparators, focusing on receptor binding affinity (Ki), potency (EC50), and efficacy (Emax).
Table 1: Comparative TAAR1 Agonist Activity
| Compound | Target | Species | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (% of PEA response) |
| This compound | TAAR1 | Human | 4.1 | 17 | 107% |
| Rat | 9.1 | 47 | 79-107%[1] | ||
| Mouse | 0.9 | 1.3 | 59%[1] | ||
| RO5263397 | TAAR1 | Human | - | 17-85 | 81-84% |
| Rat | 9.1 | 35-47 | 69-76% | ||
| Mouse | 0.9 | 0.12-7.5 | 31-59% | ||
| Ulotaront | TAAR1 | Human | - | 38 | 109%[2] |
| Ralmitaront | TAAR1 | Human | - | - | Partial Agonist |
PEA: β-phenylethylamine, an endogenous TAAR1 agonist.
Table 2: Comparative Receptor Binding Profiles (Kᵢ in nM)
| Target | This compound | Ulotaront | Olanzapine |
| TAAR1 | 4.1 (human) | Agonist | No significant affinity |
| Dopamine D₂ | >10,000 | No significant affinity | 11[3] |
| Serotonin 5-HT₁ₐ | >10,000 | Agonist | 224 |
| Serotonin 5-HT₂ₐ | >10,000 | No significant affinity | 4.1 |
| Histamine H₁ | >10,000 | - | 7.1[3] |
| Muscarinic M₁ | >10,000 | - | 26 |
| Dopamine Transporter (DAT) | Binds and inhibits uptake | Does not bind or inhibit uptake | - |
| Serotonin Transporter (SERT) | - | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing TAAR1 agonist activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate cross-study comparisons.
cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP levels in response to TAAR1 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.
Materials:
-
HEK293 cells stably expressing human TAAR1 (HEK293-hTAAR1).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).
-
This compound and other test compounds.
-
Reference agonist (e.g., β-phenylethylamine).
-
cAMP HTRF assay kit (e.g., from Cisbio).
-
White, low-volume 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed HEK293-hTAAR1 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer.
-
Cell Stimulation: Remove culture medium and add 5 µL of compound dilutions to the respective wells. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Add 5 µL of HTRF cAMP-d2 reagent followed by 5 µL of HTRF anti-cAMP-cryptate reagent to all wells.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 ratio and plot against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
ERK Phosphorylation Assay (Western Blot)
This protocol outlines the detection of phosphorylated ERK1/2 (p-ERK) as a measure of downstream TAAR1 signaling.
Materials:
-
HEK293-hTAAR1 cells.
-
6-well plates.
-
Serum-free medium.
-
This compound and other test compounds.
-
Ice-cold PBS.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL Western blotting substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Treat with different concentrations of the test compound for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against p-ERK overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK for normalization.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Forced Swim Test (Mouse)
This behavioral assay is used to assess the antidepressant-like effects of compounds.
Materials:
-
Male C57BL/6J mice.
-
Cylindrical glass beakers (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
This compound and vehicle control.
-
Video recording equipment.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Test Session:
-
Gently place each mouse into a beaker of water for a 6-minute session.
-
Record the entire session with a video camera.
-
-
Data Analysis:
-
Score the last 4 minutes of the session for immobility time (the time the mouse spends floating with only minor movements to keep its head above water).
-
A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
-
-
Post-Test Care: After the test, remove the mice from the water, dry them with a towel, and return them to their home cages placed on a heating pad for a short period.
Discussion and Translational Assessment
This compound distinguishes itself as a potent, full agonist at human TAAR1, with high selectivity over other monoaminergic receptors. This profile contrasts with the partial agonism of RO5263397 and ralmitaront, and the multi-receptor profile of olanzapine. The dual agonism of ulotaront at both TAAR1 and 5-HT₁ₐ receptors presents a different therapeutic hypothesis.
The preclinical data for this compound are promising, demonstrating efficacy in models of psychosis, depression, and compulsive eating. Its mechanism of action, centered on the modulation of dopamine and serotonin systems through TAAR1 activation, offers a novel approach compared to the direct dopamine D₂ receptor blockade of traditional antipsychotics like olanzapine. This suggests a potential for a better side-effect profile, particularly concerning extrapyramidal symptoms and metabolic disturbances often associated with olanzapine.
However, the translational journey from preclinical models to clinical efficacy is fraught with challenges. The species differences in TAAR1 pharmacology, as evidenced by the varying Emax values for this compound in different species, highlight a key consideration for predicting human responses. Furthermore, the clinical development of other TAAR1 agonists has yielded mixed results, underscoring the complexities of this target.
For researchers, the detailed protocols and comparative data in this guide should aid in the design of future studies to further elucidate the therapeutic potential of this compound. Key areas for future investigation include head-to-head comparisons with other TAAR1 agonists in a wider range of preclinical models, a deeper understanding of its downstream signaling pathways, and the identification of biomarkers to predict clinical response. Such studies will be crucial in determining the ultimate translational value of this compound and its place in the future landscape of neuropsychiatric therapeutics.
References
Safety Operating Guide
Proper Disposal Procedures for RO5256390: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the research chemical RO5256390. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound should be handled as a potentially hazardous substance with unknown long-term health and environmental effects. Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
Essential Safety and Handling Information
This compound is a research compound acting as an agonist for the trace amine-associated receptor 1 (TAAR1).[1][2][3] Due to the absence of a comprehensive SDS, it is crucial to exercise caution. All handling of this compound in its pure form or in solution should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4]
Disposal of this compound Waste
The primary principle for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5]
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste (DMSO Solutions): Solutions of this compound in dimethyl sulfoxide (DMSO) should be collected in a separate, sealed, and labeled container for organic solvent waste. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
If in a solution, list all components and their approximate concentrations (e.g., "this compound in DMSO, approx. 10 mM").
-
Include the date of waste generation.
-
-
Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste collection requests.
-
Quantitative Data Summary for Disposal
| Waste Type | Container | Labeling Requirements | Disposal Method |
| Solid this compound | Sealed, chemically resistant container | "Hazardous Waste: Solid this compound" | EHS pickup for incineration |
| This compound in DMSO | Sealed, solvent-safe container | "Hazardous Waste: this compound in DMSO" | EHS pickup for solvent waste disposal |
| Contaminated Labware | Lined, sealed container | "Hazardous Waste: this compound Contaminated Debris" | EHS pickup for incineration |
| Contaminated Sharps | Puncture-proof sharps container | "Hazardous Waste: Sharps contaminated with this compound" | EHS pickup for hazardous sharps disposal |
Experimental Protocols Referenced
While no experimental protocols for disposal were cited, the procedures outlined above are based on standard best practices for the management of chemical waste in a laboratory setting.
Visualizing Disposal and Safety Workflows
To further clarify the proper procedures, the following diagrams illustrate the decision-making process for disposal and the general chemical waste management workflow.
Caption: Decision tree for the proper disposal of different forms of this compound waste.
Caption: Standard workflow for managing chemical waste in a laboratory environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling RO5256390
Essential Safety and Handling Guide for RO5256390
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective trace amine-associated receptor 1 (TAAR1) agonist.[1][2][3][4] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this research compound.
Hazard Identification and Precautionary Measures
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent small molecule agonist necessitates handling with caution. Similar compounds, such as potent kinase inhibitors, require stringent safety protocols to avoid potential biological effects from exposure.[5] Therefore, it is mandatory to handle this compound as a compound of unknown toxicity and to use the personal protective equipment (PPE) and engineering controls outlined below.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk during all stages of handling, from weighing the solid compound to managing waste.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles or Safety Glasses with Side Shields | ANSI Z87.1 certified. | Protects eyes from splashes, aerosols, or fine dust particles of the compound. |
| Hand Protection | Nitrile Gloves | Powder-free, minimum 6 mm thickness. Double-gloving is highly recommended. | Prevents skin contact. The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the work area. |
| Body Protection | Laboratory Coat | Full-length and fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Chemical Fume Hood | Certified and properly functioning. | All handling of solid this compound and preparation of solutions must be performed in a chemical fume hood to prevent inhalation of dust or aerosols. |
| N95 Respirator or higher | NIOSH-approved. | Recommended when weighing the powdered form of the compound as an additional precaution. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical for safety and experimental integrity.
Preparation and Weighing:
-
Before use, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.
-
Conduct all manipulations of the solid compound within a certified chemical fume hood.
-
Wear all mandatory PPE, including double gloves and respiratory protection.
-
Use a precision balance to carefully weigh the desired amount of the compound, minimizing the generation of dust.
Solution Preparation:
-
Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.
-
Securely cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
It is advisable to prepare a concentrated stock solution and then create aliquots for single-use to avoid repeated freeze-thaw cycles.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Storage:
-
Store solid this compound and its solutions according to the manufacturer's recommendations, typically at -20°C or -80°C, to maintain stability.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, pipette tips, weigh boats, and other disposable materials. These items must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.
-
Decontamination: All non-disposable equipment, such as glassware and spatulas, should be thoroughly decontaminated using an appropriate solvent and cleaning procedure before being returned to general use.
Experimental Workflow and Safety Diagram
The following diagram outlines the key procedural steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
